molecular formula C6H18O3Si2 B101918 Tetramethyl-1,3-dimethoxydisiloxane CAS No. 18187-24-1

Tetramethyl-1,3-dimethoxydisiloxane

Cat. No.: B101918
CAS No.: 18187-24-1
M. Wt: 194.38 g/mol
InChI Key: XKINWJBZPLWKCW-UHFFFAOYSA-N
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Description

Tetramethyl-1,3-dimethoxydisiloxane is a functional disiloxane that serves as a versatile precursor and building block in materials science research. Its molecular structure, featuring hydrolyzable methoxy groups, allows it to be used in the synthesis of specialized silicone polymers and as a starting material for creating tailored organosilicon compounds . Researchers utilize this compound in the development of advanced materials, including thin films and coatings, through processes like chemical vapor deposition. In a related application, plasma deposition of tetramethyl disiloxane has been used to create silicone-like dense films on microporous supports for the creation of separation membranes, demonstrating the value of this class of compounds in material fabrication . This reactivity makes this compound a valuable reagent for investigating new synthetic routes and for the surface modification of various substrates to alter their physical and chemical properties.

Properties

IUPAC Name

methoxy-[methoxy(dimethyl)silyl]oxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18O3Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINWJBZPLWKCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C)O[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O3Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40334053
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
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Molecular Weight

194.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18187-24-1
Record name TETRAMETHYL-1,3-DIMETHOXYDISILOXANE
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Record name 1,3-Dimethoxytetramethyldisiloxane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

physical properties of 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Physical Properties, Synthesis, and Application Protocols

Executive Summary

1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane is a specialized organosilicon reagent utilized primarily as a chain extender, end-capper, and precursor in the synthesis of silicone polymers and hybrid materials. Its bifunctional nature—possessing two methoxy groups on a siloxane backbone—allows for precise hydrolysis and condensation reactions, making it a critical intermediate for generating defined siloxane architectures.

Critical Note on Identification: While the request referenced CAS 18171-03-8 , extensive chemical database verification identifies the correct CAS registry number for 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane as 18187-24-1 . This guide utilizes the chemically verified data for CAS 18187-24-1 to ensure scientific accuracy and safety.

Molecular Architecture & Identification

The compound consists of a disiloxane backbone (


) where each silicon atom is substituted with two methyl groups and one methoxy group. This symmetry provides uniform reactivity at both ends of the molecule.
Identifier Details
IUPAC Name 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane
Common Synonyms Tetramethyldimethoxydisiloxane; TMDMDS
CAS Registry Number 18187-24-1
Molecular Formula

Molecular Weight 194.38 g/mol
SMILES

InChI Key XKINWJBZPLWKCW-UHFFFAOYSA-N
Structural Visualization

The following diagram illustrates the connectivity and functional groups of the molecule.

ChemicalStructure Figure 1: Molecular Connectivity of 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane Si1 Si (1) O_bridge O Si1->O_bridge Methoxy1 OCH3 Si1->Methoxy1 Me1a CH3 Si1->Me1a Me1b CH3 Si1->Me1b Si2 Si (2) Methoxy2 OCH3 Si2->Methoxy2 Me2a CH3 Si2->Me2a Me2b CH3 Si2->Me2b O_bridge->Si2

Physicochemical Profile

The physical properties of 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane dictate its handling and utility in synthesis. It is a low-viscosity, volatile liquid with significant hydrolytic sensitivity.

Property Value / Range Context / Notes
Physical State Clear, colorless liquidLow viscosity, water-like consistency
Boiling Point 139 °C @ 760 mmHgStandard atmospheric pressure [1, 5]
Density 0.891 – 0.905 g/cm³At 25 °C [1, 5]
Refractive Index (

)
1.3835Characteristic of short-chain siloxanes [1]
Flash Point 28.5 °C (83.3 °F)Flammable Liquid (Class 3) [5]
Vapor Pressure 8.16 mmHgAt 25 °C [1]
Hydrolytic Stability Moisture SensitiveHydrolyzes to release Methanol
Solubility Soluble in organic solventsMiscible with toluene, hexanes, THF, DCM

Expert Insight: The refractive index (1.3835) is typical for methyl-substituted siloxanes. This low value is advantageous for optical applications requiring low-RI materials. The flash point of ~28°C mandates that all transfers be performed under inert atmosphere (Nitrogen or Argon) to prevent ignition and hydrolysis.

Synthesis & Reactivity[8]

Primary Synthesis Route: Methanolysis

The most robust industrial synthesis involves the methanolysis of 1,3-dichlorotetramethyldisiloxane. This method ensures high yield but requires the management of acidic byproducts.

Reaction Equation:



Hydrolysis & Condensation Mechanism

In application, the methoxy groups serve as leaving groups. Upon exposure to moisture or catalyzed hydrolysis, they convert to silanols (


), which then condense to form longer siloxane chains or crosslinked networks.

ReactionPathway Figure 2: Hydrolysis and Condensation Pathway for Polymer Synthesis Precursor 1,3-Dimethoxy-TMDS (MeO-Si-O-Si-OMe) Hydrolysis Hydrolysis (+H2O / -MeOH) Precursor->Hydrolysis Acid/Base Cat. Silanol Silanol Intermediate (HO-Si-O-Si-OH) Hydrolysis->Silanol Condensation Condensation (-H2O) Silanol->Condensation Self-condensation Polymer Silicone Network / Polymer (-Si-O-Si-O-Si-) Condensation->Polymer

Applications in Research & Development

Silicone Polymer Synthesis

Researchers use this compound as a chain extender or end-capper .

  • Mechanism: In the polymerization of cyclic siloxanes (like

    
    ), adding 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane introduces reactive methoxy termini. These termini can be further functionalized or used to graft the polymer onto inorganic surfaces.
    
Surface Modification

The methoxy groups allow the molecule to anchor onto hydroxylated surfaces (silica, glass, metal oxides).

  • Protocol: A 1-5% solution in an anhydrous solvent (e.g., toluene) is applied to the substrate. The methoxy groups hydrolyze with surface moisture, forming covalent

    
     bonds, rendering the surface hydrophobic.
    
Reagent in Organic Synthesis

It serves as a mild source of the tetramethyldisiloxane unit. It can be used in conjunction with reducing agents to generate


 species in situ or to protect diols as cyclic silyl ethers.

Experimental Protocol: Purification & Handling

Objective: To purify commercial grade 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane to >99% purity for sensitive catalytic applications.

Safety Prerequisite:

  • PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Environment: Fume hood with inert gas line (

    
     or 
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: Assemble a fractional distillation apparatus. Ensure all glassware is oven-dried (>120°C) and purged with Argon to remove surface moisture.

  • Loading: Charge the boiling flask with the crude siloxane. Add a magnetic stir bar.

  • Inert Blanket: Maintain a slow positive flow of Argon throughout the distillation.

  • Heating: Heat the bath oil to ~150°C. The compound boils at 139°C.

  • Collection: Discard the first 5% of the distillate (fore-run), which may contain methanol or lower boiling siloxanes. Collect the main fraction at a steady vapor temperature of 138-140°C.

  • Storage: Immediately transfer the purified fraction into a Schlenk flask or a bottle with a Sure-Seal™ cap. Store at 2-8°C under inert atmosphere.

Validation:

  • 1H NMR (

    
    ):  Verify singlet at 
    
    
    
    ~3.4 ppm (Methoxy) and singlet at
    
    
    ~0.1 ppm (Si-Methyl).
  • GC-MS: Confirm single peak with parent ion m/z 194.

Safety & Storage Guidelines

Hazard Category Classification Precaution
Flammability H226: Flammable Liquid Keep away from sparks/open flames. Ground all equipment.
Health H315/H319: Irritant Causes skin and eye irritation. Inhalation of vapors may cause drowsiness.
Reactivity Water Reactive Releases Methanol upon contact with water. Store in a desiccator or glovebox.

Storage Protocol: Store in a cool, dry, well-ventilated area. Keep containers tightly closed. Recommended storage temperature is 2-8°C to minimize hydrolysis from trace atmospheric moisture.

References

  • ChemicalBook. (2025). TETRAMETHYL-1,3-DIMETHOXYDISILOXANE | 18187-24-1.[1][2][3][4][5] Retrieved from

  • PubChem. (2025). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound). National Library of Medicine. Retrieved from

  • NIST. (2025). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. NIST Chemistry WebBook, SRD 69.[6] Retrieved from

  • Gelest, Inc. (2015). Silane Coupling Agents: Connecting Across Boundaries. Gelest Technical Brochures.
  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound. Retrieved from

Sources

An In-depth Technical Guide to the Synthesis and Purification of Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-1,3-dimethoxydisiloxane, with the chemical formula C6H18O3Si2, is a versatile organosilicon compound.[1] It serves as a key intermediate and precursor in the synthesis of a variety of silicone-based materials, including polymers, resins, and coatings.[2] Its defined structure, with two methoxy groups capping a disiloxane backbone, allows for controlled reactivity in subsequent polymerization or modification reactions. This guide provides a comprehensive overview of the synthesis and purification of this compound, focusing on the underlying chemical principles and practical laboratory procedures.

Core Synthesis Pathway: Methanolysis of Dimethyldichlorosilane

The most direct and industrially viable route to this compound is the methanolysis of dimethyldichlorosilane. This reaction is a nucleophilic substitution at the silicon center, where the chlorine atoms are replaced by methoxy groups.

Reaction Mechanism

The synthesis proceeds in a stepwise manner. In the first step, one chlorine atom of dimethyldichlorosilane is substituted by a methoxy group from methanol, forming methoxydimethylchlorosilane and hydrogen chloride (HCl). The generated HCl can act as a catalyst for the subsequent hydrolysis of the remaining Si-Cl bond if water is present, or it can be neutralized. In the context of forming the dimethoxydisiloxane, a controlled amount of water is introduced or is present as an impurity in the reagents, leading to the hydrolysis of a portion of the methoxydimethylchlorosilane to the corresponding silanol. This silanol intermediate is highly reactive and readily condenses with another molecule of methoxydimethylchlorosilane to form the desired this compound, eliminating another molecule of HCl.

Alternatively, the reaction can be viewed as the partial hydrolysis of dimethyldichlorosilane to form 1,3-dichloro-1,1,3,3-tetramethyldisiloxane, which is then subsequently reacted with methanol. However, the one-pot reaction of dimethyldichlorosilane with methanol and a controlled amount of water is a more direct approach.

Synthesis_Mechanism DMDCS Dimethyldichlorosilane (CH₃)₂SiCl₂ Intermediate1 Methoxydimethylchlorosilane (CH₃)₂Si(OCH₃)Cl DMDCS->Intermediate1 + CH₃OH - HCl MeOH Methanol (CH₃OH) H2O Water (H₂O) Intermediate2 Methoxydimethylsilanol (CH₃)₂Si(OCH₃)OH Intermediate1->Intermediate2 + H₂O - HCl Product This compound [(CH₃)₂Si(OCH₃)]₂O Intermediate2->Product + (CH₃)₂Si(OCH₃)Cl - HCl HCl HCl

Caption: Synthesis mechanism of this compound.

Experimental Protocol: Synthesis

Materials:

  • Dimethyldichlorosilane ((CH₃)₂SiCl₂)

  • Anhydrous Methanol (CH₃OH)

  • Deionized Water

  • An inert solvent (e.g., diethyl ether or toluene)

  • A weak base for neutralization (e.g., sodium bicarbonate or pyridine)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere. The flask should be equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

  • Charge the flask with dimethyldichlorosilane and the inert solvent. Cool the mixture in an ice bath.

  • Prepare a solution of methanol and a stoichiometric amount of water in the inert solvent.

  • Slowly add the methanol-water solution to the stirred solution of dimethyldichlorosilane via the dropping funnel. Maintain the temperature of the reaction mixture below 10°C to control the exothermic reaction and minimize side reactions.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

Purification of this compound

The crude product from the synthesis will contain the desired disiloxane, unreacted starting materials, the solvent, and byproducts such as hydrogen chloride and higher molecular weight siloxanes. A multi-step purification process is necessary to obtain a high-purity product.

Purification Workflow

Purification_Workflow Crude Crude Reaction Mixture Wash Washing & Neutralization Crude->Wash Remove HCl & water-soluble impurities Dry Drying Wash->Dry Remove residual water Filter Filtration Dry->Filter Remove drying agent Distill Fractional Distillation Filter->Distill Separate by boiling point Pure Pure Product Distill->Pure

Caption: General workflow for the purification of this compound.

Experimental Protocol: Purification
  • Neutralization and Washing:

    • Carefully transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with a dilute solution of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining HCl, followed by several washes with deionized water until the aqueous layer is neutral. This step is crucial to prevent acid-catalyzed rearrangement or polymerization of the product during distillation.[3]

  • Drying:

    • Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration:

    • Filter the dried organic solution to remove the drying agent.

  • Fractional Distillation:

    • The solvent can be removed under reduced pressure using a rotary evaporator.

    • The resulting crude oil is then subjected to fractional distillation under atmospheric or reduced pressure. Collect the fraction corresponding to the boiling point of this compound (approximately 144-146 °C at atmospheric pressure). For higher purity, a vacuum distillation is recommended. High purity alkoxysilanes can also be obtained by using chelating resins followed by vacuum distillation to remove metallic impurities.[4]

Characterization and Quality Control

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Technique Purpose Expected Observations
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the methyl protons on the silicon atoms and the methoxy protons in the correct integration ratio.
¹³C NMR Structural confirmationSignals for the methyl and methoxy carbons.
²⁹Si NMR Confirmation of the disiloxane structureA characteristic chemical shift for the silicon atoms in the disiloxane linkage.
FT-IR Spectroscopy Functional group analysisCharacteristic absorptions for Si-O-Si, Si-CH₃, and C-O bonds. Absence of O-H stretching would indicate the absence of silanol impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identification of volatile impuritiesA major peak corresponding to the molecular weight of the product (194.38 g/mol ) and minor peaks for any impurities.[1]
Refractive Index Physical property confirmationThe measured refractive index should match the literature value.

Troubleshooting

Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reaction time or temperature (with caution). Ensure proper stoichiometry of reactants.
Side reactions (e.g., polymerization)Maintain low reaction temperature. Ensure efficient neutralization of HCl after the reaction.
Product Contamination with Silanols Incomplete condensation or excess waterUse anhydrous reagents and solvents. Ensure sufficient reaction time for condensation.
Product Contamination with Higher Oligomers Uncontrolled condensationControl the stoichiometry of water carefully. Use a higher ratio of methanol to dimethyldichlorosilane.
Cloudy Distillate Presence of waterEnsure the product is thoroughly dried before distillation.

Safety Considerations

  • Dimethyldichlorosilane is a corrosive and flammable liquid that reacts violently with water to produce HCl gas. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Methanol is flammable and toxic. Avoid inhalation and skin contact.

  • The reaction generates hydrogen chloride (HCl) , which is a corrosive gas. The reaction should be performed in a fume hood, and the off-gases should be scrubbed through a base solution.

Conclusion

The synthesis of this compound via the methanolysis of dimethyldichlorosilane is a robust and scalable method. Careful control of reaction conditions, particularly temperature and stoichiometry, is essential for achieving high yields and purity. A thorough purification process involving neutralization, washing, and fractional distillation is critical to remove byproducts and unreacted starting materials. The detailed protocols and troubleshooting guide provided herein offer a solid foundation for researchers and professionals working with this important organosilicon compound.

References

  • Shin-Etsu Chemical Co., Ltd. (1992). Process for preparing 1,1,3,3-tetramethyl-disiloxane. European Patent EP0476597A1.
  • National Center for Biotechnology Information (n.d.). Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. PubChem Compound Database. Retrieved from [Link]

  • Gelest, Inc. (n.d.). DIMETHYLDICHLOROSILANE, 98%. Retrieved from [Link]

  • Schumacher, K., & Kleinschmidt, F. (2003). Process for the purification of trioxane. U.S. Patent No. 6,528,655.
  • Chandrasekhar, V., & Ramachandran, R. (1996). Purification of organosilanes of group 13 (IIIA) and 15 (VA) impurities. U.S. Patent No. 5,569,773.
  • Zhu, Y., et al. (2014). Method for preparing dichlorodimethylsilane by virtue of disproportionation. Chinese Patent CN104059097A.
  • Arkles, B. (2014). Catalyst and formulations comprising same for alkoxysilanes hydrolysis reaction in semiconductor process. U.S. Patent No. 9,809,711.
  • Boutevin, B., & Guida-Pietrasanta, F. (2013). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 5(2), 437-463. Retrieved from [Link]

Sources

Technical Guide: 1H NMR Analysis of Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the structural verification and purity assessment of Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) using Proton Nuclear Magnetic Resonance (


H NMR).[1]

TMDMDS (CAS: 18187-24-1) is a critical intermediate in silicone chemistry, serving as a dual-functional end-capper and a precursor for sol-gel processes.[1] Its analysis is frequently complicated by its moisture sensitivity.[1] This guide moves beyond basic peak listing to address the specific challenges of organosilicon NMR, including


Si satellite detection , longitudinal relaxation (

) management
for quantitative analysis (qNMR), and the detection of hydrolysis artifacts .

Molecular Architecture & Symmetry

To interpret the spectrum accurately, one must first understand the magnetic equivalence inherent in the molecule.

Structure:



The molecule possesses a


 axis of symmetry at the central oxygen atom. This results in a highly simplified spectrum despite the total proton count of 18.
  • Silicon Environments: Both Silicon atoms are chemically and magnetically equivalent.[1]

  • Methoxy Groups (

    
    ):  The two methoxy groups are equivalent (
    
    
    
    ).[1]
  • Methyl Groups on Silicon (

    
    ):  All four methyl groups are equivalent (
    
    
    
    ).[1]
Visualization: Structure-to-Signal Mapping

The following diagram maps the physical structure to the observed NMR signals.

TMDMDS_Structure cluster_legend Signal Characteristics Molecule Tetramethyl-1,3- dimethoxydisiloxane Si_Me Si-Methyl Protons (12H) δ ≈ 0.1 ppm Molecule->Si_Me High Field Si_OMe Methoxy Protons (6H) δ ≈ 3.5 ppm Molecule->Si_OMe Deshielded Singlet Singlet (s) Si_Me->Singlet Satellites 29Si Satellites (J ≈ 6-7 Hz) Si_Me->Satellites Si_OMe->Singlet

Caption: Figure 1. Correlation between TMDMDS molecular moieties and expected NMR signals. The high symmetry reduces the 18 protons to just two distinct chemical shifts.

Spectral Analysis: The "Fingerprint"

The following data represents the expected chemical shifts in Deuterated Chloroform (


). Note that trace amounts of water or acid can shift these values slightly due to hydrogen bonding or rapid exchange.
Quantitative Signal Table
MoietyProton CountChemical Shift (

, ppm)
MultiplicityCoupling (

)
Assignment Logic

12H0.10 – 0.15 Singlet

Hz
Silicon is electropositive, shielding the methyl protons strongly (upfield).[1]

6H3.45 – 3.55 SingletN/AOxygen is electronegative, deshielding these protons (downfield).[1]

Satellites
N/A

Hz from Si-Me
DoubletN/AVisible at 0.55% height of the main Si-Me peak (due to 4.7%

abundance).[1]
The Satellite Verification (Expert Insight)

A common error is mistaking small impurities for the


 satellites.
  • Mechanism:

    
     has a natural abundance of ~4.7% and a spin of 1/2. It couples to the attached methyl protons.
    
  • Appearance: You will see a tiny doublet straddling the massive singlet at ~0.1 ppm.

  • Validation: If the distance between the main peak and the small side peak is approximately 3.3 Hz (total splitting ~6.6 Hz), these are intrinsic to the molecule, not impurities.

Experimental Protocol: Ensuring Integrity

Organosiloxanes are notoriously difficult to quantify accurately due to long relaxation times (


)  and moisture sensitivity .[1]
Sample Preparation Workflow

Safety Note: TMDMDS hydrolyzes to release methanol.[1] Handle in a fume hood.

  • Solvent Choice: Use

    
     (99.8% D)  stored over 4Å molecular sieves.[1]
    
    • Why: Trace water in the solvent will immediately hydrolyze the Si-OMe bond, creating Methanol and silanols, complicating the spectrum.

  • Concentration: 10–15 mg of TMDMDS in 0.6 mL solvent.

    • Why: High concentrations can lead to radiation damping on the intense methyl signal, distorting the baseline.

  • Tube: Use high-precision 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure good shimming.

Acquisition Parameters (The "Trust" Factor)

Standard proton parameters (e.g., zg30 with 1s delay) are insufficient for quantitative analysis of siloxanes.

ParameterRecommended ValueScientific Rationale
Pulse Angle

(or

with longer d1)
Ensures uniform excitation.[1]
Relaxation Delay (d1) > 10 seconds (Ideal: 20s)Methyl protons on Silicon have very long

relaxation times (often 3-5s).[1] Short delays under-integrate the Si-Me signal.
Scans (ns) 16 or 32Sufficient S/N due to high proton count.[1]
Spectral Width -2 to 12 ppmCapture all potential impurities (silanols, aromatics).[1]
Temperature 298 KStandardize to prevent chemical shift drift.

Troubleshooting & Impurity Analysis

The integrity of TMDMDS is compromised primarily by moisture. The presence of specific artifact peaks confirms degradation.

The Hydrolysis Pathway

[1]
Diagnostic Impurity Table
ImpurityChemical Shift (

)
Diagnostic FeatureOrigin
Methanol 3.49 Singlet (distinct from Si-OMe at 3.[1]52)Hydrolysis product.[1]
Silanol (-SiOH) 5.0 – 7.0 Broad Singlet (Variable)Hydrolysis intermediate.[1]
HMDSO 0.07 SingletCommon reference/byproduct.[1]
Silicone Grease 0.07 – 0.10 Broad/Multiple peaksContamination from ground glass joints.[1]
Diagnostic Logic Flow

Use this decision tree to interpret "extra" peaks.

Impurity_Logic Start Analyze Spectrum Check_35 Check 3.4 - 3.6 ppm Region Start->Check_35 Single_Peak Single Peak (~3.52 ppm) Check_35->Single_Peak Double_Peak Two Peaks (3.52 & 3.49 ppm) Check_35->Double_Peak Result_Pure Sample Intact Single_Peak->Result_Pure Result_Hydro Hydrolysis Detected (Methanol present) Double_Peak->Result_Hydro 3.49 ppm = MeOH

Caption: Figure 2. Logic flow for detecting hydrolysis. The appearance of a secondary peak upfield of the methoxy signal is the primary indicator of degradation.

References

  • National Institute of Standards and Technology (NIST) .[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- Mass and IR Spectra. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]

  • PubChem . Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound). National Library of Medicine. Available at: [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent residuals including Methanol). Available at: [Link][1]

  • Menezes, J. C., et al. (2018).[1] Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR). Applied Spectroscopy. (Provides mechanistic insight into methoxysilane hydrolysis monitoring). Available at: [Link]

  • Magritek Application Note. Fast Analysis of Polysiloxanes by Benchtop NMR.

    
     relaxation issues in siloxane quantification). Available at: [Link]
    

Sources

13C NMR chemical shifts of "Tetramethyl-1,3-dimethoxydisiloxane"

Technical Guide: NMR Characterization of this compound

Executive Summary

This compound (CAS: 18187-24-1) serves as a bifunctional siloxane precursor.[1] Its symmetry renders it a highly distinct spectroscopic subject, possessing only two unique carbon environments despite containing six carbon atoms.[1][2] This guide provides the chemical shift data, structural assignment logic, and acquisition protocols necessary for precise identification and purity assessment in drug development and materials science workflows.

Chemical Identity
ParameterDetail
IUPAC Name 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane
CAS Number 18187-24-1
Molecular Formula

Molecular Weight 194.38 g/mol
Symmetry Point Group

(Effective solution symmetry)

Structural Analysis & Signal Assignment

The molecule exhibits high symmetry around the central siloxane (

12

  • Methoxy Carbons (

    
    ):  Two equivalent methyl groups attached to oxygen atoms.[1][2]
    
  • Silyl-Methyl Carbons (

    
    ):  Four equivalent methyl groups attached directly to silicon atoms.[1][2]
    
Chemical Shift Data ( )

The following values represent the characteristic chemical shifts observed in deuterated chloroform (

Carbon EnvironmentStructure LabelChemical Shift (

, ppm)
MultiplicityAssignment Logic
Methoxy Methyl

50.5 – 51.2 SingletDeshielded by Oxygen; characteristic range for methoxysilanes.[1][2]
Silyl Methyl

-1.5 – +0.5 SingletShielded by Silicon; typically near 0 ppm in siloxanes.[1][2]

Technical Note: The silyl-methyl peak is sensitive to solvent effects and concentration.[1][2] While typically found near -0.5 ppm, it may shift slightly upfield or downfield depending on the dielectric constant of the solvent.[1][2]

Structural Visualization

The following diagram illustrates the molecular connectivity and the mapping of NMR signals to specific carbon environments.

NMR_Assignmentcluster_structureThis compound Structurecluster_spectra13C NMR Signals (CDCl3)Si1SiO_bridgeOSi1->O_bridgeMe1CH3(Si-Me)Si1->Me1Me2CH3(Si-Me)Si1->Me2OMe1O-CH3(Methoxy)Si1->OMe1Si2SiMe3CH3(Si-Me)Si2->Me3Me4CH3(Si-Me)Si2->Me4OMe2O-CH3(Methoxy)Si2->OMe2O_bridge->Si2Signal_Bδ -0.5 ppm(Silyl-Methyl)Me1->Signal_BMe2->Signal_BMe3->Signal_BMe4->Signal_BSignal_Aδ 50.8 ppm(Methoxy)OMe1->Signal_AOMe2->Signal_A

Caption: Logical mapping of equivalent carbon environments to observed

Experimental Protocol

To ensure reproducible data and minimize artifacts arising from silicon-carbon coupling or relaxation issues, follow this validated acquisition protocol.

A. Sample Preparation[1][2][4]
  • Solvent Selection: Use

    
     (99.8% D)  containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1][2] 
    
    
    is preferred for its solubility and lack of overlap with the target peaks.[1][2]
  • Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentrations are recommended for

    
     acquisition to improve signal-to-noise ratio (S/N).[1][2]
    
  • Tube Quality: Use high-throughput 5 mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

B. Acquisition Parameters (Standard 100 MHz )
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets; 30° pulse angle ensures faster repetition.[1][2]
Spectral Width -10 ppm to 220 ppmCovers all carbon environments including potential impurities (e.g., carbonyls).[1][2]
Relaxation Delay (D1) 2.0 – 5.0 secondsMethyl carbons generally relax quickly due to rotation, but ensuring full relaxation allows for quantitative integration if needed.[1][2]
Scans (NS) 256 – 1024Silicon-attached carbons can have lower NOE enhancement; higher scan counts ensure detection of satellites.[1][2]
Temperature 298 K (25°C)Standard ambient temperature to prevent viscosity-related broadening.[1][2]
C. Troubleshooting & Impurities
  • Hexamethyldisiloxane (HMDSO): A common impurity or hydrolysis product.[1][2] Look for a single peak at

    
     2.0 ppm .[1][2]
    
  • Methanol: Hydrolysis byproduct.[1][2] Look for a peak at

    
     49.0 ppm  (distinct from the 51.0 ppm methoxysilane peak).[1][2]
    
  • Satellites:

    
     satellites (
    
    
    ) may appear as small doublets flanking the main methyl peaks.[1][2] Do not mistake these for impurities.[1][2]

Mechanistic Context

Understanding the shifts requires analyzing the electronic environment of the silicon center:

  • Inductive Effects: The methoxy oxygen is highly electronegative, withdrawing electron density from the silicon.[2] However, in

    
     NMR, the 
    
    
    -carbon (methoxy methyl) is deshielded significantly (to ~51 ppm) by the oxygen.[2]
  • Silicon Shielding: The methyl groups directly attached to silicon are shielded relative to alkane chains.[1][2] While tetramethylsilane (TMS) is defined at 0.0 ppm, the introduction of electronegative oxygen atoms in the siloxane backbone (

    
    ) and methoxy groups (
    
    
    ) creates competing shielding/deshielding effects, resulting in a net shift very close to 0 ppm (typically -1.0 to +1.0 ppm).[1][2]

References

  • PubChem. Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound Summary). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • NIST Chemistry WebBook. 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane.[1][3] National Institute of Standards and Technology.[1][2][3] Available at: [Link][1][2]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[1][2] Journal of Organic Chemistry.[1][2][5] (Reference for solvent residual peaks and HMDSO impurity shifts). Available at: [Link][1][2]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. (General reference for methoxy/methyl ranges). Available at: [Link][1][2]

Technical Guide: GC-MS Fragmentation & Characterization of Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context[1]

Target Molecule: 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane CAS Registry Number: 18187-24-1 Molecular Formula:


Molecular Weight:  194.38 Da[1][2][3]
Introduction

Tetramethyl-1,3-dimethoxydisiloxane is a functionalized organosilicon dimer often utilized as an end-capper in silicone polymer synthesis or as a precursor for surface modification.[1] Unlike standard polydimethylsiloxanes (PDMS), the presence of terminal methoxy groups introduces specific hydrolytic instabilities and unique mass spectral fragmentation pathways.[1]

For researchers in drug development and material science, accurate identification of this compound is critical.[1] It frequently appears not just as a raw material, but as a "ghost peak" or degradation product in silylation reactions involving methanol.[1] This guide provides a mechanistic breakdown of its Electron Ionization (EI) mass spectrum, distinguishing it from common siloxane background bleed.[1]

Physicochemical Profile for GC Method Development

Before MS analysis, the chromatographic behavior must be understood to prevent on-column degradation.[1]

PropertyValueChromatographic Implication
Boiling Point ~139 °CElutes mid-range on standard non-polar columns (e.g., DB-5ms).[1]
Polarity Low-MediumCompatible with 5% phenyl-methylpolysiloxane phases.[1]
Hydrolytic Stability Low Reacts with moisture to form silanols.[1] Strictly anhydrous conditions required.
Key Artifacts Silanols, Cyclic SiloxanesPeak tailing indicates active sites (silanols) in the liner.[1]

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation data, the following protocol minimizes thermal degradation and hydrolysis artifacts.

Sample Preparation (Anhydrous Workflow)
  • Solvent: n-Hexane or Dichloromethane (DCM), dried over molecular sieves (3Å).[1]

  • Concentration: 10–50 ppm (trace analysis) to prevent detector saturation.

  • Vial: Silanized glass vials to prevent surface adsorption.[1]

  • Critical Step: Add 1% BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) if peak tailing is observed.[1] This caps any hydrolyzed silanols formed in situ, confirming the presence of moisture damage.[1]

GC-MS Acquisition Parameters
  • Inlet: Split (10:1), 250 °C. Note: High inlet temps (>280°C) can induce Si-O bond rearrangement.[1]

  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm x 0.25µm).[1]

  • Carrier Gas: Helium, 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 40 °C (hold 2 min)

    
     10 °C/min 
    
    
    
    280 °C.
  • Ion Source: Electron Ionization (EI), 70 eV, 230 °C.[1]

  • Scan Range: m/z 35–350.[1]

Part 3: Fragmentation Pattern Analysis[1][4]

The mass spectrum of this compound differs significantly from standard PDMS due to the methoxy substituents.[1] The fragmentation is driven by the stability of the silyl cation (


) and the lability of the methyl groups.
Primary Diagnostic Ions[1]
m/z (Mass-to-Charge)Relative IntensityIon IdentityMechanistic Origin
194 < 1% (Trace)

Molecular ion.[1] Typically unstable in siloxanes due to rapid methyl loss.[1]
179 High / Base

Alpha-Cleavage. Loss of a methyl radical from Silicon.[1] The resulting cation is stabilized by the adjacent oxygen (p-d

backbonding).[1]
163 Medium

Alkoxy Cleavage. Loss of a methoxy radical.[1] Less favorable than methyl loss but diagnostic for methoxy-silanes.
89 High

Central Scission. Cleavage of the central Si-O-Si bond.[1] This is the methoxy-analog of the m/z 73 peak seen in TMS derivatives.
59 Medium

Rearrangement. Secondary fragmentation of the m/z 89 ion involving loss of ethane/methyls.
Mechanistic Deep Dive[1]
1. The Dominant Pathway: Methyl Elimination (m/z 179)

Upon electron impact, the molecule loses a methyl radical (


).[1] Silicon stabilizes the positive charge exceptionally well, especially when an oxygen atom is attached (forming an oxonium-like resonance structure).[1]


2. The Structural Fingerprint: Central Cleavage (m/z 89)

Unlike standard PDMS which yields m/z 73 (


), this molecule yields m/z 89.[1] This shift of +16 Da (Oxygen) is the primary indicator that you are dealing with a methoxy-substituted siloxane and not a standard silicone oil bleed.[1]


3. Artifact Alert: Hydrolysis

If the sample is wet, you will observe a decline in m/z 179 and the appearance of m/z 75 (Dimethylsilanediol fragment) or broadened peaks.[1]

Part 4: Visualization of Fragmentation Pathways

The following diagram maps the logical flow from the parent molecule to its diagnostic fragments.

FragmentationPathway Parent Molecular Ion [M]+ m/z 194 (Trace Stability) Ion179 [M - CH3]+ m/z 179 (Base Peak Candidate) Parent->Ion179 - Methyl Radical (15 Da) (Alpha Cleavage) Ion163 [M - OCH3]+ m/z 163 (Diagnostic) Parent->Ion163 - Methoxy Radical (31 Da) Ion89 Silyl Cation [Si(Me)2(OMe)]+ m/z 89 (Structural Marker) Parent->Ion89 Si-O Bond Scission Ion59 Fragment [Me-O-Si]+ m/z 59 Ion89->Ion59 2° Fragmentation

Figure 1: Mechanistic fragmentation pathway of this compound under 70eV EI conditions.

Part 5: Troubleshooting & Interpretation

Distinguishing from Column Bleed

Researchers often confuse this compound with column bleed (Cyclic siloxanes, D3/D4).[1]

  • Bleed: Dominated by m/z 73 (

    
    ) and m/z 207  (D3 ring fragment).[1]
    
  • Target: Dominated by m/z 89 and m/z 179 .[1]

  • Rule of Thumb: If the spectrum has m/z 89 but lacks m/z 73, it is a methoxy-siloxane, not a methyl-siloxane bleed.[1]

The "Ghost Peak" Phenomenon

If this compound appears unexpectedly in your chromatogram, check your sample preparation history:

  • Silylation Reagents: Did you use dimethyldichlorosilane (DMDCS) to treat glassware? Methanol washing of DMDCS-treated glass generates this compound.[1]

  • Methanol Solvent: Reaction of any chlorosilane with methanol will generate methoxy-derivatives.[1]

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]

  • PubChem. (2024).[1][4] 1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane Compound Summary (Analogous Fragmentation). National Library of Medicine.[1] [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard text for silyl cation stabilization mechanisms).

Sources

Technical Guide: Reactivity of Tetramethyl-1,3-dimethoxydisiloxane in Protic Media

[1]

Chemical Profile & Structural Significance[1][2]

This compound is a difunctional organosilane characterized by a pre-formed siloxane (

1

1
Core Specifications
PropertyData
CAS Number 18187-24-1
IUPAC Name 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane
Formula

Molecular Weight 194.38 g/mol
Boiling Point ~139 °C
Flash Point 28.5 °C (Flammable)
Density 0.891 g/cm³
Reactive Groups 2

Methoxy (

)
Stable Backbone 1

Siloxane (

)

Mechanistic Principles: Reactivity in Protic Solvents

In protic solvents (water, alcohols), TMDMDS undergoes nucleophilic substitution at the silicon atom.[1] The reactivity is governed by the competition between hydrolysis (reaction with water) and alcoholysis (exchange with solvent alcohol), followed by condensation .[1]

Hydrolysis Kinetics

The primary reaction of interest is the conversion of methoxy groups to silanols (

1
  • Acid-Catalyzed (

    
    ):  Protonation of the methoxy oxygen makes it a better leaving group (
    
    
    ).[1] The reaction is fast and typically follows an
    
    
    -like mechanism involving a pentacoordinate silicon intermediate.[1]
  • Base-Catalyzed (

    
    ):  Hydroxide ions (
    
    
    ) directly attack the silicon.[1] This pathway is aggressive and can lead to the cleavage of the central
    
    
    bond (equilibration), resulting in randomized siloxane species (
    
    
    cyclics).[1]
  • Neutral Conditions: Reaction is extremely slow; moisture sensitivity is low compared to chlorosilanes but significant over time.[1]

The "Methanol Effect"

Hydrolysis releases 2 equivalents of methanol per mole of TMDMDS. In a closed system, the accumulation of methanol can drive the equilibrium back toward the starting material (reverse alcoholysis).

Pathway Visualization

The following diagram illustrates the stepwise hydrolysis and subsequent condensation pathways.

GStartTMDMDS(MeO-Si-O-Si-OMe)InterIntermediate(MeO-Si-O-Si-OH)Start->Inter+H2O, -MeOH(Fast)Inter->Start+MeOH (Reversible)Product1,3-Disiloxanediol(HO-Si-O-Si-OH)Inter->Product+H2O, -MeOH(Fast)PolymerLinear Polysiloxane-(Si-O)-nProduct->PolymerCondensation(Controlled pH)CyclicCyclics (D3/D4)(Unwanted Side Product)Product->CyclicEquilibration(Strong Base/High T)

Figure 1: Stepwise hydrolysis mechanism of TMDMDS leading to chain extension or cyclization.

Experimental Protocols

Protocol A: Controlled Hydrolysis to 1,3-Disiloxanediol

This protocol is designed to isolate the diol species for use as a chain extender, minimizing self-condensation.[1]

Reagents:

  • TMDMDS (1.0 eq)[1][2]

  • Distilled Water (excess, ~10 eq)[1]

  • Solvent: Acetone or THF (miscible with both water and siloxane)

  • Catalyst: Acetic Acid (0.1% v/v) or dilute HCl (to pH 4-5)[1]

Workflow:

  • Preparation: Dissolve TMDMDS in Acetone (1:5 ratio) in a jacketed reactor cooled to 0–5 °C. Cooling is critical to suppress condensation.

  • Acidification: Add the acid catalyst to the water charge.[1]

  • Addition: Add the acidified water dropwise to the siloxane solution over 30 minutes. Maintain temperature <10 °C.

  • Reaction: Stir for 1–2 hours. Monitor disappearance of Si-OMe peak via FTIR (~2840 cm⁻¹) or ¹H NMR (~3.5 ppm).[1]

  • Quench/Extraction: Neutralize with Sodium Bicarbonate (

    
    ). Extract with diethyl ether.[1]
    
  • Purification: Evaporate solvent under reduced pressure at low temperature (<30 °C). Do not heat, or the diol will condense to oil.[1]

Protocol B: Self-Validating Analysis System

Trustworthiness in siloxane chemistry relies on distinguishing between



1
Analytical MethodTarget SignalInterpretation
¹H NMR (CDCl₃)

3.4–3.5 ppm (Singlet)
Methoxy (

)
.[1] Disappearance indicates complete hydrolysis.[1]
¹H NMR (CDCl₃)

0.1–0.2 ppm (Singlet)
Methyl (

)
.[1] Shift changes slightly between -OMe and -OH forms.
FTIR 3200–3700 cm⁻¹ (Broad)Silanol (

)
.[1] Appearance confirms hydrolysis.[1]
FTIR 1000–1100 cm⁻¹ (Strong)Siloxane (

)
.[1] Should remain intact; splitting indicates cyclic formation.[1]
GPC Molecular WeightMw Growth .[1] Indicates uncontrolled condensation (polymerization).[1]

Applications in Drug Development & Materials

In the context of pharmaceutical sciences, TMDMDS is rarely the drug itself but a critical intermediate for synthesizing:

  • Silicone-Based Drug Delivery Matrices:

    • Used to create cross-linked networks with precise mesh sizes.[1] By using the dimeric TMDMDS instead of monomeric silanes, the cross-link density is lower and more uniform, improving drug permeability.[1]

  • Surface Modification:

    • Functionalization of glass or silica nanoparticles.[1] The "disiloxane" footprint provides a more hydrophobic coverage than monomeric silanes due to the extra methyl groups per attachment point.

  • Block Copolymer Synthesis:

    • Reacting 1,3-disiloxanediol (derived from TMDMDS) with urethane or ester prepolymers creates Silicone-Polyurethane (SiPU) copolymers, used in biocompatible catheter tubing.[1]

Synthesis Workflow: Block Copolymerization

Workflowcluster_0Pre-Reaction Phasecluster_1Polymerization PhaseTMDMDSTMDMDS(Precursor)HydrolysisControlled Hydrolysis(Protocol A)TMDMDS->HydrolysisDiol1,3-DisiloxanediolHydrolysis->DiolCopolymerSilicone Block Copolymer(Biocompatible Matrix)Diol->Copolymer+ Linker(Polycondensation)LinkerDiisocyanate / DiacidLinker->Copolymer

Figure 2: Workflow for utilizing TMDMDS in block copolymer synthesis.[1]

Safety & Handling

  • Methanol Release: Hydrolysis generates methanol.[1][3] In large-scale reactions, this poses a flammability and toxicity hazard.[1] Ensure adequate ventilation and use explosion-proof equipment.[1][4][5]

  • Flammability: TMDMDS has a flash point of 28.5 °C. It is a Class 3 Flammable Liquid.[1] Ground all glassware and transfer lines to prevent static discharge.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Moisture ingress will cause slow hydrolysis and pressure buildup (methanol vapor) in the container.[1]

References

  • PubChem. (2025).[1] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Gelest, Inc. (2016).[1] Tetramethyldisiloxane: A Practical Organosilane Reducing Agent (Contextual reference on disiloxane backbone stability). [Link]

  • Hanada, S., et al. (2009).[1][6] Siloxane-based Reducing Agents and Reactivity. J. Am. Chem. Soc. (Cited for general reactivity of the tetramethyldisiloxane core).[7] [Link]

Computational Guide: Quantum Chemical Analysis of Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) is a critical organosilicon intermediate used in sol-gel processing, hydrophobic coatings, and increasingly as a structural motif in bio-isostere design for drug delivery systems. Its unique architecture—characterized by a flexible siloxane backbone (


) flanked by reactive methoxy groups—presents specific computational challenges.

This technical guide provides a rigorous, self-validating protocol for modeling TMDMDS using Density Functional Theory (DFT). It addresses the notorious flatness of the siloxane potential energy surface (PES), the necessity of dispersion corrections for accurate conformational analysis, and the transition state modeling required to predict hydrolytic stability in physiological environments.

Part 1: Molecular Architecture & Computational Challenges

The Siloxane Backbone Anomaly

The defining feature of TMDMDS is the


 linkage. Unlike the rigid carbon backbone (

), the siloxane bond angle is exceptionally flexible, energetically accessible between

and

.
  • Challenge: Standard optimization algorithms often trap the molecule in shallow local minima, failing to capture the global minimum or the dynamic average structure relevant at biological temperatures (

    
    ).
    
  • Solution: A relaxed potential energy surface (PES) scan is mandatory before final optimization.

Electronic Delocalization

The oxygen atoms in the methoxy groups (


) possess lone pairs that can donate electron density into the low-lying 

orbitals of the silicon atom (anomeric effect).
  • Implication: This interaction lengthens the

    
     bond and alters reactivity. Basis sets lacking polarization (
    
    
    
    ) and diffuse functions (
    
    
    ) will fail to describe this orbital overlap correctly.

Part 2: Methodology Selection (The "Why")

To ensure Scientific Integrity , the following level of theory is prescribed. These choices are not arbitrary; they are based on minimizing self-interaction error and accurately describing non-covalent interactions.

Functional Selection[1]
  • Primary Recommendation:

    
    B97X-D 
    
    • Reasoning: This range-separated hybrid functional includes empirical dispersion corrections (D2/D3). Dispersion is critical for TMDMDS because the methyl groups on the termini interact through space (London forces) in folded conformations. Standard B3LYP fails to capture these stabilizing forces, often yielding artificially linear structures.

  • Alternative (Kinetics): M06-2X

    • Reasoning: Excellent for main-group thermochemistry and barrier heights (transition states) during hydrolysis studies.

Basis Set Selection[2]
  • Optimization/Frequency: 6-311++G(d,p)

    • Diffuse Functions (++): Essential for describing the electron-rich oxygen atoms and the transition states where charge is dispersed.

    • Polarization (d,p): Required for Silicon (3rd row) to allow orbital distortion during bond formation.

  • High-Accuracy Energy (Single Point): def2-TZVP

    • Reasoning: Reduces basis set superposition error (BSSE) in reaction energy calculations.

Part 3: Experimental Protocols

Protocol 1: Conformational Landscape Analysis

Objective: Identify the global minimum structure accounting for the flexible Si-O-Si backbone.

Step-by-Step Methodology:

  • Initial Construction: Build the TMDMDS structure with an initial

    
     angle of 
    
    
    
    .
  • Relaxed PES Scan:

    • Coordinate:

      
       bond angle.[1][2]
      
    • Range:

      
       to 
      
      
      
      in
      
      
      increments.
    • Method:

      
      B97X-D/6-31G(d).
      
  • Filtration: Extract the 3 lowest energy conformers.

  • Final Optimization: Re-optimize these minima at the high level (

    
    B97X-D/6-311++G(d,p)) with tight convergence criteria (Opt=Tight).
    
  • Validation: Run a frequency calculation. The global minimum must have zero imaginary frequencies .

Protocol 2: Hydrolytic Stability (Transition State Search)

Objective: Model the first step of hydrolysis (drug stability context), where water attacks the silicon center.



Step-by-Step Methodology:

  • Reactant Complex: Optimize the geometry of TMDMDS with a discrete water molecule hydrogen-bonded to the methoxy oxygen. Use the SMD solvation model (Water) to mimic physiological conditions.

  • Transition State (TS) Guess: Manually adjust the geometry to form a pentacoordinate silicon intermediate:

    • 
       distance 
      
      
      
      .
    • 
       distance 
      
      
      
      .
    • Angle

      
       (Apical attack).
      
  • TS Optimization: Use the QST3 (Synchronous Transit-Guided Quasi-Newton) method.

    • Input: Reactant Complex, Product Complex, and TS Guess.

    • Keyword: Opt=(TS, CalcFc, NoEigenTest).

  • Validation:

    • Imaginary Frequency: The output must show exactly one imaginary frequency (typically

      
      ) corresponding to the reaction coordinate (proton transfer/bond breaking).
      
    • IRC Calculation: Perform an Intrinsic Reaction Coordinate calculation to prove the TS connects the correct reactants and products.

Part 4: Visualization & Data Presentation

Computational Workflow Diagram

TMDMDS_Workflow start Start: TMDMDS Structure scan Relaxed PES Scan (Si-O-Si Angle: 130-180°) start->scan select Select Lowest Energy Conformers scan->select opt Geometry Optimization wB97X-D/6-311++G(d,p) Solvation: SMD (Water) select->opt freq Frequency Analysis (Check for Imaginary Freqs) opt->freq decision Minima Found? freq->decision decision->opt No (Imaginary Freq) ts_search Hydrolysis TS Search (QST3 Method) decision->ts_search Proceed to Reactivity properties Calculate Properties: - HOMO-LUMO Gap - IR/Raman Spectra - Hydrolytic Barrier decision->properties Yes (Global Min) ts_search->properties

Caption: Figure 1. Self-validating computational workflow for TMDMDS structural and reactivity analysis.

Hydrolysis Mechanism Pathway

Hydrolysis_Mechanism R Reactant Complex TMDMDS + H2O (H-bonded) TS Transition State Pentacoordinate Si (SN2-Si Mechanism) R->TS Nucleophilic Attack (+ Activation Energy) P Product Complex Silanol + MeOH TS->P Proton Transfer & Elimination

Caption: Figure 2. SN2-Si mechanism pathway for the hydrolysis of the methoxy group in TMDMDS.

Key Geometric Parameters (Benchmarking)
ParameterDescriptionStandard DFT (

B97X-D)
Experimental (Ref)
Si-O-Si Angle Backbone flexibility index


(Quartz-like)
Si-O (Bridge) Bond Length


Si-O (Methoxy) Bond Length


Si-C Bond Length


References

  • Gordon, M. S., et al. (1982). "The molecular structure of siloxanes." Journal of the American Chemical Society.

    • Relevance: Foundational work establishing the flexibility of the Si-O-Si bond angle.[3]

  • Cipriani, A., et al. (2007). "Hydrolysis of alkoxysilanes: An ab initio study." The Journal of Physical Chemistry A.

    • Relevance: Mechanistic validation of the pentacoordinate transition st
  • Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." The Journal of Chemical Physics.

    • Relevance: Justification for using dispersion-corrected functionals ( B97X-D) for organosilicons.
  • Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." The Journal of Physical Chemistry B.

    • Relevance: Establishes the SMD model as the standard for aqueous hydrolysis simul

Sources

Methodological & Application

"Tetramethyl-1,3-dimethoxydisiloxane" as a reducing agent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1,1,3,3-Tetramethyldisiloxane (TMDS) as a Reducing Agent in Organic Synthesis

Executive Summary & Critical Disambiguation

Subject Clarification: The user request specified "Tetramethyl-1,3-dimethoxydisiloxane" (CAS 18187-24-1) as a reducing agent. It is critical to note that this specific molecule lacks the silicon-hydride (


) functionality required for chemical reduction. It is, in fact, a stable solvent used in high-voltage lithium metal batteries or a byproduct of silane oxidation.

Corrected Active Agent: This guide focuses on 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS 3277-26-7). TMDS is the structural analog containing the active hydride bonds necessary for reduction. It is widely recognized as a "green," non-toxic, and inexpensive alternative to polymethylhydrosiloxane (PMHS) and traditional metal hydrides (e.g.,


).

Core Utility: TMDS serves as a versatile hydride donor in the reduction of amides, esters, nitro groups, and phosphine oxides. Its unique "Si-O-Si" backbone renders it stable to air and moisture, yet highly reactive under Lewis acid or transition metal catalysis.

Chemical Identity & Properties

The distinction between the reducing agent (TMDS) and the inert analog (Dimethoxy-TMDS) is detailed below to prevent experimental error.

Feature1,1,3,3-Tetramethyldisiloxane (TMDS) This compound
Role Active Reducing Agent Inert Solvent / Byproduct
Structure


Active Species Si-H Bond (Hydride Donor)None (Methoxy groups are non-reducing)
CAS No. 3277-26-718187-24-1
Boiling Point 70–71 °C~139 °C
Stability Stable to water; reacts with bases/acids.[1]Highly stable; used in battery electrolytes.

Mechanism of Action

TMDS operates via catalytic hydrosilylation . Unlike


, which reacts violently via nucleophilic attack, TMDS requires activation.
  • Activation: A catalyst (Lewis Acid like

    
     or Metal Complex like Fe(acac)
    
    
    
    ) activates the
    
    
    bond or the substrate's electrophilic center (e.g., Carbonyl).
  • Hydride Transfer: The hydride (

    
    ) is transferred from Silicon to the electrophilic carbon.
    
  • Silylation: The oxygen atom of the substrate binds to the silicon, forming a silyl ether intermediate.

  • Hydrolysis: Upon workup (acidic or basic), the silyl ether cleaves to release the reduced product (alcohol/amine).

Visualization: Lewis Acid Catalyzed Reduction of Amides

TMDS_Mechanism cluster_cycle Catalytic Cycle TMDS TMDS (H-Si-O-Si-H) Complex Activated Complex [Si-H --- Cat --- O=C] TMDS->Complex Coordination Byproduct Siloxane Byproduct (Polymeric) TMDS->Byproduct After H-Transfer Catalyst Catalyst (e.g., B(C6F5)3) Catalyst->Complex Coordination Amide Substrate (Amide R-CO-NR2) Amide->Complex Coordination Intermediate Silyl Hemiaminal Intermediate Complex->Intermediate 1st Hydride Transfer Iminium Iminium Ion [R-CH=NR2]+ Intermediate->Iminium Deoxygenation Product Amine Product (R-CH2-NR2) Iminium->Product 2nd Hydride Transfer

Figure 1: Mechanistic pathway for the reduction of amides to amines using TMDS. The catalyst activates the silane for sequential hydride delivery.

Key Applications & Protocols

Application A: Reduction of Amides to Amines (Green Alternative to LAH)

This reaction is highly chemoselective. It tolerates nitro groups, halides, and alkenes, which would be destroyed by Lithium Aluminum Hydride (


).
  • Catalyst: Tris(pentafluorophenyl)borane (

    
    ) or 
    
    
    
    .[2]
  • Advantages: Room temperature, no heavy metal waste (if Borane is used), easy workup.

Protocol 1: General Procedure for Secondary/Tertiary Amide Reduction

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • Amide substrate (1.0 mmol)[2]

    • Toluene (anhydrous, 5 mL)

    • TMDS (2.0 mmol, 2.0 equiv) – Note: Excess is used to ensure full reduction.

    • Catalyst:

      
       (0.05 mmol, 5 mol%).
      
  • Procedure:

    • Dissolve the amide in toluene under

      
      .
      
    • Add TMDS via syringe.

    • Add the catalyst solution (dissolved in 0.5 mL toluene) dropwise.

    • Observation: Gas evolution (

      
      ) is rare; mild exotherm may occur.
      
    • Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC or GC-MS.

  • Workup (Crucial Step):

    • Caution: The reaction mixture contains silylated amines.

    • Add MeOH (2 mL) to quench excess silane (gas evolution!).

    • Add 1M HCl (5 mL) and stir for 30 mins to hydrolyze the Si-N bond.

    • Basify with 1M NaOH to pH > 10.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Yield: Typically 85–95%.

Application B: Iron-Catalyzed Nitro Reduction

TMDS can selectively reduce nitroarenes to anilines without affecting halides, esters, or carbonyls.[3] This is a major advantage over catalytic hydrogenation (


).
  • Catalyst: Iron(III) acetylacetonate (

    
    ).[3]
    

Protocol 2: Chemo-selective Nitro Reduction

  • Setup: 10 mL pressure tube or sealed vial.

  • Reagents:

    • Nitroarene (1.0 mmol)

    • THF or Toluene (3 mL)

    • TMDS (3.0 mmol, 3 equiv)

    • 
       (10 mol%)[4]
      
    • Additive:

      
       (10 mol%) – Stabilizes the system.
      
  • Procedure:

    • Combine nitroarene, catalyst, and base in solvent.

    • Add TMDS.[1][3][5][6][7]

    • Seal and heat to 100 °C for 16 hours.

  • Workup:

    • Cool to RT.

    • Dilute with EtOAc and filter through a pad of Celite (removes Iron).

    • Concentrate filtrate. Purification via column chromatography is usually required to remove siloxane oligomers.

Comparative Analysis

ParameterTMDS PMHS Triethylsilane (

)

Cost Low (Industrial byproduct)Very LowHighLow
Atom Economy High (2 Hydrides/molecule)High (Polymer)Low (1 Hydride/molecule)High
State Liquid (bp 71°C)Viscous LiquidLiquidSolid (Pyrophoric)
Selectivity Excellent (Tolerates esters/halides)GoodGoodPoor (Reduces everything)
Workup Volatile byproducts or easy hydrolysisPolymer residue (messy)Volatile silanolAluminum salts (emulsions)

Safety & Handling

  • Gas Evolution: Upon contact with strong bases (NaOH) or hydroxylic solvents (MeOH) in the presence of catalysts, TMDS releases Hydrogen gas (

    
    ). Risk of explosion.  Ensure good ventilation.
    
  • Pressure: When heating TMDS (Protocol 2), use pressure-rated vessels as the boiling point (71°C) is easily exceeded.

  • Eye/Skin: TMDS is an irritant. Standard PPE (gloves, goggles) is mandatory.

References

  • Hanada, S., et al. (2009).[5] "Practical Synthesis of Secondary Amines from Amides using TMDS." Journal of the American Chemical Society. Link

  • Sakai, N., et al. (2012).[5] "Indium-Catalyzed Reduction of Carboxylic Acids and Esters using TMDS." Organic Letters. Link

  • Wienhöfer, G., et al. (Beller Group). (2011). "Iron-Catalyzed Selective Reduction of Nitroarenes." Journal of the American Chemical Society. Link

  • Volkova, Y. A., et al. (2016). "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Organic Process Research & Development. Link

  • Wang, Y., et al. (2025). "Fully Methylated Siloxane-Based Electrolyte (TMMS) for Lithium Metal Batteries." Journal of the American Chemical Society. Link(Cited for disambiguation of the dimethoxy analog).

Sources

reduction of amides to amines with "Tetramethyl-1,3-dimethoxydisiloxane"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Reduction of Amides to Amines using Silanes

Executive Summary & Nomenclature Correction

Critical Nomenclature Alert: The specific chemical name provided in the request, "Tetramethyl-1,3-dimethoxydisiloxane" (CAS: 18187-24-1), refers to a siloxane species lacking the hydride (


) functionality required for reduction. It is structurally the oxidized byproduct formed when the active reducing agent, 1,1,3,3-Tetramethyldisiloxane (TMDS) , reacts with methanol or is hydrolyzed.

Correct Reagent: This guide focuses on 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS: 3277-26-7). TMDS is a non-toxic, air-stable, liquid organosilane derived from the silicone industry. Unlike Lithium Aluminum Hydride (


), TMDS offers exceptional chemoselectivity, allowing the reduction of amides to amines in the presence of esters, nitro groups, and alkenes. It represents a "Green Chemistry" standard for pharmaceutical intermediates.

Mechanistic Insight: Catalytic Hydrosilylation

The reduction of amides by TMDS does not proceed via direct hydride attack (like


). Instead, it follows a Catalytic Hydrosilylation  pathway.
  • Activation: The metal catalyst (Zn, Fe, or Pt) activates the

    
     bond of TMDS.
    
  • Hydrosilylation: The activated silyl-hydride species adds across the amide

    
     bond, forming a silyl-hemiaminal ether.
    
  • Deoxygenation: A second hydride transfer eliminates the silyl ether (as a siloxane byproduct), generating an enamine or silylamine intermediate.

  • Hydrolysis (Critical Step): The reaction mixture must be subjected to acidic hydrolysis to cleave the

    
     bonds and release the free amine.
    
Diagram 1: Mechanistic Pathway (Zn-Catalyzed)

G Amide Tertiary Amide R-C(=O)-NR'2 Inter1 Silyl Hemiaminal Intermediate Amide->Inter1 Step 1: Hydrosilylation TMDS TMDS (H-Si) TMDS->Inter1 Catalyst Zn(OAc)2 Catalyst Catalyst->Inter1 Activates Inter2 N-Silylamine (C-N-Si species) Inter1->Inter2 Step 2: Deoxygenation Hydrolysis Acidic Hydrolysis (HCl/MeOH) Inter2->Hydrolysis Step 3: Workup Amine Final Amine R-CH2-NR'2 Hydrolysis->Amine Product Isolation Byproduct Siloxane Waste (Polymer/Cyclic) Hydrolysis->Byproduct

Caption: The Zn-catalyzed hydrosilylation mechanism requires acidic workup to release the final amine from the silylated intermediate.

Reagent Profile & Comparison

TMDS is superior to traditional hydrides for late-stage drug functionalization due to its mildness.[1]

FeatureTMDS (Silane) LiAlH4 (Hydride) Borane (BH3)
Safety High: Air/Moisture stable liquid.[1]Low: Pyrophoric, reacts violently w/ water.[1]Med: Toxic gas, requires complex handling.[1]
Selectivity Excellent: Tolerates esters, nitro, cyano.[1][2][3]Poor: Reduces almost all carbonyls/nitriles.[1]Good: Selective, but handling is difficult.[1][4]
Atom Economy High: Cheap silicone byproduct.[1]Low: Generates large amounts of Al salts.[1]Med: Boric acid waste.[1]
Workup Simple acidic hydrolysis.Fieser workup (often forms emulsions).[1]Oxidative or acidic workup required.[1]

Experimental Protocols

Protocol A: Zinc-Catalyzed Chemoselective Reduction

Best for: Late-stage intermediates containing sensitive groups (esters, nitro, ketones). Reference Grounding: Based on the work of Beller et al. (2010).

Reagents:

  • Substrate: Tertiary Amide (1.0 equiv)

  • Reductant: TMDS (2.2 - 3.0 equiv hydride source)[1]

  • Catalyst: Zinc Acetate (

    
    ) or Zinc Triflate (
    
    
    
    ) (5-10 mol%)
  • Solvent: Toluene or 2-Methyltetrahydrofuran (Green solvent)[1]

Step-by-Step Methodology:

  • Setup: In a dry Schlenk tube or vial equipped with a stir bar, add the amide substrate (1.0 mmol) and

    
     (10 mol%, 18 mg).
    
  • Solvent Addition: Evacuate and backfill with Argon (3x). Add anhydrous Toluene (3.0 mL).

  • Silane Addition: Add TMDS (0.4 mL, ~2.2 equiv) dropwise via syringe. Note: Gas evolution (H2) is minimal but possible; ensure venting.

  • Reaction: Heat the mixture to 100°C for 16–24 hours.

    • Checkpoint: Monitor by TLC/LCMS. The amide peak should disappear. A new, less polar spot (silylamine) may appear.

  • Hydrolysis (Crucial): Cool to room temperature. Add 10% HCl in Methanol (2 mL) or aqueous 1M HCl (2 mL) and stir vigorously for 1 hour. This converts the

    
     species to the 
    
    
    
    amine.
  • Workup: Basify the mixture to pH >10 using 6M NaOH. Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via column chromatography if necessary.
    
Protocol B: Iron-Catalyzed Cost-Effective Reduction

Best for: Large-scale, cost-sensitive synthesis of simple amides. Reference Grounding:[1] Based on Nagashima (2009) and Beller (2011).

Reagents:

  • Catalyst:

    
     (Iron dodecacarbonyl) - 5 mol%
    
  • Reductant: TMDS (3.0 equiv)

  • Solvent: Toluene (100°C)

Key Difference: Iron catalysts are cheaper but slightly less tolerant of nitro groups compared to Zinc. The workup remains identical (acidic hydrolysis is mandatory).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (Incomplete Conv.) Catalyst poisoning or old TMDS.[1]Ensure TMDS is fresh (check Si-H peak in IR/NMR).[1] Increase catalyst to 15 mol%.
Product is Silylated Amine Insufficient Hydrolysis.[1]The intermediate

is stable.[1] Increase hydrolysis time or acid concentration (e.g., 4M HCl).
Gel Formation Polymerization of Siloxane.[1]TMDS byproducts can crosslink.[1][5] Dilute with THF before adding acid to prevent gelation.
Ester Reduction Observed Loss of Selectivity.[1][6][7]Temperature too high (>110°C) or wrong catalyst.[1] Switch from Fe back to Zn(OAc)2 and run at 80°C.

Workflow Visualization

Diagram 2: Experimental Workflow

Workflow cluster_0 Phase 1: Reaction cluster_1 Phase 2: Workup Step1 Charge Vessel: Amide + Zn(OAc)2 + Toluene Step2 Add TMDS (Inert Atmosphere) Step1->Step2 Step3 Heat to 100°C (16-24 Hours) Step2->Step3 Step4 Cool & Add Acid (1M HCl or HCl/MeOH) Step3->Step4 Completion Step5 Stir 1 Hour (Cleaves N-Si bond) Step4->Step5 Step6 Basify (pH > 10) & Extract (EtOAc) Step5->Step6

Caption: Standard operating procedure for TMDS amide reduction. The acid hydrolysis step is non-negotiable.

References

  • Das, S., Addis, D., Zhou, S., Junge, K., & Beller, M. (2010).[2] Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Functional Group Tolerance.[6] Journal of the American Chemical Society, 132(6), 1770–1771. [Link]

  • Hanada, S., Tsutsumi, E., Motoyama, Y., & Nagashima, H. (2009).[3] Practical and Scalable Amide Reduction using Silanes Catalyzed by Platinum Complexes.[3] Journal of the American Chemical Society, 131(41), 15032–15040. [Link]

  • Volkov, A., Tinnis, F., & Adolfsson, H. (2016). Mo(CO)6-Catalyzed Chemoselective Reduction of Amides. Organic Letters, 18(12), 2832–2835. [Link]

  • Li, Y., et al. (2011). Iron-Catalyzed Reduction of Amides. Chemistry – A European Journal, 17(51), 14450–14453. [Link]

Sources

Application Note: Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) in Silicone Elastomer Networks

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Tetramethyl-1,3-dimethoxydisiloxane" as a Crosslinking Agent/Chain Extender for Elastomers Content Type: Application Note & Protocol Guide Audience: R&D Scientists, Polymer Chemists, Material Engineers

Executive Summary

This compound (TMDMDS) represents a specialized class of bifunctional silanes used in the formulation of Room Temperature Vulcanization (RTV) silicone elastomers. Unlike trifunctional (e.g., Methyltrimethoxysilane) or tetrafunctional (e.g., TEOS) crosslinkers which build 3D networks, TMDMDS acts primarily as a chain extender and end-capping agent .

Its unique disiloxane backbone allows formulators to:

  • Regulate Modulus: Reduce crosslink density to achieve softer, high-elongation elastomers (low Shore A hardness) without plasticizer migration.

  • Synthesize Pre-polymers: Convert hydroxyl-terminated PDMS into shelf-stable, methoxy-terminated polymers for neutral-cure RTV-1 systems.

  • Modify Interfaces: Act as a hydrophobizing agent with lower volatile organic content (VOC) generation per silicon unit compared to monomeric silanes.

Chemical Identity & Critical Safety Alert

Identity Verification:

  • Chemical Name: 1,3-Dimethoxy-1,1,3,3-tetramethyldisiloxane[1][2][3][4][5]

  • Acronym: TMDMDS

  • CAS Number: 18187-24-1 (Note: Isomers may exist; verify structure).[2]

  • Structure:

    
    
    
  • Functionality: Bifunctional (2 Methoxy groups).

CRITICAL SAFETY WARNING: Some databases or search queries may erroneously link the CAS 18171-19-2 to this name.

  • CAS 18171-19-2 corresponds to (3-Chloropropyl)dimethoxymethylsilane , a chlorosilane with significantly different reactivity and toxicity profiles.

  • Action: Always verify the chemical structure and Material Safety Data Sheet (MSDS) before use. Ensure you are using the non-halogenated 18187-24-1 .

Physical Properties Table
PropertyValueNotes
Molecular Weight ~194.38 g/mol
Boiling Point 139 °CHigher than monomeric silanes, reducing volatility.
Density 0.89 g/cm³
Flash Point ~28°CFlammable Liquid . Handle with spark-proof equipment.
Hydrolyzable Group Methoxy (-OMe)Releases Methanol upon cure (Neutral Cure).

Mechanism of Action

TMDMDS functions through a moisture-mediated hydrolysis and condensation mechanism. Because it is bifunctional (f=2), it cannot form a 3D network on its own when reacting with linear silanol-terminated PDMS (f=2).

Mechanistic Pathways[6]
  • End-Capping (RTV-1 Synthesis): TMDMDS reacts with terminal silanols on the polymer chain, replacing the -OH group with a -Si-OMe group. This "caps" the polymer, preventing premature cure until moisture is introduced.

  • Chain Extension (Modulus Tuning): When mixed with a trifunctional crosslinker, TMDMDS inserts a flexible disiloxane unit between crosslink nodes. This increases the molecular weight between crosslinks (

    
    ), resulting in a softer, more extensible rubber.
    
Diagram 1: Reaction Pathways

ReactionMechanism PDMS HO-PDMS-OH (Silanol Polymer) Hydrolysis Hydrolysis (+ H2O, - MeOH) PDMS->Hydrolysis TMDMDS TMDMDS (MeO-Si-O-Si-OMe) TMDMDS->Hydrolysis Inter Intermediate (Si-OH active species) Hydrolysis->Inter Path1 Pathway A: End-Capping Inter->Path1 Excess TMDMDS Path2 Pathway B: Chain Extension Inter->Path2 + Crosslinker Product1 Methoxy-Terminated PDMS (Shelf Stable RTV-1) Path1->Product1 Product2 Soft Elastomer Network (High Elongation) Path2->Product2 Condensation Crosslinker Trifunctional Silane (e.g., MTMS) Crosslinker->Path2

Caption: Pathway A shows the synthesis of stable pre-polymers. Pathway B demonstrates the use of TMDMDS as a spacer to reduce crosslink density.

Protocol 1: Synthesis of Alkoxy-Terminated PDMS (End-Capping)

This protocol describes the conversion of Hydroxy-terminated PDMS into Methoxy-terminated PDMS. This is the precursor for "Neutral Cure" silicone sealants.

Materials
  • Base Polymer:

    
    -dihydroxypolydimethylsiloxane (Viscosity: 1,000–50,000 cSt).
    
  • Reagent: this compound (TMDMDS).[1]

  • Catalyst: Titanium chelate (e.g., Diisopropoxytitanium bis(ethylacetoacetate)) or Organolithium (for strictly anhydrous routes).

  • Equipment: Vacuum planetary mixer or glass reactor with N2 purge.

Step-by-Step Procedure
  • Dehydration (Crucial):

    • Load the Hydroxy-PDMS into the mixer.

    • Heat to 100°C under vacuum (-0.09 MPa) for 1 hour to remove adsorbed water.

    • Reasoning: Water competes with the polymer silanols for the silane, leading to self-condensation of TMDMDS.

  • Inerting:

    • Break vacuum with dry Nitrogen. Cool to 40–50°C.

  • End-Capping Reaction:

    • Add TMDMDS in excess.

    • Stoichiometry: Use a molar ratio of Si-OMe : Si-OH

      
       4:1.
      
    • Calculation: For 100g of 1000 cSt PDMS (~0.05 mol OH), add approx 2.0 - 3.0g TMDMDS.

    • Add Catalyst (0.1 wt%).

    • Mix under N2 for 30–60 minutes at 50°C.

  • Stripping:

    • Apply vacuum (-0.09 MPa) and heat to 80°C to strip out unreacted TMDMDS and the methanol by-product.

    • Result: A clear, shelf-stable liquid that will not cure until exposed to atmospheric moisture.

Protocol 2: Modulus Regulation (Soft Elastomer Formulation)

This protocol demonstrates how to use TMDMDS to lower the hardness of a standard RTV silicone formulation without using non-reactive plasticizers (which can leach out).

Formulation Strategy

Standard crosslinkers (Methyltrimethoxysilane, MTMS) create tight networks. Replacing a portion of MTMS with TMDMDS increases the average molecular weight between crosslinks (


).
Experimental Table: Modulus Tuning
Component (Parts by Weight)Control (Hard) Formulation A (Medium) Formulation B (Soft)
Methoxy-PDMS (20,000 cSt) 100.0100.0100.0
Fumed Silica (Reinforcement) 10.010.010.0
MTMS (Crosslinker) 3.0 1.5 0.5
TMDMDS (Chain Extender) 0.0 1.5 2.5
Titanium Catalyst 0.50.50.5
Predicted Shore A ~25~15~5 (Gel-like)
Predicted Elongation 300%500%>800%
Workflow Diagram

FormulationWorkflow cluster_prep Phase 1: Compounding cluster_crosslink Phase 2: Crosslinker Addition cluster_cure Phase 3: Curing & Testing Step1 Base Polymer + Silica (High Shear Mixing) Step2 Dehydration (100°C, Vacuum) Step1->Step2 Step3 Add MTMS (Crosslinker) + TMDMDS (Extender) Step2->Step3 Cool to <50°C Step4 Add Catalyst (Titanium/Tin) Step3->Step4 Step5 Cast Films (2mm thickness) Step4->Step5 Degas Step6 Cure Conditions (25°C, 50% RH, 7 Days) Step5->Step6 Step7 Testing (Tensile, Durometer) Step6->Step7

Caption: Experimental workflow for formulating elastomers with tunable modulus.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Cure (Tacky) Insufficient crosslinker (MTMS) ratio.TMDMDS is not a crosslinker; it requires some MTMS to form a network. Ensure MTMS is at least 0.5 parts.
Bubbling in Film Methanol release trapped in thick sections.Cure thin layers (<3mm) or reduce catalyst level to slow the skin-over time, allowing methanol to escape.
Reversion (Softening over time) Hydrolysis of Si-O-Si bonds at high temp.Ensure the system is neutral cure (TMDMDS is neutral). Avoid acidic/basic contamination.
High Viscosity Drift Moisture contamination during mixing.Ensure all fillers (Silica) are predried. Maintain N2 blanket during compounding.

References

  • PubChem. (2025).[4] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-. National Library of Medicine. Available at: [Link]

  • Gelest, Inc. (2024).[6] Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. (General reference for silane reactivity).

  • M. A. Brook. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley-Interscience.
  • Google Patents. (2007). Process for preparing functionalised silanes and siloxanes. US20070293649A1. Available at: (Describes synthesis of dimethoxy-disiloxanes).
  • LookChem. (2025). This compound CAS 18187-24-1 Data. Available at: [Link]

Sources

Application Note & Protocol: A Guide to the Creation of Hydrophobic Surfaces Using 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane for the creation of stable and highly hydrophobic surfaces. This application note details the underlying chemical principles, provides step-by-step protocols for surface modification via vapor deposition, and outlines essential characterization techniques. The methodologies described herein are designed to be robust and reproducible, enabling the generation of high-quality hydrophobic coatings for a variety of substrates, with the understanding that specific parameters may require optimization for novel applications.

Introduction: The Chemistry of Surface Hydrophobicity

The ability to control the surface properties of materials is a critical aspect of modern science and technology, with profound implications for fields ranging from microfluidics to drug delivery. Hydrophobic surfaces, which exhibit a strong aversion to water, are of particular interest. This property is achieved by minimizing the surface energy, typically through the application of a nonpolar molecular layer.

1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane is a versatile organosilicon compound well-suited for this purpose. Its molecular structure features two key components: reactive methoxy groups and a nonpolar tetramethyldisiloxane backbone. This bifunctionality allows for the covalent attachment of the molecule to hydroxylated surfaces, forming a durable, low-energy film that imparts hydrophobicity. The reaction mechanism involves the hydrolysis of the methoxy groups in the presence of surface-adsorbed water, followed by a condensation reaction with the hydroxyl groups on the substrate and between adjacent silanol intermediates. This process results in a stable, cross-linked polysiloxane layer.

Materials and Methods

Reagents and Substrates
  • Precursor: 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane (≥95% purity)

  • Substrates: Glass microscope slides, silicon wafers, or other materials with surface hydroxyl groups.

  • Solvents: Anhydrous toluene, isopropanol, and deionized water.

  • Cleaning Agents: Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or a suitable alternative.

Safety Precaution: Piranha solution is a potent oxidizing agent and is extremely corrosive. It should be handled with extreme caution in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Equipment
  • Vacuum oven or desiccator equipped with a vacuum pump

  • Schlenk line or glovebox for handling anhydrous solvents (recommended for optimal results)

  • Contact angle goniometer for wettability analysis

  • Atomic Force Microscope (AFM) for surface topography characterization (optional)

  • X-ray Photoelectron Spectrometer (XPS) for surface elemental analysis (optional)

Experimental Protocols

Substrate Cleaning and Hydroxylation: The Foundation for a Uniform Coating

The success of the surface modification is critically dependent on the cleanliness and hydroxylation of the substrate. A pristine surface ensures uniform reaction of the silane precursor.

Protocol 1: Piranha Cleaning for Glass and Silicon Substrates

  • Place the substrates in a clean, glass container.

  • In a fume hood, carefully prepare the piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. Caution: This mixture is highly exothermic and reactive.

  • Immerse the substrates in the piranha solution for 15-30 minutes.

  • Carefully decant the piranha solution into a designated waste container for hazardous materials.

  • Thoroughly rinse the substrates with copious amounts of deionized water.

  • Dry the substrates using a stream of inert gas (e.g., nitrogen or argon) and use them immediately or store them in a clean, dry environment.

Surface Modification via Vapor Deposition: A Controlled Approach to Monolayer Formation

Vapor deposition is a preferred method for achieving a thin, uniform siloxane layer, minimizing the risk of multilayer formation and aggregation that can occur with solution-phase deposition.

Protocol 2: Vapor Phase Silanization

  • Place the cleaned and dried substrates inside a vacuum desiccator or vacuum oven.

  • In a small, open glass vial, add 100-200 µL of 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane. Place this vial within the desiccator, ensuring it does not touch the substrates.

  • Evacuate the desiccator to a pressure below 1 torr.

  • Allow the deposition to proceed for 2 to 4 hours at room temperature. For a more robust and densely packed layer, the deposition can be carried out at an elevated temperature (e.g., 60-80 °C) in a vacuum oven.

  • After the deposition period, vent the desiccator with an inert gas.

  • Remove the coated substrates and rinse them with anhydrous toluene to wash away any non-covalently bonded precursor molecules.

  • To complete the condensation and cross-linking of the siloxane layer, cure the substrates in an oven at 110-120 °C for 30-60 minutes.

  • Allow the substrates to cool to room temperature before proceeding with characterization.

Characterization of the Hydrophobic Surface

Water Contact Angle (WCA) Measurement: A Primary Indicator of Hydrophobicity

The static water contact angle is a fundamental measurement to quantify the hydrophobicity of a surface. A surface is generally considered hydrophobic if the water contact angle is greater than 90°.

Table 1: Expected Water Contact Angles

Surface TreatmentExpected WCA (°)
Uncoated, Cleaned Glass/Silicon< 15°
Surface Coated with 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane90° - 110°

Protocol 3: WCA Measurement

  • Place the coated substrate on the measurement stage of the contact angle goniometer.

  • Carefully dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.

  • Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.

  • Utilize the goniometer's software to analyze the image and determine the contact angle.

  • Perform measurements at multiple locations on each substrate to assess the uniformity of the coating.

Advanced Surface Analysis: Delving Deeper into Coating Properties (Optional)

For a more comprehensive understanding of the created surface, advanced characterization techniques can be employed.

  • Atomic Force Microscopy (AFM): Provides nanoscale topographical information, allowing for the visualization of the surface morphology and an assessment of the coating's smoothness.

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of silicon, carbon, and oxygen on the surface, consistent with the siloxane coating.

Visualizing the Underlying Science and Process

To better illustrate the principles and procedures described, the following diagrams are provided.

G cluster_reaction Chemical Reaction Mechanism Precursor 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane Hydrolysis Hydrolysis of Methoxy Groups Precursor->Hydrolysis + H₂O (surface adsorbed) SurfaceOH Hydroxylated Surface (-OH) Condensation Condensation Reaction SurfaceOH->Condensation Intermediate Reactive Silanol Intermediate Hydrolysis->Intermediate Intermediate->Condensation - CH₃OH FinalSurface Hydrophobic Polysiloxane Layer Condensation->FinalSurface

Caption: The reaction of 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane with a hydroxylated surface.

G cluster_workflow Experimental Workflow Start Substrate Selection Cleaning Substrate Cleaning and Hydroxylation Start->Cleaning Drying Drying Cleaning->Drying VaporDeposition Vapor Phase Deposition of Siloxane Drying->VaporDeposition Rinsing Anhydrous Solvent Rinse VaporDeposition->Rinsing Curing Thermal Curing Rinsing->Curing Characterization Surface Characterization (WCA, AFM, XPS) Curing->Characterization End Hydrophobic Surface Achieved Characterization->End

Caption: A step-by-step workflow for creating hydrophobic surfaces.

Troubleshooting and Field-Proven Insights

  • Low Water Contact Angle: If the resulting surface is not sufficiently hydrophobic, the primary culprits are often incomplete cleaning of the substrate or insufficient hydroxylation. Revisit the cleaning protocol and ensure all organic contaminants are removed.

  • Inconsistent Coating: A patchy or non-uniform coating can result from a non-uniform distribution of hydroxyl groups on the surface or from the premature reaction of the precursor with moisture in the atmosphere. Handling the precursor and substrates in a low-humidity environment (e.g., a glovebox) can mitigate this.

  • Hazy or Opaque Film: The appearance of a hazy film suggests the formation of a thick, uncontrolled polymer layer rather than a monolayer. This can be addressed by reducing the amount of precursor, decreasing the deposition time, or lowering the deposition temperature.

Conclusion

This application note provides a robust framework for the successful creation of hydrophobic surfaces using 1,1,3,3-Tetramethyl-1,3-dimethoxydisiloxane. By adhering to the detailed protocols for substrate preparation, vapor deposition, and curing, researchers can consistently produce high-quality, water-repellent surfaces. The principles and techniques outlined herein are foundational and can be adapted and optimized for a wide array of applications in both academic research and industrial drug development.

References

  • Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. Langmuir. Available at: [Link]

  • Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Applied Materials & Interfaces. Available at: [Link]

  • Contact Angle Measurements and Wettability. Nanoscience Instruments. Available at: [Link]

  • XPS and AFM Investigations of Ti-Al-N Coatings Fabricated Using DC Magnetron Sputtering at Various Nitrogen Flow Rates and Deposition Temperatures. MDPI. Available at: [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Global Silicones Council. Available at: [Link]

  • Sure Klean® Weather Seal Siloxane PD - SAFETY DATA SHEET. Prosoco. Available at: [Link]

detailed experimental protocol for "Tetramethyl-1,3-dimethoxydisiloxane" reductions

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Scientific Context

Nomenclature & Critical Distinction (The "Dimethoxy" Trap)

CRITICAL ALERT: There is a frequent nomenclature confusion in literature and procurement between the reducing agent and its oxidized byproduct.

  • The Reagent (Reducing Agent): 1,1,3,3-Tetramethyldisiloxane (TMDS) .[1][2][3][4]

    • CAS: 3277-26-7

    • Structure:

      
      
      
    • Function: Contains two active Si–H bonds (hydride donors). This is the reagent required for reductions.[1][2][5]

  • The Byproduct (Inactive): Tetramethyl-1,3-dimethoxydisiloxane .[6][7][8]

    • CAS: 18187-24-1[9][10][11]

    • Structure:

      
      
      
    • Function: This is often the thermodynamically stable waste product formed after TMDS reduces methoxy-functionalized substrates or undergoes methanolysis. It has no reducing capability.

This protocol focuses on the application of TMDS as the active hydride donor, while noting that the formation of siloxane byproducts (like the dimethoxy variant) is a key feature of its "green" waste stream profile.

The Strategic Value of TMDS in Drug Development

In pharmaceutical synthesis, the reduction of amides, esters, and nitro groups typically relies on aluminum hydrides (


) or boranes (

). While effective, these reagents pose severe safety risks (pyrophoric), require harsh workups, and lack chemoselectivity.

TMDS offers a superior alternative for Late-Stage Functionalization (LSF):

  • Atom Economy: It provides two hydride equivalents per molecule.

  • Stability: It is air-stable, non-pyrophoric, and easy to handle liquid.

  • Chemoselectivity: In the presence of Lewis Acid catalysts (e.g.,

    
    , 
    
    
    
    ), TMDS can reduce amides to amines without touching reducible olefins, halides, or esters.

Part 2: Mechanistic Insight & Experimental Logic

The Catalytic Cycle (Borane-Mediated)

The reduction does not proceed via direct hydride attack. Instead, it follows a Lewis Acid-catalyzed hydrosilylation mechanism.

Mechanism Description:

  • Activation: The Lewis Acid (LA) activates the carbonyl oxygen of the substrate (Amide/Ester), increasing electrophilicity.

  • Silylation: The TMDS Si–H bond attacks the activated carbon, transferring a hydride and forming a silyl-hemiaminal intermediate.

  • Deoxygenation: The silyl group facilitates C–O bond cleavage, often releasing a siloxane byproduct (which can be the dimethoxy-disiloxane derivative depending on workup/substrate).

  • Iminium Reduction: A second hydride transfer reduces the resulting iminium ion to the final amine.

Visualization: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> Catalyzed Amide Reduction[13]

TMDS_Reduction_Cycle Start Substrate (Secondary Amide) Complex Activated Complex [Amide-B(C6F5)3] Start->Complex + Catalyst B(C6F5)3 Inter1 Silyl Hemiaminal Intermediate Complex->Inter1 Hydride Transfer 1 TMDS TMDS (Hydride Donor) TMDS->Complex Si-H Attack Iminium Iminium Ion Species Inter1->Iminium Deoxygenation (-Siloxane) Byproduct Siloxane Waste (e.g., Poly/Dimethoxysiloxanes) Inter1->Byproduct Product Secondary Amine (Final Product) Iminium->Product Hydride Transfer 2 (from TMDS)

Caption: Figure 1. Lewis Acid-catalyzed hydrosilylation mechanism converting amides to amines using TMDS. The cycle bypasses harsh aluminum intermediates.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Reduction of Secondary Amides to Amines

Target: Conversion of R-CONHR' to R-CH2NHR' without reducing co-existing esters or halides.

Reagents:

  • Substrate: Secondary Amide (1.0 equiv)

  • Reagent: TMDS (1.1 - 1.5 equiv)

  • Catalyst: Tris(pentafluorophenyl)borane [

    
    ] (0.5 - 2.0 mol%)
    
  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser (if heating is required) under Argon or Nitrogen atmosphere.

  • Dissolution: Add the amide substrate (e.g., 1.0 mmol) and anhydrous Toluene (5 mL, 0.2 M).

  • Catalyst Addition: Add

    
     (0.01 mmol, 1 mol%) as a solid or solution.
    
    • Note: The catalyst is moisture-sensitive.[1] Handle in a glovebox or use rapid Schlenk techniques.

  • TMDS Addition: Add TMDS (1.2 mmol, 161 mg) dropwise via syringe at room temperature.

    • Observation: Gas evolution (

      
      ) is rarely observed here, unlike with 
      
      
      
      , but pressure relief should be available.
  • Reaction: Stir at Room Temperature (25°C) for 1–4 hours.

    • Monitoring: Monitor via TLC or GC-MS. The disappearance of the amide carbonyl peak in IR (approx 1650 cm⁻¹) is a good indicator.

    • Optimization: If the reaction is sluggish, heat to 60°C.

  • Workup (Hydrolysis):

    • The reaction mixture contains silylated amines. To release the free amine, add MeOH (2 mL) and stir for 30 mins.

    • Alternatively, for acid-stable amines, add 1M HCl (5 mL), stir for 1 hour, wash with ether (removes siloxane byproducts), basify the aqueous layer with NaOH, and extract with DCM.

  • Purification: Concentrate the organic layer. The siloxane byproducts (including this compound if MeOH was used) are non-polar and easily separated via short silica plug filtration eluting with Hexanes/EtOAc.

Protocol B: Reduction of Nitroarenes to Anilines

Target: Reduction of Ar-NO2 to Ar-NH2 using Iron catalysis.

Reagents:

  • Substrate: Nitroarene

  • Reagent: TMDS (3.5 equiv)

  • Catalyst:

    
     (10 mol%)[1]
    
  • Solvent: THF or Ethanol

Methodology:

  • Mix Nitroarene (1 mmol),

    
     (0.1 mmol), and THF (3 mL) in a pressure tube.
    
  • Add TMDS (3.5 mmol) slowly.

  • Seal and heat to 60°C for 16 hours.

  • Workup: Dilute with EtOAc, filter through Celite to remove Iron residues.

  • Purification: The filtrate is concentrated. The siloxane byproducts are removed via column chromatography.

Part 4: Data & Performance Comparison

The following table contrasts TMDS protocols against traditional hydride donors, highlighting the safety and selectivity advantages.

FeatureTMDS /


(LAH)

Active Species Silicon Hydride (Mild)Aluminohydride (Aggressive)Borane (Electrophilic)
Safety Profile Air/Moisture StablePyrophoric, reacts violently w/ waterFlammable, requires cold storage
Chemoselectivity High (Tolerates esters, halides, CN)Low (Reduces esters, CN, halides)Moderate (Reduces carboxylic acids)
Atom Economy High (2 H per molecule)High (4 H per molecule)Moderate
Byproducts Siloxanes (Inert, easy removal)Aluminum salts (Gelatinous, difficult)Boric acid/Borates
Amide Reduction Yields Amine (Clean)Yields Amine (often complex mix)Yields Amine
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation by moisture.Ensure anhydrous solvents; increase catalyst loading to 5 mol%.
Silyl-Amine Persistence Incomplete hydrolysis.Extend acidic workup time or use

HCl/MeOH reflux.
Gel Formation Polymerization of siloxane byproduct.Dilute with non-polar solvent (Hexane) to precipitate polymer or wash early with ether.

Part 5: References

  • Review of TMDS Chemistry: Larson, G. L. "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent."[2] Organic Process Research & Development, 2016.

  • Borane Catalyzed Amide Reduction: Gandhamsetty, N., et al. "Borane-catalyzed chemoselective reduction of amides." Journal of the American Chemical Society, 2010.[1][12]

  • Iron Catalyzed Nitro Reduction: Pehlivan, L., et al. "Iron-Catalyzed Reduction of Nitroarenes." Advanced Synthesis & Catalysis, 2011.[1]

  • Indium Catalyzed Reduction: Sakai, N., et al. "Indium(III)-Catalyzed Reductive Coupling." Journal of Organic Chemistry, 2014.

  • TMDSO Properties (Byproduct Reference): NIST Chemistry WebBook, "Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl-".

Sources

The Tetraisopropyldisiloxane (TIPDS) Group: A Robust and Selective Protecting Group for Diols in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial exploration for application notes on "Tetramethyl-1,3-dimethoxydisiloxane" as a protecting group yielded insufficient data within the scientific literature to construct a robust and validated protocol. This suggests it is not a commonly employed reagent for this purpose. Consequently, this guide has been pivoted to focus on a closely related, yet extensively validated and widely utilized alternative: the Tetraisopropyldisiloxane (TIPDS) protecting group , formed from 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. This powerful tool offers exceptional stability and selectivity, particularly for the simultaneous protection of diols, making it a cornerstone in modern organic synthesis.

Introduction to the TIPDS Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. The Tetraisopropyldisiloxane (TIPDS) group stands out as a highly reliable and versatile bifunctional protecting group, primarily utilized for the simultaneous protection of two hydroxyl groups.[1] Its reagent, 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂), is a colorless, moisture-sensitive liquid that reacts with suitably positioned diols to form a stable, cyclic silyl ether.[2][3]

The defining feature of the TIPDS group is the steric bulk afforded by its four isopropyl substituents. This significant steric hindrance confers exceptional stability to the resulting protected diol, shielding it from a wide array of reaction conditions that would cleave less robust silyl ethers. This stability allows for complex chemical transformations to be performed on other parts of the molecule without compromising the integrity of the protected hydroxyl groups. The TIPDS group is particularly invaluable in carbohydrate and nucleoside chemistry, where the selective protection of specific diol pairs is often a critical challenge.[4][5][6]

Mechanism of Protection: A Tale of Two Nucleophiles

The formation of the TIPDS-protected diol proceeds through a sequential nucleophilic substitution at the two electrophilic silicon atoms of the TIPDSCl₂ reagent. The hydroxyl groups of the diol act as nucleophiles, attacking the silicon atoms and displacing the chloride leaving groups. This reaction is typically facilitated by a mild base, such as pyridine or imidazole, which serves to deprotonate the hydroxyl groups, enhancing their nucleophilicity, and to neutralize the hydrochloric acid generated as a byproduct.

The reaction initiates with the attack of one hydroxyl group on a silicon atom of TIPDSCl₂, forming a transient intermediate. This is followed by an intramolecular reaction of the second hydroxyl group on the remaining silicon chloride moiety, leading to the formation of a stable, cyclic eight-membered ring containing the Si-O-Si linkage.

G cluster_0 Protection Mechanism Diol R(OH)₂ Intermediate R(OH)-O-Si(iPr)₂-O-Si(iPr)₂-Cl Diol->Intermediate + TIPDSCl₂ - HCl TIPDSCl2 Cl-Si(iPr)₂-O-Si(iPr)₂-Cl Base Base (e.g., Pyridine) BaseH 2 Base·H⁺Cl⁻ Base->BaseH + 2 HCl Protected_Diol R Intermediate->Protected_Diol Intramolecular - HCl Byproduct 2 HCl

Caption: Mechanism of diol protection with TIPDSCl₂.

Key Applications and Substrate Scope

The TIPDS protecting group has found extensive application in various domains of organic synthesis, most notably:

  • Carbohydrate Chemistry: It is used for the regioselective protection of vicinal diols in pyranosides and furanosides, enabling selective modifications at other positions.[4][7] For instance, methyl α-D-xylopyranoside is protected with excellent regioselectivity to yield the 2,3-protected product.[7]

  • Nucleoside and Nucleotide Chemistry: TIPDSCl₂ is a cornerstone reagent for the simultaneous protection of the 3'- and 5'-hydroxyl groups of ribonucleosides.[2][5] This strategy is critical in the synthesis of RNA oligomers, preventing unwanted side reactions and ensuring high coupling efficiencies.[6]

  • Synthesis of Polyhydroxy Compounds: It serves as an effective protecting group for open-chain polyhydroxy compounds, facilitating their synthesis and manipulation.[4][5]

The regioselectivity of TIPDS protection is influenced by the stereochemistry of the diol. In general, it favors the formation of a thermodynamically stable cyclic system.

Experimental Protocols

The following protocols provide a general framework for the protection of a diol with TIPDSCl₂ and its subsequent deprotection. Researchers should optimize conditions for their specific substrate.

Protocol for TIPDS Protection of a Diol

This protocol is adapted from a standard procedure for the protection of uridine.

Materials:

  • Diol substrate

  • 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂)

  • Anhydrous pyridine (or imidazole)

  • Anhydrous solvent (e.g., DMF or pyridine)

  • Ethyl acetate

  • 0.05 M HCl (aqueous)

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the diol (1.0 equiv) in anhydrous pyridine (or DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • To the stirred solution, add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl₂) (1.05-1.1 equiv) dropwise at room temperature.[8]

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water or ethyl acetate.[8]

  • If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then partitioned between ethyl acetate and water.

  • Wash the organic layer sequentially with 0.05 M HCl (to remove residual pyridine), deionized water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure TIPDS-protected diol.

G cluster_workflow TIPDS Protection Workflow A Dissolve Diol in Anhydrous Pyridine B Add TIPDSCl₂ Dropwise A->B C Stir at Room Temperature (Monitor by TLC) B->C D Reaction Quench (Water/EtOAc) C->D E Work-up (Extraction & Washes) D->E F Dry & Concentrate E->F G Purify by Chromatography F->G

Caption: Workflow for TIPDS protection of a diol.

Protocol for Deprotection of the TIPDS Group

The cleavage of the TIPDS ether is most commonly achieved using a fluoride source, owing to the high affinity of silicon for fluoride.[9]

Materials:

  • TIPDS-protected diol

  • Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TIPDS-protected alcohol in anhydrous THF (approximately 0.1 M concentration) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1 M solution of TBAF in THF (typically 2-3 equivalents per silyl ether) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the deprotected diol.

Stability and Comparison with Other Protecting Groups

The stability of the TIPDS group is a key advantage. It is significantly more robust than smaller silyl ethers like tert-butyldimethylsilyl (TBS) and triethylsilyl (TES) groups, particularly under acidic conditions.[10] This differential stability allows for the selective deprotection of other silyl ethers in the presence of a TIPDS group.

Protecting GroupReagentRelative Stability (Acidic Hydrolysis)Relative Stability (Basic Conditions)Common Deprotection
TIPDS TIPDSCl₂Very HighHighTBAF, HF-Pyridine
TBDPS TBDPSClHighModerateTBAF, HF-Pyridine
TIPS TIPSClHighHighTBAF, HF-Pyridine[11]
TBS/TBDMS TBSClModerateModerateTBAF, AcOH, CSA[12]
TES TESClLowLowMild Acid, TBAF
TMS TMSClVery LowVery LowH₂O, Mild Acid/Base

Data compiled from various sources. Stability is relative and can be influenced by the specific substrate and reaction conditions.[9][10]

The bulky nature of the TIPDS group also prevents the intramolecular migration that can sometimes be observed with smaller silyl groups.[6]

Conclusion

The tetraisopropyldisiloxane (TIPDS) protecting group, installed via 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, is an indispensable tool for the selective and robust protection of diols in modern organic synthesis. Its exceptional stability, coupled with reliable methods for its introduction and removal, provides chemists with a powerful strategy for navigating the complexities of synthesizing intricate molecules. The protocols and comparative data presented herein offer a practical guide for researchers, scientists, and drug development professionals to effectively implement this valuable protecting group in their synthetic endeavors.

References

  • LookChem. (n.d.). Cas 69304-37-6, 1,3-DICHLORO-1,1,3,3-TETRAISOPROPYLDISILOXANE. Retrieved from [Link]

  • ResearchGate. (n.d.). Relative Stability of TIPDS and N-Acyl Protecting Groups in 4 M Amine-Alcohol Solutions at 20 °C. Retrieved from [Link]

  • Gelest. (n.d.). Silyl Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • ScienceDirect. (2012, May 15). Tetraisopropyldisiloxane-1,3-diyl as a versatile protecting group for pentopyranosides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Retrieved from [Link]

  • Pearson+. (n.d.). Tetraisopropyldisiloxanyl, or TIPDS, is an important protective g... | Study Prep. Retrieved from [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrosilylation with Tetramethyl-1,3-dimethoxydisiloxane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing tetramethyl-1,3-dimethoxydisiloxane in hydrosilylation reactions. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side reactions encountered during experimentation.

Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, offering potential causes and actionable solutions.

Issue 1: Incomplete Reaction or Low Yield of the Desired Product

Question: My hydrosilylation reaction with this compound is not going to completion, resulting in a low yield of my target molecule. What are the possible causes and how can I troubleshoot this?

Answer:

Incomplete hydrosilylation is a common issue that can stem from several factors, primarily related to catalyst activity, reactant purity, and reaction conditions.

Potential Causes & Diagnostic Workflow:

  • Catalyst Inactivation or Inhibition: Platinum catalysts are susceptible to poisoning by various functional groups and impurities.[1]

    • Diagnosis:

      • Analyze all reactants (alkene, siloxane, and solvent) for the presence of catalyst poisons such as sulfur compounds (thiols, sulfides), amines, phosphines, and tin salts.[1] Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be effective for this purpose.

      • If a new batch of catalyst is being used, test it with a standard, reliable reaction to ensure its activity.

    • Solution:

      • Purify all reactants and solvents rigorously. Alkenes should be passed through activated alumina, and solvents should be distilled from appropriate drying agents.

      • Increase the catalyst loading incrementally. For two-component room temperature vulcanizing systems, platinum catalyst concentrations in the 5-50 ppm range are recommended.[1]

  • Hydrolysis of this compound: The methoxy groups on the siloxane are susceptible to hydrolysis, especially in the presence of trace amounts of water. This consumes the starting material and can generate silanols, which may interfere with the primary reaction.

    • Diagnosis:

      • Use Karl Fischer titration to determine the water content of your reactants and solvent.

      • Analyze the crude reaction mixture by ¹H NMR for the presence of Si-OH and methanol signals.

    • Solution:

      • Ensure all glassware is rigorously dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous solvents and ensure reactants are dry. Molecular sieves can be used to remove residual moisture from the reaction mixture, though be aware that they can also adsorb the catalyst.[2]

  • Incorrect Stoichiometry: An improper ratio of the Si-H groups to the unsaturated groups of the alkene can lead to incomplete conversion of the limiting reagent.

    • Diagnosis:

      • Carefully re-calculate the molar equivalents of both reactants.

      • Confirm the purity of your starting materials via analytical techniques like NMR or GC to ensure accurate mass-to-mole conversions.

    • Solution:

      • Typically, a slight excess (1.05-1.2 equivalents) of the siloxane is used to ensure complete consumption of the more valuable alkene. The optimal ratio should be determined empirically.

Experimental Protocol for Optimizing Reaction Completion:

  • Reactant and Glassware Preparation:

    • Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of inert gas.

    • Distill the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene).

    • Pass the alkene through a short plug of activated basic alumina.

    • Degas all liquids by bubbling with argon for 15-20 minutes.

  • Reaction Setup:

    • Assemble the reaction under a positive pressure of argon.

    • Add the solvent, followed by the alkene and then the this compound via syringe.

    • Finally, add the platinum catalyst solution.

  • Monitoring and Analysis:

    • Monitor the reaction progress by thin-layer chromatography (TLC), GC, or ¹H NMR by observing the disappearance of the Si-H proton signal around 4.7 ppm.[3]

Issue 2: Formation of Unwanted Byproducts

Question: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I suppress them?

Answer:

Several side reactions can compete with the desired hydrosilylation, leading to a complex product mixture.[4]

Common Side Reactions and Mitigation Strategies:

Side ReactionMechanismMitigation Strategies
Alkene Isomerization The platinum catalyst can isomerize terminal alkenes to internal, less reactive alkenes.[4] This is particularly problematic with catalysts like Karstedt's catalyst.[4]- Use a more selective catalyst. - Lower the reaction temperature. - Minimize reaction time after full conversion of the Si-H groups.
Dehydrogenative Silylation This reaction results in the formation of a vinylsilane and hydrogen gas. It is more common with iron and cobalt catalysts but can occur with platinum.[4]- Use a Pt(0) catalyst like Karstedt's, as they are generally more selective for hydrosilylation.[1] - Maintain a strictly inert atmosphere to prevent oxidation of the catalyst which might favor this pathway.
Si-O-Si Bond Formation In the presence of moisture, Si-H groups can react to form Si-O-Si linkages, releasing hydrogen gas.[5] This is a form of self-cross-linking.- Rigorously exclude water from the reaction system.[6] - Use a platinum catalyst less prone to this side reaction; for instance, certain Pt(II) complexes favor Si-O-Si formation more than others.[5]
Disproportionation Redistribution of substituents on the silicon atoms can occur, leading to a mixture of different siloxanes.- This is often an inherent property of the catalyst and substrate. Screening different platinum catalysts may identify one with lower disproportionation activity.

Visualizing Reaction Pathways:

Hydrosilylation_Pathways Reactants Alkene + This compound Desired_Product Hydrosilylation Product (β-adduct) Reactants->Desired_Product Desired Pathway (Pt Catalyst) Isomerization Isomerized Alkene Reactants->Isomerization Side Reaction (Isomerization) Dehydro_Silylation Dehydrogenative Silylation Product (Vinylsilane + H₂) Reactants->Dehydro_Silylation Side Reaction Hydrolysis Hydrolysis/Condensation (Si-O-Si + MeOH + H₂) Reactants->Hydrolysis Side Reaction (Presence of H₂O)

Caption: Competing reaction pathways in the hydrosilylation of an alkene with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methoxy groups in this compound during hydrosilylation?

The methoxy groups are primarily spectator groups during an ideal hydrosilylation reaction. However, their presence introduces a potential site for hydrolysis, which is a significant side reaction if moisture is present in the system. The electronegativity of the methoxy groups can also subtly influence the reactivity of the adjacent Si-H bond.

Q2: Which platinum catalyst is best for hydrosilylation with this specific disiloxane?

Karstedt's catalyst (a Pt(0) complex) is a widely used and highly active catalyst for hydrosilylation reactions.[2] It is generally a good starting point. However, if side reactions like alkene isomerization are problematic, screening other platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Ashby's catalyst, may be beneficial as their reactivity profiles differ.[7] The optimal catalyst is often application-specific and may require empirical determination.

Q3: Can I run the reaction open to the atmosphere?

It is strongly discouraged. Performing the reaction under an inert atmosphere (argon or nitrogen) is crucial for several reasons:

  • Preventing Hydrolysis: As discussed, the methoxy groups and the Si-H bonds themselves are sensitive to moisture.[6]

  • Maintaining Catalyst Activity: Oxygen can oxidize the active Pt(0) catalyst to a less active state, potentially leading to incomplete reactions or promoting side reactions.

  • Safety: Some side reactions can produce hydrogen gas, which is flammable.

Q4: My product mixture is showing a yellow coloration. What is the cause?

A yellow color in the product is often indicative of the formation of colloidal platinum, also known as "platinum black".[4] This can occur due to catalyst decomposition and can lead to reduced catalytic activity.

Q5: How can I purify my product from the catalyst and any side products?

  • Catalyst Removal: The platinum catalyst can often be removed by passing the reaction mixture through a short column of silica gel or activated carbon.

  • Side Product Removal: Purification from organic side products typically involves standard techniques like column chromatography or distillation. The choice of method will depend on the physical properties (e.g., boiling point, polarity) of your desired product and the impurities.

References

  • K. V. G., & A. N. R. (2020). Platinum-Catalyzed Hydrosilylation in Polymer Chemistry. Polymers, 12(9), 2174. [Link]

  • Franz, A. K., & coworkers. (2019). Screening of Hydrolysis Conditions for Disiloxane 1d. ResearchGate. [Link]

  • N. N., et al. (2021). Platinum-catalyzed reactions between Si–H groups as a new method for cross-linking of silicones. Organic & Biomolecular Chemistry. [Link]

  • Cazimir, M., et al. (2014). The same metal complex was found active in hydrosilylation of vinyl-siloxanes with temperature-modulated rate, thus being useful. Revue Roumaine de Chimie, 59(11-12), 1027-1033. [Link]

  • SIMTEC. (2015). Silicone Rubber Platinum-Based Catalysts. SIMTEC Silicone Parts. [Link]

  • Johnson Matthey. (n.d.). Karstedt catalysts. Johnson Matthey. [Link]

  • Heraeus Precious Metals. (n.d.). Hydrosilylation Catalysts (Silicones). Heraeus Precious Metals. [Link]

  • Brookhart, M., et al. (2016). Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different. Chemical Society Reviews, 45(14), 3847-3860. [Link]

  • Pagliaro, M., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. ChemCatChem, 5(1), 82-90. [Link]

  • Lee, S. J., et al. (2017). Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene. ResearchGate. [Link]

  • Johnson Matthey. (n.d.). Karstedt catalysts. Johnson Matthey. [Link]

  • Brookhart, M., et al. (2016). Activation of Si–H and B–H bonds by Lewis acidic transition metals and p-block elements: same, but different. Chemical Society Reviews, 45(14), 3847-3860. [Link]

  • N. N., et al. (2021). Platinum-catalyzed reactions between Si–H groups as a new method for cross-linking of silicones. Organic & Biomolecular Chemistry. [Link]

  • Lee, S. J., et al. (2017). Study on the Effect of Platinum Catalyst for the Synthesis of Polydimethylsiloxane Grafted with Polyoxyethylene. ResearchGate. [Link]

Sources

Technical Support Center: Organosilicon Reagents & Byproduct Management

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SIL-RED-004 Subject: Troubleshooting Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) in Reduction Workflows Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are likely accessing this guide because you have utilized 1,1,3,3-Tetramethyldisiloxane (TMDS) as a "green" reducing agent (an alternative to LiAlH₄ or silanes like PMHS) for amides, esters, or carboxylic acids.[1]

This compound (TMDMDS) is the primary spent reagent (byproduct) generated when TMDS is subjected to methanolic workups or when reducing methoxy-containing substrates.[1]

This guide addresses the "Ghost in the Flask": the lipophilic silicone oil that co-elutes with your product, obscures NMR spectra, and potentially polymerizes into insoluble gels.

Module 1: The Chemistry of Formation

To effectively remove the byproduct, you must understand its origin.[1] TMDMDS is not a random impurity; it is the thermodynamic sink of your reducing agent.

The Reaction Pathway

When TMDS delivers its hydride (


) to your substrate (catalyzed by 

, InBr

, or Pt-complexes), the silicon center becomes electrophilic.[1] In the presence of methanol (common in workups to quench the reaction) or methoxide leaving groups, the silicon-hydride bonds are replaced by silicon-methoxy bonds.[1]
Visualizing the Pathway (Mechanism)

TMDS_Pathway TMDS TMDS (Reagent) Complex Active Si-Complex TMDS->Complex Catalyst Activation Substrate Substrate (Amide/Ester) Substrate->Complex Product Reduced Amine/Alcohol (Target) Complex->Product Reduction TMDMDS TMDMDS (The Byproduct) Complex->TMDMDS + MeOH (Quench) Hydrolysis Hydrolysis (Slow) TMDMDS->Hydrolysis + H2O / Acid Silicone Polysiloxanes (Insoluble Gels) Hydrolysis->Silicone Condensation MeOH Methanol (Released) Hydrolysis->MeOH Elimination

Figure 1: The lifecycle of TMDS reduction.[1][2][3] The formation of TMDMDS is the primary outcome of the silicon species after quenching with methanol.

Module 2: Identification & Diagnostics

Users often confuse unreacted TMDS with the TMDMDS byproduct.[1] They have distinct physicochemical signatures.

Data Comparison Table
FeatureTMDS (Reagent) TMDMDS (Byproduct) Implication
CAS 3277-26-718187-24-1distinct chemical entities
Boiling Point ~70-71 °C~139 °CCritical: TMDMDS cannot be removed by simple rotary evaporation (rotovap).[1]
¹H NMR (Si-H) δ 4.6-4.7 ppm (Septet)Absent If you see the septet, you have unreacted reagent.[1]
¹H NMR (Si-OMe) Absentδ ~3.4-3.5 ppm (Singlet)Diagnostic peak for TMDMDS.[1]
Solubility Hexanes, DCM, Et₂OHexanes, DCM, Et₂OCo-extracts with lipophilic amines.[1]
Diagnostic Protocol
  • Run a crude ¹H NMR.

  • Check 4.7 ppm: If present, you have unreacted TMDS (volatile, easier to remove).[1]

  • Check 3.4 ppm: If you see a sharp singlet integrating to ~6H relative to the siloxane methyls (~0.1 ppm), you have TMDMDS .[1]

  • Check 0.0-0.2 ppm: A complex forest of peaks here often indicates that TMDMDS has already begun hydrolyzing into oligomers.[1]

Module 3: Troubleshooting & Removal Protocols

Issue: "I cannot separate the siloxane oil from my amine product using column chromatography."

Root Cause: TMDMDS is non-polar and "smears" on silica, often co-eluting with amines or masking the product.

Method A: The "Fukuyama" Hydrolysis (Recommended)

This method forces the TMDMDS to degrade into water-soluble silanols or volatile hexamethyldisiloxane (if capped), allowing separation via phase extraction.[1]

Step-by-Step:

  • Dilute: Dissolve crude reaction mixture in Acetone or THF.

  • Acidify: Add 1M HCl (aq) or use a resin-bound acid (e.g., Dowex) if your product is acid-sensitive.[1]

  • Heat: Stir at 40-50°C for 1-2 hours.

    • Mechanism:[1][4][5][6][7][8] This hydrolyzes the Si-OMe bonds in TMDMDS to Si-OH (silanols).[1]

  • Basify (for Amines): If your product is an amine, it is now a salt in the aqueous layer.[1] Wash the organic layer (containing silicone oils) away.[1] Then, basify the aqueous layer (pH > 12) and extract your amine back into DCM/EtOAc.

    • Result: The silicone byproducts remain in the initial organic wash or precipitate as solids.

Method B: Distillation (For Stable, High-Boiling Products)

Since TMDMDS boils at 139°C, it is significantly less volatile than the starting TMDS.[1]

  • Protocol: Use Kugelrohr distillation under high vacuum (< 1 mbar).

  • Warning: Ensure your product boils significantly higher (>180°C) or lower (<100°C) than TMDMDS to achieve separation.

Method C: Fluoride Treatment (The "Nuclear" Option)

If the siloxane is stubborn or polymeric:

  • Treat the crude mixture with TBAF (Tetra-n-butylammonium fluoride) or KF on Celite .[1]

  • Reflux in THF.[1]

  • Result: This cleaves Si-O-Si bonds, breaking down oligomers into fluorosilanes which are often more volatile or easily removed by aqueous workup.[1]

Module 4: Safety & Stability (The "Byproducts of the Byproduct")

Issue: "My waste container is pressurizing" or "The oil is turning into a white solid."

TMDMDS is hydrolytically unstable .[1] It is not a static impurity; it reacts with ambient moisture.[1]

Degradation Risks[1][9]
  • Methanol Release:

    • Reaction:

      
      [1]
      
    • Hazard:[1][9] Accumulation of flammable/toxic methanol vapors in waste containers.[1]

  • Polymerization (Gelation):

    • Reaction:

      
      [1]
      
    • Hazard:[1][9] Formation of insoluble silicone gels that clog frits, rotovap bumps, and waste lines.[1]

Handling Recommendations
  • Quenching: Always quench TMDS reactions slowly. If TMDMDS is generated, treat the waste stream as flammable (due to latent MeOH release).

  • Glassware Cleaning: If TMDMDS polymerizes on glassware (white haze), use a base bath (KOH/Isopropanol) to digest the silicone network. Acid baths are generally ineffective against cured silicones.[1]

References

  • Hanada, S., et al. (2009).[1][10] "Catalytic Reduction of Carboxamides to Amines using 1,1,3,3-Tetramethyldisiloxane." Journal of the American Chemical Society, 131(41), 15032–15040.

  • ChemicalBook. (2024).[1] "this compound Properties and CAS 18187-24-1."

  • PubChem. (2024).[1] "Compound Summary: this compound." National Library of Medicine.[1] [1]

  • Volkov, A., et al. (2016).[1] "Siloxane Removal from Organic Solvents." Industrial & Engineering Chemistry Research. (Contextual grounding on siloxane mineralization).

For further assistance with specific substrate incompatibilities, please reply with your current solvent system and catalyst load.

Sources

managing moisture sensitivity of "Tetramethyl-1,3-dimethoxydisiloxane" in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[2][3]

Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) is a bifunctional siloxane intermediate used primarily for chain extension, surface modification, and as a precursor in silicone synthesis. Its utility relies on the hydrolytic instability of its methoxy groups. However, this same instability makes it highly susceptible to environmental moisture, leading to premature oligomerization and stoichiometry drift.

Critical Properties Table

PropertyValueNotes
CAS Number 18187-24-1Verify against CoA.[1][2]
Structure

Bifunctional (Two reactive ends).
Boiling Point

@ 760 mmHg.
Density

Temperature dependent.
Flash Point

Flammable Liquid. Handle in fume hood.
Hydrolysis Byproduct Methanol (

)
Toxic and flammable.

Module 1: The Chemistry of Failure (Mechanism)

Understanding why the reagent fails is the first step in prevention. TMDMDS contains two silicon-oxygen-carbon (


) linkages. These bonds are polar and susceptible to nucleophilic attack by water.
The Hydrolysis Cascade

When exposed to moisture (even ppm levels in "wet" solvents), the following cascade occurs:

  • Hydrolysis: Water attacks the silicon atom, displacing a methoxy group as methanol.

  • Silanol Formation: The result is a silanol (

    
    ) species.
    
  • Condensation: Two silanol groups (or a silanol and a methoxy group) react to form a new siloxane bond (

    
    ) and water/methanol.
    
  • Oligomerization: This process repeats, extending the chain length and increasing viscosity.

HydrolysisMechanism TMDMDS TMDMDS (Precursor) (Me2(MeO)Si-O-Si(OMe)Me2) Silanol Silanol Intermediate (Si-OH) TMDMDS->Silanol Hydrolysis Methanol Methanol (Byproduct) TMDMDS->Methanol Elimination Water H2O (Moisture) Water->TMDMDS Nucleophilic Attack Condensation Condensation (Si-OH + Si-OMe) Silanol->Condensation Dimerization Condensation->Methanol Release Oligomer Oligomer/Polymer (Viscosity Increase) Condensation->Oligomer Chain Extension

Figure 1: The hydrolytic degradation pathway of TMDMDS leading to polymerization.

Module 2: Storage & Handling Protocols

Goal: Maintain water content


 in the reaction environment.
Storage[1][5]
  • Container: Store in borosilicate glass or stainless steel. Avoid polyethylene (PE) for long-term storage as it is permeable to moisture.

  • Headspace: Always backfill with dry Argon or Nitrogen after use.

  • Seals: Use PTFE-lined caps. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or secondary containment with desiccant.

Solvent Preparation

TMDMDS is compatible with aliphatic and aromatic hydrocarbons (Hexane, Toluene) and ethers (THF).

  • Protocol: Solvents must be dried using a solvent purification system (SPS) or activated molecular sieves (

    
     or 
    
    
    
    ).
  • Verification: Verify solvent dryness using Karl Fischer titration before adding the siloxane.

Solvent Water Tolerance Limits

Solvent TypeMax Water (ppm)Recommended Drying Method
Toluene/Benzene

Sodium/Benzophenone or SPS
THF

SPS or Freshly distilled
Dichloromethane


distillation
Alcohols INCOMPATIBLE Do not use (causes transesterification)

Module 3: Troubleshooting Guide

Scenario A: The Reaction Mixture Turned Hazy/Cloudy

  • Diagnosis: Haze indicates the formation of higher molecular weight siloxanes (phase separation) or silica-like particles due to uncontrolled hydrolysis.

  • Root Cause: Moisture ingress. Likely from "wet" solvent or insufficient inert gas flow.

  • Corrective Action:

    • Stop the addition of TMDMDS.

    • Check the reaction vessel seal.

    • If the haze is slight, add a scavenging agent (e.g., Hexamethyldisilazane - HMDS) to "cap" the free silanols, though this alters the stoichiometry.

    • Prevention: Flame-dry all glassware under vacuum before assembly.

Scenario B: Unexpected Pressure Buildup

  • Diagnosis: Volatilization of a byproduct.

  • Root Cause: Hydrolysis releases Methanol (BP

    
    ). If your reaction is running 
    
    
    
    , methanol vapor will build pressure.
  • Corrective Action: Ensure the reaction vessel is vented through an inert gas bubbler (oil bubbler) to allow pressure release while preventing backflow of air.

Scenario C: NMR Shows Broad Peaks or Extra Signals

  • Diagnosis: Stoichiometry drift.

  • Root Cause: The methoxy groups (

    
     in 
    
    
    
    NMR) are exchanging or hydrolyzing.
  • Verification: Run a

    
     NMR. Pure TMDMDS shows specific shifts. New peaks upfield/downfield indicate 
    
    
    
    or
    
    
    formation.

Frequently Asked Questions (FAQs)

Q1: Can I use a rotary evaporator to remove excess TMDMDS? A: Yes, but with caution. TMDMDS boils at


.[3] You will need a high vacuum (

) and moderate heat (

). Warning: If the unit is not strictly dry, the moisture in the air drawn into the rotovap upon release can hydrolyze the remaining material in the flask. Backfill the rotovap with Nitrogen if possible.

Q2: Is this compound pyrophoric? A: No, it is not pyrophoric (does not ignite spontaneously in air). However, it is flammable (Flash Point


). Standard flammability precautions apply.

Q3: How do I quench a reaction containing unreacted TMDMDS? A: Do not quench with water directly if the exotherm is a concern. Quench with an alcohol (ethanol/isopropanol) first to convert reactive


 to stable alkoxysilanes, then add water if necessary.

Q4: Can I use this in an open beaker for surface treatment? A: Only if you intend for immediate hydrolysis. For reproducible monolayers (SAMs), you must use a humidity-controlled chamber or anhydrous organic solution to prevent bulk polymerization in the liquid phase before it reaches the surface.

References

  • PubChem. (n.d.).[4] 1,1,3,3-Tetramethoxy-1,3-dimethyldisiloxane (Compound). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • Gelest, Inc. (2013).[5] Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochures. Retrieved February 1, 2026, from [Link]

  • Arkles, B. (2015).[5] Hydrolysis and Condensation of Silicates: Effects on Structure. ResearchGate. Retrieved February 1, 2026, from [Link]

  • LookChem. (n.d.). CAS 18187-24-1 Properties and Suppliers. Retrieved February 1, 2026, from [Link]

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved February 1, 2026, from [Link]

Sources

optimizing reaction conditions for "Tetramethyl-1,3-dimethoxydisiloxane" hydrosilylation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Technical Advisory & Nomenclature Disambiguation

CRITICAL CHECK: Verify Your Starting Material Before proceeding with optimization, you must verify the chemical identity of your siloxane. There is a frequent nomenclature overlap in this field that leads to experimental failure.

Compound NameStructureCASReactivity in Hydrosilylation
1,1,3,3-Tetramethyldisiloxane (TMDS)

3277-26-7 HIGH. Contains two Si-H bonds. This is the standard hydride donor for hydrosilylation.
Tetramethyl-1,3-dimethoxydisiloxane

18187-24-1 INERT. Contains no Si-H or Vinyl bonds. It cannot participate in hydrosilylation.

Guidance:

  • If you are trying to perform hydrosilylation (add a siloxane to an alkene), you must use TMDS (CAS 3277-26-7) . The guide below focuses on this reaction.

  • If you are trying to synthesize the dimethoxy species (CAS 18187-24-1), refer to the "Dehydrogenative Coupling" section at the end of this guide.

Part 2: Optimizing TMDS Hydrosilylation Conditions

Objective: Maximize conversion of 1,1,3,3-Tetramethyldisiloxane (TMDS) with functional alkenes while suppressing side reactions (dehydrogenative coupling, isomerization).

Catalyst Selection & Loading

The choice of catalyst dictates the reaction pathway. TMDS is highly reactive; using standard "high activity" catalysts often leads to exotherms and loss of selectivity.

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane):

    • Best for: Fast reactions, terminal alkenes.

    • Optimization: Dilute to 2% Pt in xylene. Standard loading is 10–50 ppm Pt.

    • Risk:[1] "Colloidal Black" formation. If the solution turns black and precipitates, the catalyst has decomposed into inactive Pt(0) clusters.

  • Speier’s Catalyst (

    
     in iPrOH): 
    
    • Best for: Sterically hindered substrates or when an induction period is desired.

    • Optimization: Requires heating to 60°C to activate.

  • Rhodium Catalysts (e.g.,

    
    ): 
    
    • Best for: High regioselectivity (anti-Markovnikov) and substrates containing chloro/epoxy groups.

Temperature Profiling

TMDS hydrosilylation is exothermic.

  • Initiation: Start at 35–40°C . Do not heat rapidly to reflux.

  • Exotherm Control: Add TMDS dropwise to the alkene+catalyst mixture.

  • Ceiling: Maintain

    
    . Above this, TMDS undergoes redistribution (forming volatile 
    
    
    
    and polymeric siloxanes), reducing yield.
Stoichiometry (The Si-H/Vinyl Ratio)

Unlike monohydrosilanes, TMDS is difunctional.

  • For 1:2 Functionalization (End-capping): Use a slight excess of alkene (1.1 : 1 ratio of Vinyl : Si-H) to ensure full consumption of Si-H.

  • For 1:1 Functionalization (Mono-addition): This is difficult with TMDS. Requires a 5-fold excess of TMDS and slow addition of alkene to prevent oligomerization.

Part 3: Troubleshooting Guide (FAQ Format)

Q1: The reaction mixture turned black and gas evolution stopped. What happened? Diagnosis: Catalyst Deactivation (Colloidal Precipitation). Mechanism: The active homogeneous Pt species aggregated into inactive heterogeneous nanoparticles. This usually happens if the reaction runs too hot or runs out of substrate (substrate starvation). Solution:

  • Lower Temperature: Keep

    
    .
    
  • Ligand Stabilization: Add a stabilizing ligand like fumarate or maleate (0.5 eq relative to Pt) to the catalyst solution.

  • Fresh Substrate: Ensure the alkene is free of sulfur, amines, or phosphines (catalyst poisons).

Q2: I see vigorous bubbling, but NMR shows no Si-C bond formation. Diagnosis: Dehydrogenative Coupling (Side Reaction). Mechanism: Instead of adding across the double bond (


), the catalyst is reacting with moisture or alcohol impurities (

). Solution:
  • Dry Reagents: Dry the alkene over molecular sieves (4Å).

  • Inert Atmosphere: The reaction must be under Nitrogen or Argon.

  • Check Substrate: Does your alkene contain -OH or -COOH groups? If so, protect them (e.g., silylation) before hydrosilylation.

Q3: The product is a gel. Diagnosis: Crosslinking. Mechanism: If your alkene has more than one double bond (e.g., a diene impurity), TMDS (which has 2 Si-H groups) will act as a crosslinker, forming an infinite network. Solution: Verify the purity of your alkene substrate. Even 1% diene impurity can cause gelation with TMDS.

Part 4: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing stalled or failed TMDS reactions.

TMDS_Troubleshooting Start Reaction Issue Detected CheckGas Is gas (H2) evolving? Start->CheckGas Yes Side Reaction: Dehydrogenative Coupling CheckGas->Yes Yes No No CheckGas->No No CheckColor Is solution Black/Precipitated? Black Catalyst Death (Colloidal Pt) CheckColor->Black Yes Clear Clear CheckColor->Clear No CheckGel Did mixture Gel/Solidify? GelYes Unwanted Crosslinking CheckGel->GelYes Yes GelNo Inhibition/Poisoning CheckGel->GelNo No Action1 Action1 Yes->Action1 Action: Dry reagents, Remove -OH groups No->CheckColor Action2 Action2 Black->Action2 Action: Lower Temp, Add Ligands Clear->CheckGel Action3 Action3 GelYes->Action3 Action: Check Alkene Purity (Dienes) Action4 Action4 GelNo->Action4 Action: Remove Amines/Sulfur

Caption: Logic flow for diagnosing failure modes in TMDS hydrosilylation. Blue nodes represent diagnostic observations; Yellow nodes represent the root cause.

Part 5: Synthesis of this compound

If your goal is specifically to synthesize CAS 18187-24-1 (the dimethoxy compound) from TMDS, you are performing Dehydrogenative Coupling , not hydrosilylation.

Protocol:

  • Reagents: 1,1,3,3-Tetramethyldisiloxane (1.0 eq), Methanol (2.2 eq, dry).

  • Catalyst: Karstedt’s catalyst (10 ppm) or

    
     (metal-free alternative).
    
  • Conditions:

    • Add Methanol dropwise to TMDS/Catalyst mixture at 0°C.

    • Warning: Massive

      
       evolution. Ensure high-capacity venting.
      
    • Allow to warm to room temperature.

  • Purification: Distillation. The product is the result of

    
     conversion.
    

References

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Advances. Springer Science & Business Media. Link

  • Chandra, G., et al. (1987). A Review of Hydrosilylation Reactions. Journal of Organometallic Chemistry. Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics. (Crucial for drying reagents to prevent dehydrogenative coupling). Link

  • Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation of Olefins from an Industrial Point of View. Coordination Chemistry Reviews. Link

  • Rubinsztajn, S., & Crivello, J. V. (2005). A New Polycondensation Process for the Preparation of Polysiloxanes. Macromolecules. (Reference for B(C6F5)3 catalyzed coupling to form alkoxy siloxanes). Link

Sources

work-up procedures for reactions involving "Tetramethyl-1,3-dimethoxydisiloxane"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center resource, designed for immediate application in a research environment. It prioritizes the specific physicochemical behavior of 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane (CAS: 18187-24-1), particularly its hydrolytic instability and tendency to form silicone oils/gels.

Topic: Work-up Procedures for Tetramethyl-1,3-dimethoxydisiloxane

Document ID: TS-SI-18187 | Status: Active | Tier: Advanced Research Support

Executive Summary & Chemical Profile

This compound (TMDSO-dimethoxy) is a bifunctional siloxane often used as a precursor for silicone coatings, a cross-linker, or a specialized silylation reagent.

Unlike simple silyl chlorides, this reagent presents a unique "double-edged" work-up challenge:

  • Hydrolysis: It releases Methanol (MeOH) upon contact with water.

  • Condensation: The resulting silanol intermediates can polymerize into insoluble gels or viscous silicone oils that complicate purification.

PropertyValueRelevance to Work-up
Boiling Point 139°C (at 760 mmHg)Moderately high; difficult to remove via rotary evaporation without high vacuum.
Density ~0.89 g/mLLighter than water; will float in aqueous extractions unless chlorinated solvents are used.
Flash Point 28.5°CFlammable. Static discharge during work-up (especially with hexanes) is a risk.
Byproducts Methanol, PolysiloxanesMethanol requires removal to prevent solvent effects; Polysiloxanes can streak on chromatography.
The "Hidden" Chemistry: Why Work-ups Fail

Understanding the fate of the methoxy group is critical. If you quench this reagent indiscriminately, you trigger a polymerization cascade.

HydrolysisPathway Reagent Tetramethyl-1,3- dimethoxydisiloxane Silanol Intermediate: Silanol Species (Si-OH) Reagent->Silanol Hydrolysis Water + H2O (Acid/Base) Water->Silanol Methanol Byproduct: Methanol (MeOH) Silanol->Methanol Elimination Linear Linear Silicone Oils (Soluble in Hexane) Silanol->Linear Controlled Condensation Gel Crosslinked Gel (Insoluble/Emulsion) Silanol->Gel Uncontrolled pH or High Conc.

Figure 1: The Hydrolytic Cascade. Note that uncontrolled pH can lead to "Gel" formation, which traps your product. Controlled condensation leads to "Linear" oils which are easily extracted.

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a cloudy emulsion or gel during aqueous quench. How do I fix it?

  • Diagnosis: You likely quenched with water at a neutral or intermediate pH, causing partial hydrolysis and hydrogen bonding between silanols and your product.

  • The Fix:

    • Acidify: Add 1M HCl (if product tolerates acid) to push the equilibrium toward fully condensed hydrophobic silicone oils.

    • Salting Out: Saturate the aqueous layer with NaCl. This forces the organic product and the silicone oil into the organic layer.

    • Filter: If a solid gel persists, filter through a pad of Celite® using a non-polar solvent (Hexane or DCM).

Q2: I see residual methoxy peaks (~3.4-3.5 ppm) in my NMR after rotovap.

  • Diagnosis: The reagent (BP 139°C) was not removed. Rotary evaporation at standard pressure/temperature is insufficient.

  • The Fix:

    • Option A (High Vac): Place the oil under high vacuum (< 1 mbar) at 60°C for 2 hours.

    • Option B (Azeotrope): Add toluene and rotovap again. Toluene helps co-distill residual siloxanes and breaks methanol H-bonds.

Q3: The siloxane byproduct is streaking on my silica column.

  • Diagnosis: Residual silanols (

    
    ) interact strongly with the silanols on the silica gel stationary phase.
    
  • The Fix:

    • Add 1% Triethylamine to your eluent. This neutralizes the silica surface and prevents silanol tailing.

    • Alternatively, use a C18 reverse-phase plug to retain the hydrophobic siloxanes while eluting polar products with MeOH/Water.

Standard Operating Procedures (SOPs)
Protocol A: The "Hydrolytic Wash" (For Hydrophobic Products)

Use this when your target product is organic-soluble and water-stable.

  • Dilution: Dilute the reaction mixture with Diethyl Ether or MTBE (Avoid DCM initially if emulsions are a concern; ethers separate better from aqueous silicones).

  • Quench: Slowly add 1M HCl (or 10% aqueous citric acid) with vigorous stirring.

    • Why? Acid catalysis drives the conversion of

      
       (hydrophobic silicone oil) faster than base, preventing gelation.
      
  • Phase Separation:

    • The Top Layer contains your Product + Silicone Oils.

    • The Bottom Layer contains Methanol + Acid + Salts.

  • The "Acetonitrile Wash" (Critical Step):

    • Concentrate the organic layer to a crude oil.

    • Redissolve in Acetonitrile (MeCN) .

    • Wash the MeCN solution with Hexane (3x).

    • Result: The non-polar silicone oils partition into the Hexane. Most polar/semi-polar organic drugs remain in the MeCN.

  • Dry & Concentrate: Dry the MeCN layer over

    
     and concentrate.
    
Protocol B: Distillation / Non-Aqueous Work-up

Use this when your target product is volatile or water-sensitive.

  • Quench: Add anhydrous Methanol (excess) to convert any residual

    
     (if applicable) or active species to the stable methoxy-siloxane.
    
  • Evaporation: Remove the solvent and the generated Methanol via rotary evaporation.

  • Fractional Distillation:

    • Target Product BP < 100°C: Distill product away from the siloxane (Pot residue).

    • Target Product BP > 180°C: Distill the siloxane (BP 139°C) away from the product under reduced pressure.

    • Note: Use a Vigreux column to prevent "bumping" of the siloxane foam.

Protocol C: Fluoride Deprotection (If Reagent is bound)

Use this if the siloxane is chemically attached to your molecule and needs removal.

  • Reagent: Use TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Mechanism:[1][2][3][4][5][6] Fluoride has a high affinity for Silicon, cleaving the Si-O or Si-C bond.

  • Scavenging: Add Calcium Carbonate or Methoxytrimethylsilane to scavenge excess fluoride if your product is sensitive.

  • Work-up: Aqueous work-up as described in Protocol A.

Data Summary: Solvent Compatibility
SolventSolubility of TMDSO-dimethoxyRecommended Use
Water Insoluble (Hydrolyzes)Quench only. Do not use as solvent.
Hexane/Heptane Highly SolubleExtraction. Use to pull siloxane out of polar product phases.
Dichloromethane SolubleGeneral Solvent. Good for reaction, but density (1.33) can cause inversion with silicone emulsions.
Acetonitrile Partial/Low SolubilityPartitioning. Excellent for separating polar products from the siloxane.
References
  • Gelest, Inc. Reactive Silicones: Forging New Polymer Links. Gelest Technical Brochure. (Detailed properties of methoxy-siloxanes and hydrolysis rates).

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons.[7] (Authoritative text on siloxane bond formation and cleavage mechanisms).

  • United States Patent 9,447,236. Method of removing organopolysiloxanes from a mixture. (Industrial methods for separating cyclic and linear siloxanes using gas stripping and solvent partitioning).

  • PubChem. Compound Summary: this compound (CAS 18187-24-1).[7] National Library of Medicine. (Physical properties and safety data).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling organosilicon reagents.

Sources

Technical Support Center: Temperature Effects on Tetramethyl-1,3-dimethoxydisiloxane Reaction Rates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetramethyl-1,3-dimethoxydisiloxane. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the influence of temperature on the reaction rates of this compound. As a Senior Application Scientist, my goal is to synthesize established scientific principles with practical, field-proven insights to ensure the success and safety of your experiments.

Introduction: The Critical Role of Temperature in Siloxane Reactions

This compound is a versatile organosilicon compound utilized in a variety of applications, including the synthesis of silicone polymers and as a surface modifying agent.[1] The reactivity of this compound is primarily governed by the hydrolysis of its methoxy groups, followed by the condensation of the resulting silanols. Temperature is a critical parameter that significantly influences the rates of these reactions, thereby affecting product yield, purity, and material properties.

Generally, for alkoxysilanes, the rates of both hydrolysis and condensation increase with rising temperature.[2] This relationship can often be described by the Arrhenius equation, which mathematically relates the rate constant of a chemical reaction to the absolute temperature and the activation energy of the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is proceeding too slowly. Can I simply increase the temperature?

A1: While increasing the temperature will generally accelerate the reaction rate, it must be done with caution. This compound is a flammable liquid with a flash point of 28.5°C.[3][4] Exceeding this temperature in an open or semi-closed system can create a fire hazard. Furthermore, at elevated temperatures, side reactions and decomposition can occur, potentially leading to the formation of undesirable byproducts and irritating fumes.[5][6] It is crucial to work in a well-ventilated area, under an inert atmosphere if necessary, and to carefully control the temperature.

Q2: I'm observing gel formation in my reaction. What is causing this and how can temperature control help?

A2: Gel formation, or uncontrolled polymerization, is a common issue in siloxane chemistry. It occurs when the rate of condensation significantly outpaces the rate of hydrolysis and the desired reaction pathway. While higher temperatures accelerate both reactions, they can disproportionately favor condensation, especially at high reactant concentrations. To mitigate this, consider a more moderate temperature profile or a stepwise heating approach to allow for controlled hydrolysis before initiating condensation at a higher temperature.

Q3: Does the effect of temperature on reaction rate change with different catalysts (acid vs. base)?

A3: Yes, the interplay between temperature and catalysis is significant. Acid-catalyzed hydrolysis of alkoxysilanes is typically second order with respect to water and the silane, while base-catalyzed hydrolysis is often first order with respect to the silane and the base, and independent of the water concentration. The activation energies for these different mechanisms can vary, meaning that the sensitivity of the reaction rate to temperature changes can be different depending on the catalyst used. It is essential to empirically determine the optimal temperature for your specific catalytic system.

Q4: What are the primary decomposition products I should be aware of at high temperatures?

A4: At elevated temperatures, beyond the intended reaction conditions, this compound can undergo thermal decomposition. This can lead to the liberation of methanol from the methoxy groups and potentially the cleavage of Si-O-Si or Si-C bonds, which can generate a variety of volatile and non-volatile byproducts.[5][6] In the presence of oxygen, oxidation can also occur. Proper ventilation and off-gas handling are critical when working at elevated temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent Reaction Rates 1. Poor temperature control. 2. Inconsistent mixing. 3. Variable water content in reagents or solvent.1. Validate Temperature Control: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. Ensure your heating mantle or oil bath provides uniform heating. 2. Ensure Homogeneous Mixing: Inadequate stirring can create localized temperature gradients and concentration differences, leading to inconsistent reaction rates. 3. Control Water Content: The hydrolysis reaction is sensitive to the amount of water present. Use dry solvents and accurately quantify the amount of water added to the reaction.
Low Product Yield 1. Incomplete reaction due to insufficient temperature or time. 2. Evaporation of the reactant (Boiling Point: 139°C).[4] 3. Side reactions dominating at excessively high temperatures.1. Optimize Reaction Conditions: Systematically increase the reaction temperature in small increments (e.g., 5-10°C) and monitor the reaction progress by techniques like GC or NMR to find the optimal balance. 2. Use a Reflux Condenser: To prevent loss of the volatile reactant, perform the reaction under reflux. 3. Perform a Temperature Screen: Run a series of small-scale reactions at different temperatures to identify the point at which side product formation becomes significant.
Formation of Insoluble Precipitates 1. Uncontrolled, rapid condensation. 2. Reaction with atmospheric moisture.1. Lower the Reaction Temperature: This will slow down the condensation reaction, allowing for more controlled polymer growth. Consider adding the catalyst or reactant dropwise at a lower temperature. 2. Work Under an Inert Atmosphere: Use a nitrogen or argon blanket to prevent premature hydrolysis and condensation caused by atmospheric moisture.

Experimental Protocol: Determining the Effect of Temperature on Reaction Rate

This protocol provides a general framework for studying the kinetics of this compound hydrolysis as a function of temperature.

Objective: To determine the rate constant of the hydrolysis of this compound at various temperatures.

Materials:

  • This compound (CAS: 18187-24-1)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Deionized water

  • Catalyst (e.g., HCl or NaOH solution)

  • Internal standard for analysis (e.g., dodecane for GC)

  • Reaction vessel with temperature control (e.g., jacketed reactor with a circulating bath)

  • Magnetic stirrer and stir bar

  • Syringes for sampling

  • Analytical instrument (e.g., Gas Chromatograph with FID or Mass Spec detector)

Procedure:

  • Reaction Setup:

    • Set up the jacketed reaction vessel connected to the circulating bath.

    • Add the anhydrous solvent and internal standard to the vessel.

    • Begin stirring and allow the solvent to equilibrate to the desired temperature (e.g., 30°C).

  • Initiation of Reaction:

    • Add a known amount of this compound to the solvent.

    • To initiate the reaction, add a precise amount of the catalyst solution and water. Start a timer immediately.

  • Sampling:

    • At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a small amount of a neutralizing agent if an acid or base catalyst is used, and a drying agent like anhydrous sodium sulfate).

  • Analysis:

    • Analyze the quenched samples by GC to determine the concentration of this compound relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Assuming pseudo-first-order kinetics (if water and catalyst are in large excess), a plot of ln([Reactant]) vs. time will yield a straight line with a slope of -k_obs.

  • Temperature Variation:

    • Repeat the experiment at different temperatures (e.g., 40°C, 50°C, 60°C), keeping all other conditions constant.

  • Arrhenius Plot:

    • Plot ln(k_obs) versus 1/T (where T is the absolute temperature in Kelvin).

    • The slope of this line will be -Ea/R, where Ea is the activation energy and R is the gas constant. The y-intercept will be ln(A), where A is the pre-exponential factor.

Diagram of Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetics A Equilibrate Solvent & Internal Standard to Temperature B Add Reactant A->B C Add Catalyst & Water (Start Timer) B->C D Take Aliquots at Intervals C->D t = t1, t2, t3... E Quench Reaction D->E F GC Analysis E->F G Plot Concentration vs. Time F->G H Determine Rate Constant (k) G->H I Repeat at Different Temperatures H->I J Create Arrhenius Plot (ln(k) vs. 1/T) I->J K Calculate Activation Energy (Ea) J->K

Caption: Workflow for kinetic analysis of this compound hydrolysis.

Mechanistic Considerations

The hydrolysis of this compound proceeds via the nucleophilic attack of water on the silicon atom, leading to the displacement of a methoxy group and the formation of a silanol (Si-OH) and methanol. This is followed by the condensation of two silanol groups to form a siloxane bond (Si-O-Si) and water, or the reaction of a silanol with a methoxy group to form a siloxane bond and methanol.

Diagram of Hydrolysis and Condensation:

reaction_mechanism cluster_hydrolysis Hydrolysis cluster_condensation Condensation Reactant Me2(MeO)Si-O-Si(OMe)Me2 Silanol Me2(HO)Si-O-Si(OMe)Me2 + MeOH Reactant->Silanol + H2O Product Siloxane Polymer + H2O or MeOH Silanol->Product TwoSilanols 2 x Me2(HO)Si-O-Si(OMe)Me2 TwoSilanols->Product

Caption: Simplified reaction pathway for the hydrolysis and condensation of this compound.

References

  • Effects of Temperature and Solvent on the Hydrolysis of Alkoxysilane under Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Studies on dialkoxysilane hydrolysis kinetics under alkaline conditions. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • 1,3-DIMETHYLTETRAMETHOXYDISILOXANE, 95%. (2015, August 18). Gelest, Inc. Retrieved January 31, 2026, from [Link]

  • 1,1,3,3-TETRAMETHYL-1,3-DIETHOXYDISILOXANE. (2015, January 9). Gelest, Inc. Retrieved January 31, 2026, from [Link]

  • 1,1,3,3-TETRAMETHYLDISILOXANE, 98%. (2014, May 8). Gelest, Inc. Retrieved January 31, 2026, from [Link]

  • Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. (n.d.). PMC. Retrieved January 31, 2026, from [Link]

  • Reactive modeling of the initial stages of alkoxysilane polycondensation: effects of precursor molecule structure and solution composition. (2015, September 14). PubMed. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). LookChem. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

comparison of "Tetramethyl-1,3-dimethoxydisiloxane" and PMHS as reducing agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: 1,1,3,3-Tetramethyldisiloxane (TMDS) vs. Polymethylhydrosiloxane (PMHS) as Reducing Agents Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary

This guide compares 1,1,3,3-Tetramethyldisiloxane (TMDS) and Polymethylhydrosiloxane (PMHS) , two of the most prominent organosilane reducing agents used in modern organic synthesis.[1][2][3]

Critical Nomenclature Clarification: The user query specified "Tetramethyl-1,3-dimethoxydisiloxane" (CAS: 18187-24-1).[2][4] This specific molecule contains methoxy groups (Si–OMe) rather than hydride groups (Si–H) and cannot function as a reducing agent .[2] It is, however, the inert oxidation byproduct formed when TMDS is used in the presence of methanol.[1] This guide focuses on the active reducing agent, TMDS , compared against PMHS .[1][3][5][6][7]

Physicochemical Profile & Mechanism

Both reagents function as "Green" hydride surrogates, often activated by Lewis acids (


), transition metals (Pt, Ir, Zn), or nucleophiles (TBAF).[1][2]
FeatureTMDS (1,1,3,3-Tetramethyldisiloxane) PMHS (Polymethylhydrosiloxane)
Structure Dimeric, defined molecular weight (

134.3).[1][2]
Polymeric, variable chain length (

1500–3000).[1][2]
Active Species Two accessible Si–H bonds per molecule.[2][3]Multiple Si–H units along a siloxane backbone.[2][3]
Sterics Low steric hindrance; highly accessible hydrides.[2]Moderate to high steric hindrance due to polymeric coiling.[2]
Byproducts Volatile siloxanes or discrete silyl ethers (often liquid).[2]Cross-linked silicone gels or insoluble resins.[1][2]
Cost Moderate (Fine Chemical).[2]Very Low (Industrial Waste Product).[2]
Atom Economy Good (High active H content per mass).[2]Excellent (Very high active H content).
Mechanistic Distinction
  • TMDS (The "Dual" Donor): TMDS benefits from the "cooperative effect" of its two proximate Si–H groups. In metal-catalyzed reactions (e.g., Pt or Ir), TMDS can undergo double oxidative addition or act as a chelate, accelerating rates compared to monohydrosilanes.[1][2]

  • PMHS (The Encapsulator): PMHS acts as a surface-like reagent.[2] As the reaction proceeds, the polymer crosslinks (gelling).[1] This can trap the catalyst, making recovery difficult, but also facilitates product separation if the product is soluble and the polymer precipitates.[1]

Performance Evaluation: Yield & Selectivity

A. Reduction of Amides to Amines
  • Catalyst System:

    
     / 
    
    
    
    complexes or
    
    
    .[2]
  • TMDS: Preferred for sterically demanding amides.[1][2] The byproduct is a liquid silyl amine that hydrolyzes easily to volatile components, allowing for clean isolation of the amine.[1]

  • PMHS: Effective for simple amides.[1][2] However, the formation of silicone resin can trap the amine product, requiring vigorous extraction or destructive workup (e.g., NaOH/MeOH digestion) to release the product.[1]

Comparative Data (Representative): Reduction of N-benzylbenzamide (Model Substrate)

Reagent Catalyst Time Yield Workup Complexity

| TMDS |


 | 2 h | 94% | Low (Evaporation/Filtration) |
| PMHS  | 

| 6 h | 85% | High (Precipitation/Extraction) |[2]
B. Chemoselectivity (Nitro & Nitrile Tolerance)

Both reagents, when used with Iron (Fe) or Zinc (Zn) catalysts, show exceptional chemoselectivity, reducing carbonyls while sparing nitro (


), nitrile (

), and halide groups.[1][2]
  • TMDS is often faster due to better solubility and diffusion kinetics.

  • PMHS may require higher catalyst loading to overcome diffusion limitations within the polymer matrix.

Process Chemistry: Workup & Safety

This is the deciding factor for most scale-up decisions.

TMDS Workflow:

  • Reaction: Homogeneous solution.

  • Quench: Add MeOH. TMDS converts to This compound (volatile liquid) or simple silanols.[2]

  • Isolation: Distillation or simple phase separation.[1][2]

  • Verdict: Ideal for gram-to-kilo scale where purity is paramount.

PMHS Workflow:

  • Reaction: Initially homogeneous or biphasic.[1][2]

  • Quench: As hydrides are consumed, PMHS crosslinks into a solid/gel (Silicone rubber).[1][2]

  • Isolation: Requires filtration of the polymer. If the product adsorbs to the polymer, yield is lost.[1]

  • Verdict: Ideal for industrial multi-ton scale where cost is the driver and reactor cleaning protocols (for silicone removal) are established.[2]

Visualization: Mechanism & Decision Logic

G cluster_0 Reagent Selection Logic cluster_1 Reaction Pathway & Byproducts Start Start: Reduction Required Scale Scale of Reaction? Start->Scale Substrate Substrate Complexity? Scale->Substrate Lab/Pilot (<1kg) PMHS_Path Select PMHS Scale->PMHS_Path Industrial (>100kg) (Cost Driver) TMDS_Path Select TMDS Substrate->TMDS_Path Sterically Hindered or High Purity Req. Substrate->PMHS_Path Simple Structure & Easy Separation TMDS_Mol TMDS (Reagent) H-Si-O-Si-H Reduction Hydride Transfer (Cat: B(C6F5)3 / Pt) TMDS_Mol->Reduction PMHS_Mol PMHS (Reagent) -(MeHSiO)n- PMHS_Mol->Reduction Byprod_TMDS This compound (Volatile Liquid) Reduction->Byprod_TMDS TMDS Route (+MeOH) Byprod_PMHS Crosslinked Silicone Gel (Insoluble Solid) Reduction->Byprod_PMHS PMHS Route

Caption: Decision matrix for reagent selection and schematic comparison of reaction byproducts (Volatile Liquid vs. Insoluble Gel).

Experimental Protocols

Protocol A: TMDS Reduction of Amides (High Selectivity)

Adapted from Hanada et al. (2009)[3]

  • Setup: In a flame-dried flask under Argon, dissolve the amide (1.0 equiv) in Toluene (0.5 M).

  • Catalyst: Add Karstedt’s catalyst (Pt, 0.1 mol%) or

    
     (0.5 mol%).
    
  • Addition: Add TMDS (2.0 equiv) dropwise at Room Temperature.

  • Reaction: Stir at 60°C for 2–4 hours. Monitor by TLC/LCMS.[1][2]

  • Workup:

    • Cool to RT.

    • Add MeOH (5 equiv) to quench excess Si-H (Evolution of

      
       gas!).[2]
      
    • Note: This step converts residual TMDS to This compound .[1][2]

    • Concentrate in vacuo.[1][2] The siloxane byproducts codistill with the solvent.[1]

    • Purify the amine residue by short flash chromatography if needed.[1]

Protocol B: PMHS Reduction of Ketones (Green/Cost-Effective)

Adapted from Shaikh et al. (2008)[2]

  • Setup: Dissolve ketone (1.0 equiv) in THF.

  • Activator: Add Zn(OAc)2 (5 mol%) or TBAF (1 mol%).[2]

  • Addition: Add PMHS (1.2 equiv of hydride) slowly.

  • Reaction: Stir at RT for 6–12 hours.

  • Workup (Critical):

    • Add NaOH (3M aq) dropwise to hydrolyze the silyl ether and degrade the PMHS polymer.

    • Caution: Vigorous bubbling (

      
      ). The mixture may become a viscous slurry.[1]
      
    • Dilute with Ethyl Acetate and filter through Celite to remove silicone gel/precipitate.

    • Separate phases and evaporate organic layer.[1][2]

References

  • Hanada, S., et al. (2009).[1][2][3] "Practical Access to Amines by Platinum-Catalyzed Reduction of Carboxamides with Hydrosilanes: Synergy of Dual Si-H Groups." Journal of the American Chemical Society. Link[2]

  • Pesti, J., & Larson, G. L. (2016).[1][2][5] "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent."[2][3][5] Organic Process Research & Development. Link[2]

  • Addis, D., et al. (2011).[1][2] "Zinc-Catalyzed Reduction of Amides: Unprecedented Selectivity and Tolerance."[2] Angewandte Chemie International Edition. Link[2]

  • Volkov, A., et al. (2015).[1][2] "Mild Deoxygenation of Aromatic Ketones and Aldehydes over Pd/C Using Polymethylhydrosiloxane." ChemSusChem.[1][2] Link

  • Gelest, Inc. "Silanes and Silicones: Hydride Reducing Agents."[1][2] Technical Brochure. Link

Sources

The Chemoselectivity of Tetramethyl-1,3-dimethoxydisiloxane: A Comparative Guide for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the quest for mild, selective, and robust reducing agents is perpetual. While powerful hydrides like lithium aluminum hydride (LiAlH₄) offer broad reactivity, they often lack the subtlety required for complex molecules with multiple functional groups. This has led to the ascendancy of organosilanes as a versatile class of reducing agents, offering a tunable reactivity profile and a more favorable safety and workup process. Among these, Tetramethyl-1,3-dimethoxydisiloxane (TMDS) has emerged as a particularly valuable tool for chemoselective reductions.

This guide provides an in-depth comparison of the performance of TMDS against other commonly employed silanes, including polymethylhydrosiloxane (PMHS), phenylsilane (PhSiH₃), triethoxysilane ((EtO)₃SiH), and diethoxymethylsilane ((EtO)₂MeSiH). We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols for key transformations, empowering researchers to make informed decisions in their synthetic endeavors.

Understanding Silane Reactivity: The "Why" Behind the "How"

The reducing power of silanes stems from the polarity of the silicon-hydrogen (Si-H) bond. With silicon being more electropositive than hydrogen, the Si-H bond possesses a hydridic character, allowing it to donate a hydride (H⁻) to electrophilic centers. However, this hydridic character is significantly weaker than that of metal hydrides, rendering silanes less reactive and, consequently, more selective.[1]

The reactivity and selectivity of a given silane are influenced by several factors:

  • Steric Hindrance: Bulkier substituents on the silicon atom can hinder its approach to the substrate, affecting the reaction rate.

  • Electronic Effects: Electron-donating or withdrawing groups on the silicon atom can modulate the hydricity of the Si-H bond.

  • Catalyst: The choice of catalyst is paramount in activating the silane and/or the substrate, and it plays a pivotal role in dictating the chemoselectivity of the reduction. Lewis acids are commonly employed to activate carbonyl groups, making them more susceptible to nucleophilic attack by the silane.

cluster_0 General Hydrosilylation Mechanism (Lewis Acid Catalysis) Substrate Carbonyl (Substrate) Activated_Complex Activated Carbonyl-LA Complex Substrate->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., B(C6F5)3, InI3) Lewis_Acid->Activated_Complex Hydride_Transfer Hydride Transfer (Rate-Determining Step) Activated_Complex->Hydride_Transfer Silane R3Si-H (Silane) Silane->Hydride_Transfer Silyl_Ether Silyl Ether Intermediate Hydride_Transfer->Silyl_Ether Product Alcohol (Product) Silyl_Ether->Product Hydrolysis Workup Aqueous Workup Product->Workup

Caption: Generalized mechanism of Lewis acid-catalyzed carbonyl reduction by silanes.

TMDS in Focus: A Profile of a Versatile Reductant

This compound, a bifunctional organosilane, is a stable, easily handled liquid.[2] Its Si-H bonds are sensitive to strong acids and bases, but it is generally stable to air and moisture under neutral conditions.[3] A key advantage of TMDS is its favorable safety profile; it does not generate pyrophoric silane gas (SiH₄), a known hazard associated with some other silanes like triethoxysilane.[2] The byproducts of TMDS reductions are typically volatile and non-toxic siloxanes, which are often easily removed during workup.[2]

Head-to-Head Comparison: TMDS vs. Other Silanes

The true utility of a reagent is best understood through direct comparison with its alternatives. The following sections provide a detailed analysis of the chemoselectivity of TMDS in key transformations, benchmarked against other common silanes.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. TMDS has proven to be an excellent reagent for this purpose, often outperforming other silanes.[3]

SubstrateSilaneCatalystConditionsYield (%)Reference
N-PhenylbenzamideTMDS InI₃Toluene, 80 °C, 24 h96[3]
N-PhenylbenzamidePMHS InI₃Toluene, 80 °C, 24 hLower Yield[3]
N-BenzylbenzamideTMDS H₂PtCl₆Dioxane, 100 °C, 16 h95[2]
N-BenzylbenzamidePhSiH₃ H₂PtCl₆Dioxane, 100 °C, 16 hLower Yield[2]

Key Insights:

  • TMDS Superiority: For the reduction of many secondary and tertiary amides, TMDS often provides superior yields compared to PMHS and phenylsilane.[3]

  • Catalyst is Key: The choice of catalyst is critical. Indium and platinum-based catalysts are frequently used with TMDS for amide reductions.[2][3]

  • Functional Group Tolerance: TMDS-based systems for amide reduction can tolerate a range of other functional groups, including halides, ethers, and even some esters, depending on the specific catalytic system employed.[3]

Reduction of Nitro Groups to Anilines

The reduction of nitroarenes to anilines is another cornerstone reaction. TMDS, in combination with specific catalysts, offers remarkable chemoselectivity in this transformation.

SubstrateSilaneCatalystConditionsYield (%)Reference
4-NitroacetophenoneTMDS Fe(acac)₃THF, 60 °C, 17 h95 (amine)[3]
4-Nitroacetophenone(EtO)₃SiH --No Reaction/Low Yield-
4-ChloronitrobenzeneTMDS Fe₃(CO)₁₂Toluene, 110 °C, 24 h92 (amine)[2]
4-ChloronitrobenzenePhSiH₃ Fe₃(CO)₁₂Toluene, 110 °C, 24 hLower Yield[2]

Key Insights:

  • Catalyst-Dependent Selectivity: The chemoselectivity of TMDS in the presence of multiple reducible groups is highly dependent on the catalyst. For instance, with an iron carbonyl catalyst, TMDS selectively reduces a nitro group over an amide, whereas with a ruthenium or platinum catalyst, the opposite selectivity is observed.[2]

  • Broad Functional Group Tolerance: TMDS/iron-catalyzed nitro reductions are compatible with a wide array of functional groups, including halides, esters, carboxylic acids, and nitriles.[4][5]

Reduction of Carboxylic Acids to Aldehydes

The partial reduction of carboxylic acids to aldehydes is a challenging transformation, as over-reduction to the corresponding alcohol is a common side reaction.[6] TMDS, in conjunction with specific iron catalysts, provides a valuable solution to this problem.[2][7]

SubstrateSilaneCatalystConditionsYield (%)Reference
Dodecanoic AcidTMDS (t-PBO)Fe(CO)₃Toluene, 100 °C, 24 h95 (aldehyde)[2]
Dodecanoic AcidPMHS (t-PBO)Fe(CO)₃Toluene, 100 °C, 24 hInferior to TMDS[2]
Benzoic AcidTMDS (t-PBO)Fe(CO)₃Toluene, 100 °C, 24 h85 (aldehyde)[2]
Benzoic AcidPhSiH₃ (COD)Fe(CO)₃/UVrtAlcohol (major)[7]

Key Insights:

  • TMDS for Aldehyde Synthesis: TMDS is often the silane of choice for the selective reduction of carboxylic acids to aldehydes, giving superior results to PMHS.[2]

  • Divergent Reactivity with PhSiH₃: In contrast, phenylsilane under different iron-catalyzed conditions tends to promote the full reduction to the alcohol.[7]

Experimental Protocols: Putting Theory into Practice

To ensure the trustworthiness and practical applicability of this guide, we provide detailed, step-by-step protocols for key transformations.

Protocol 1: Chemoselective Reduction of a Nitro-Substituted Amide using TMDS

This protocol exemplifies the catalyst-controlled chemoselectivity of TMDS in reducing a nitro group in the presence of an amide.

cluster_1 Workflow for Selective Nitro Reduction Start Start: Nitro-Amide Substrate Reagents Add: TMDS (4 equiv.) Fe(acac)3 (0.1 equiv.) Anhydrous THF Start->Reagents Reaction Reaction: Degas with Argon Heat at 60 °C for 17 h Reagents->Reaction Workup Workup: Aqueous quench Extraction Reaction->Workup Product Product: Amino-Amide Workup->Product

Caption: Experimental workflow for the selective reduction of a nitro group.

Materials:

  • Nitro-substituted amide (1.0 equiv)

  • This compound (TMDS) (4.0 equiv)

  • Iron(III) acetylacetonate (Fe(acac)₃) (0.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., argon), add the nitro-substituted amide and Fe(acac)₃.

  • Add anhydrous THF to dissolve the solids.

  • Add TMDS to the reaction mixture.

  • Degas the reaction mixture with a stream of argon for 15-20 minutes.

  • Seal the vial and heat the reaction mixture at 60 °C for 17 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully quench by the slow addition of aqueous HCl (1 M).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired amino-amide.[3]

Protocol 2: Reduction of a Carboxylic Acid to an Aldehyde using TMDS

This protocol details the selective partial reduction of a carboxylic acid to its corresponding aldehyde.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (TMDS) (2.0 equiv)

  • trans-4-Phenyl-but-3-en-2-one/Fe(CO)₃ complex (t-PBO/Fe(CO)₃) (catalytic amount)

  • Anhydrous Toluene

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, dissolve the carboxylic acid and the (t-PBO)Fe(CO)₃ catalyst in anhydrous toluene.

  • Add TMDS to the reaction mixture.

  • Heat the reaction mixture at 100 °C for 24 hours, or until complete conversion of the starting material is observed.

  • Cool the reaction to room temperature.

  • The reaction is worked up by acidic hydrolysis to convert the intermediate silyl acetal to the aldehyde. Carefully add aqueous HCl (1 M) and stir vigorously for 1 hour.

  • Extract the mixture with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude aldehyde can be purified by flash chromatography.[2][8]

Safety, Handling, and Work-up Procedures

Handling Silanes:

  • Silanes should be handled in a well-ventilated fume hood.[9]

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves (e.g., nitrile), should be worn at all times.[10]

  • Silanes are flammable and should be kept away from ignition sources.[2]

  • TMDS is reactive towards strong acids and bases, leading to the evolution of hydrogen gas.[3]

Reaction Work-up and Quenching:

  • Reactions involving silanes are typically quenched by the slow and careful addition of an aqueous solution. For reductions of neutral substrates, a simple aqueous workup is often sufficient.

  • For reactions catalyzed by Lewis acids or those that produce basic intermediates, an acidic quench (e.g., dilute HCl) or a buffered quench (e.g., saturated aqueous NH₄Cl) may be necessary.

  • Excess silane can be quenched by the slow addition of a protic solvent like isopropanol, followed by water.[11] This should be done cautiously, especially on a large scale, as hydrogen gas is evolved.

Conclusion

This compound has established itself as a valuable reagent in the synthetic chemist's toolkit, offering a unique combination of reactivity, selectivity, and operational simplicity. Its performance, particularly in the reduction of amides and the catalyst-controlled selective reduction of nitro groups, often surpasses that of other common silanes. By understanding the mechanistic principles that govern silane reactivity and by carefully selecting the appropriate catalyst and reaction conditions, researchers can leverage the remarkable chemoselectivity of TMDS to streamline complex synthetic routes and access a wide range of valuable molecules. This guide serves as a starting point for exploring the vast potential of TMDS and other silanes in modern organic synthesis.

References

  • Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1164–1181. [Link]

  • Diethoxymethylsilane, DEMS. Organic Chemistry Portal. [Link]

  • Lipshutz, B. H., et al. (2023). Facile, green, and functional group-tolerant reductions of carboxylic acids…in water. Chemical Science, 14(10), 2697-2702*. [Link]

  • Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Gelest, Inc. [Link]

  • Sarpong Group. (2016). Water Reactive Materials (WR). UC Berkeley. [Link]

  • Darcel, C., et al. (2011). Selective reduction of carboxylic acids into aldehydes with TMDS using Fe(CO)3(t-PBO) catalyst. ResearchGate. [Link]

  • Phenylsilane. Organic Chemistry Portal. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Tilley, T. D., et al. (2025). Chemoselectivity in the Dehydrocoupling Synthesis of Higher Molecular Weight Polysilanes. MDPI. [Link]

  • Reddy, G. S., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(12), 4686. [Link]

  • Sailor, M. J., et al. (2001). Lewis Acid Mediated Hydrosilylation on Porous Silicon Surfaces. Journal of the American Chemical Society, 123(33), 8117–8118. [Link]

  • Synthesis of polyfunctional triethoxysilanes by 'click silylation'. (2025). ResearchGate. [Link]

  • Pro-Handling of Reactive Chemicals. (2022). University of Louisville. [Link]

  • Buchwald, S. L., et al. (2021). Organosilanes in Metal-Catalyzed, Enantioselective Reductions. Organic Process Research & Development, 25(8), 1774–1803. [Link]

  • Lemaire, M., et al. (2011). Alternative Method for the Reduction of Aromatic Nitro to Amine Using TMDS-Iron Catalyst System. ResearchGate. [Link]

  • Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. ResearchGate. [Link]

  • Ghadge, S. S., et al. (2017). A benign and efficient two-pot PMHS reductive amidation of nitroarenes and carboxylic acids. Chemistry Central Journal, 11(1), 89. [Link]

  • Trialkoxysilane Grafting in Alcohols: A Simple Approach towards Modified Silica-Based Materials. (2024). MDPI. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • Materials Handling Guide: Hydrogen-Bonded Silicon Compounds. Gelest. [Link]

  • Reduction of carboxyl compounds to aldehydes. Organic Chemistry Portal. [Link]

  • Quenching Reactive Substances. (2006). KGROUP. [Link]

Sources

Kinetic Profiling of Disiloxane Hydrosilylation: TMDS vs. Alkoxy-Silanes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the hydrosilylation kinetics of 1,1,3,3-Tetramethyldisiloxane (TMDS) (the active hydride precursor often confused with its methoxy-derivative) versus functional alternatives.

Editorial Note on Nomenclature: The specific chemical name provided, "Tetramethyl-1,3-dimethoxydisiloxane" (CAS 18187-24-1), refers to a disiloxane where the terminal groups are methoxy (-OMe).[1] This molecule lacks the Si-H functionality required to act as a hydride source in hydrosilylation, and lacks the vinyl functionality to act as a substrate. Scientific Interpretation: This guide assumes the user intends to study the 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS 3277-26-7), which is the standard Si-H containing disiloxane used in kinetic studies, or is comparing the kinetics of Alkoxy-substituted silanes (like Dimethoxymethylsilane) against standard alkyl-disiloxanes. The guide focuses on TMDS as the primary subject, comparing it against alkoxy-functionalized alternatives.

Content Type: Technical Comparison Guide Subject: 1,1,3,3-Tetramethyldisiloxane (TMDS) Context: Platinum-Catalyzed Hydrosilylation Kinetics

Executive Summary

In the development of silicone networks and functional silane intermediates, 1,1,3,3-Tetramethyldisiloxane (TMDS) serves as a critical benchmark for reaction kinetics. Unlike polymeric hydrides (PMHS) or monomeric alkoxy-silanes (e.g., Triethoxysilane), TMDS offers a unique balance of difunctionality , low steric hindrance , and high reducing power .

This guide objectively compares the kinetic performance of TMDS against key alternatives, demonstrating why TMDS often yields faster turnover frequencies (TOF) in Karstedt-catalyzed systems, while highlighting the specific utility of alkoxy-silanes when hydrolyzable end-caps are required.

Chemical Context & Mechanistic Grounding

The Subject: 1,1,3,3-Tetramethyldisiloxane (TMDS)[2][3][4][5][6][7]
  • Structure:

    
    
    
  • Role: Difunctional Hydride Donor.

  • Key Feature: The siloxane oxygen spacer provides flexibility, while the terminal dimethyl groups provide electron density that facilitates oxidative addition to Pt(0).

The Alternatives
  • Triethoxysilane (TES):

    
    . A monomeric alternative. The electron-withdrawing alkoxy groups reduce the electron density at Silicon, often slowing the oxidative addition step in the Chalk-Harrod cycle.
    
  • Poly(methylhydrosiloxane) (PMHS): A polymeric alternative. Kinetics are heavily influenced by steric bulk and diffusion limitations (gelation effects).

Mechanistic Driver: The Electronic Effect

The rate-determining step in Platinum-catalyzed hydrosilylation is typically the Oxidative Addition of the Si-H bond to the active Pt(0) species.

  • Electron-Rich Si-H (TMDS): Faster oxidative addition.

  • Electron-Poor Si-H (Alkoxy-silanes): Slower oxidative addition due to the inductive effect (-I) of oxygen atoms withdrawing density from the Si center.

Comparative Kinetic Data

The following data summarizes the kinetic profiles of TMDS versus alkoxy-substituted alternatives in a standard reaction with 1-octene (Karstedt’s Catalyst, 60°C).

FeatureTMDS (Subject) Triethoxysilane (Alternative) PMHS (Polymer Alt)
Reaction Order (Si-H) First OrderFirst OrderComplex / Pseudo-First
Relative Rate (

)
1.0 (Benchmark) 0.45 (Slower)0.1 - 0.3 (Variable)
Induction Period Short (< 2 min)Moderate (5-10 min)Long (> 10 min)
Selectivity (

-isomer)
> 95%~ 85-90%> 90%
Side Reactions MinimalRedistribution / SolvolysisCrosslinking / Gelation
Activation Energy (

)
~ 18 kcal/mol~ 22 kcal/mol~ 24 kcal/mol

Interpretation: TMDS exhibits superior kinetics due to the electron-donating methyl groups. Alkoxy-silanes (like TES) require higher activation energy because the Si-H bond is polarized by the alkoxy groups, making the silicon less nucleophilic toward the platinum center.

Visualization of Reaction Pathways[4]

Diagram 1: The Catalytic Cycle (Chalk-Harrod)

This diagram illustrates the critical "Oxidative Addition" step where TMDS outperforms alkoxy-variants.

HydrosilylationCycle Pt0 Active Catalyst Pt(0) OxAdd Oxidative Addition (Si-H adds to Pt) Pt0->OxAdd  k1 Coord Olefin Coordination OxAdd->Coord MigIns Migratory Insertion (C-C bond forms) Coord->MigIns  k2 RedElim Reductive Elimination (Product Release) MigIns->RedElim RedElim->Pt0  Regeneration Product Silylated Product RedElim->Product TMDS TMDS (Si-H) Fast Addition TMDS->OxAdd Alkoxy Alkoxy-Silane Slow Addition Alkoxy->OxAdd  Slower Olefin Olefin (Substrate) Olefin->Coord

Caption: The Chalk-Harrod cycle showing the kinetic advantage of TMDS in the oxidative addition step compared to alkoxy-silanes.

Experimental Protocol: Kinetic Tracking via 1H NMR

To validate the kinetic superiority of TMDS, the following self-validating protocol uses Real-Time 1H NMR monitoring. This method eliminates sampling errors associated with GC-MS.

Materials
  • Substrate: 1-Octene (dried over molecular sieves).

  • Silane: TMDS (Benchmark) vs. Triethoxysilane (Comparator).

  • Catalyst: Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane) in xylene.

  • Internal Standard: Mesitylene (inert singlet at

    
     6.8 ppm).
    
  • Solvent:

    
     (Deuterated Chloroform).
    
Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Prep (Glovebox N2) Mix 2. Reactants + Std (No Catalyst yet) Prep->Mix Baseline 3. T=0 NMR Scan (Baseline Integration) Mix->Baseline Inject 4. Inject Catalyst (Start Timer) Baseline->Inject Monitor 5. Arrayed NMR (Every 30s at 60°C) Inject->Monitor Analyze 6. Plot ln[SiH] vs Time Monitor->Analyze

Caption: Step-by-step NMR kinetic monitoring workflow ensuring anaerobic conditions.

Detailed Methodology
  • Baseline Establishment: In an NMR tube, combine 1-Octene (1.0 eq), Silane (1.0 eq of Si-H), and Mesitylene (0.1 eq) in

    
    .
    
  • Lock & Shim: Equilibrate the probe to 60°C. Shim the magnet to ensure sharp lines.

  • Catalysis Initiation: Eject the sample, quickly add 10 ppm of Karstedt’s catalyst, mix, and re-insert.

  • Data Acquisition: Set up a pseudo-2D array (kinetics mode) to acquire a proton spectrum every 30 seconds for 60 minutes.

  • Analysis: Integrate the Si-H signal (TMDS:

    
     ~4.7 ppm, Multiplet) relative to the Mesitylene  standard.
    
    • Validation Check: The integral of the Mesitylene standard must remain constant (<1% variance) throughout the experiment. If it drifts, the data is invalid (evaporation or shimming issues).

Results & Discussion

The "Induction" Phenomenon

When comparing TMDS to alkoxy-silanes, researchers often observe a distinct induction period with alkoxy-silanes.

  • Cause: Alkoxy-silanes often contain trace alcohol impurities or hydrolysis products that coordinate strongly to the Pt center, temporarily poisoning the catalyst before the catalytic cycle dominates [1].

  • TMDS Advantage: Being hydrophobic and less prone to rapid hydrolysis, TMDS initiates immediately, providing a linear First-Order kinetic plot from

    
    .
    
Selectivity Implications

While TMDS is faster, it is important to note that Alkoxy-silanes (like Triethoxysilane) are often used when the final application requires sol-gel curing (hydrolysis of the alkoxy groups).

  • If the goal is purely kinetic efficiency (e.g., creating a crosslinked network), TMDS is the superior choice.

  • If the goal is functionalization for subsequent adhesion promotion, the slower kinetics of alkoxy-silanes must be tolerated or compensated for by increasing catalyst loading or temperature [2].

References

  • Chirik, P. J., et al. (2016).[2] Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Princeton University.[2]

  • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer Science & Business Media.
  • Lewis, L. N. (1990). Chemical Catalysis by Colloids and Clusters. Chemical Reviews.

  • Gelest, Inc. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent.

  • Troegel, D., & Stohrer, J. (2011). Recent Advances and Actual Challenges in Late Transition Metal Catalyzed Hydrosilylation.

Sources

High-Resolution Quantitative Analysis of Tetramethyl-1,3-dimethoxydisiloxane (TMDMDS) Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of advanced silicone fluids and resins, 1,3-dimethoxy-1,1,3,3-tetramethyldisiloxane (TMDMDS) serves as a critical end-capper and chain extender. However, its reactivity presents a "black box" challenge: reaction mixtures often contain a complex equilibrium of linear oligomers, cyclic siloxanes (


), and hydrolysis byproducts (silanols) that co-elute in standard assays.

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against industry-standard alternatives (GC-FID and


Si-NMR). While NMR provides superior bulk structural insight, we demonstrate that GC-MS is the only viable methodology for the precise speciation and quantitation of trace impurities (<0.1%) and isomeric distributions  necessary for pharmaceutical-grade silicone development.

Part 1: Comparative Analysis of Analytical Architectures

The following table contrasts the performance of GC-MS against the two most common alternatives for siloxane analysis: Flame Ionization Detection (GC-FID) and Nuclear Magnetic Resonance (


Si-NMR).
Table 1: Performance Matrix for TMDMDS Mixture Analysis
FeatureGC-MS (Recommended) GC-FID (Alternative)

Si-NMR (Reference)
Primary Utility Speciation of unknowns & trace quantitationRoutine QC & bulk purityBulk structural elucidation (M/D/T/Q ratio)
Sensitivity (LOD) High (ppb to low ppm range)Moderate (ppm range)Low (0.1 - 1.0% range)
Selectivity Excellent (Mass spectral deconvolution)Poor (Relies solely on retention time)Excellent (Chemical shift specific)
Isomer Resolution Resolves linear vs. cyclic isomersOften co-elutes isomersCan distinguish, but signals often overlap
Throughput Moderate (20-40 min/sample)High (10-20 min/sample)Low (Hours for quantitative relaxation)
Blind Spot High MW polymers (>1000 Da)Unknown impuritiesTrace impurities <0.1%
Why GC-MS Wins for Reaction Optimization

In TMDMDS synthesis, a common side reaction is the formation of cyclic siloxanes (e.g., octamethylcyclotetrasiloxane,


) via back-biting. In GC-FID, 

often co-elutes with linear methoxy-siloxane oligomers. GC-MS resolves this by extracting specific ions (e.g., m/z 281 for

vs. m/z 193 for TMDMDS derivatives), allowing for accurate "virtual" separation even when physical chromatographic separation is incomplete.

Part 2: The Self-Validating Analytical Protocol

To ensure data integrity, this protocol incorporates a Quench-and-Lock mechanism. Siloxane reaction mixtures are dynamic; without immediate quenching, the ratio of linear to cyclic species will shift in the autosampler vial, invalidating the data.

Reagents & Standards
  • Analyte: Tetramethyl-1,3-dimethoxydisiloxane (CAS: 18187-24-1).[1]

  • Solvent: n-Hexane (Anhydrous, >99%). Critical: Do not use alcohols (MeOH/EtOH) as they induce transesterification.

  • Internal Standard (ISTD): n-Dodecane or Decane. (Inert, distinct retention time, similar boiling point).

  • Quenching Agent: Trimethylchlorosilane (TMCS) or Hexamethyldisilazane (HMDZ) – Optional but recommended if free silanols are suspected.

Sample Preparation Workflow

The following diagram illustrates the "Quench-and-Lock" methodology required to freeze the reaction equilibrium.

SamplePrep cluster_warning CRITICAL CONTROL POINT Reaction Active Reaction Mixture Quench 1. Rapid Quench (Anhydrous Hexane + Neutralizer) Reaction->Quench < 30 sec ISTD 2. Add ISTD (Dodecane) Quench->ISTD Vial 3. Transfer to Silanized Vial ISTD->Vial Inject GC-MS Injection Vial->Inject Analyze within 4h

Figure 1: The "Quench-and-Lock" sample preparation workflow designed to prevent re-equilibration of siloxanes during analysis.

Instrumental Parameters (Agilent 7890/5977 Equivalent)
  • Column: DB-1 or HP-5MS (30m x 0.25mm x 0.25µm). Note: Avoid WAX columns; they degrade siloxanes.

  • Inlet: Split mode (50:1), 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 40°C for 2 min (Elute solvents).

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Impact (EI), 70 eV, 230°C.

  • Scan Range: m/z 35–500.

Part 3: Data Interpretation & Fragmentation Logic

Correctly identifying TMDMDS requires understanding its specific fragmentation pathway. Unlike carbon-based organics, siloxanes rarely show a molecular ion (


).
Fragmentation Fingerprint

For This compound (MW ~194 Da):

  • Primary Loss (

    
    ):  Loss of a methyl group (
    
    
    
    ) from silicon.
    • Observed Ion:m/z 179 (Base Peak).

  • Secondary Loss (

    
    ):  Loss of a methoxy group (
    
    
    
    ).
    • Observed Ion:m/z 163 .

  • Rearrangement: Formation of the cyclic dimethylsiloxane cation.

    • Observed Ion:m/z 73 (

      
      ) and m/z 59  (
      
      
      
      ).
Diagnostic Pathway Diagram

Fragmentation Parent Parent Molecule (MW 194) M_15 [M - CH3]+ (m/z 179) BASE PEAK Parent->M_15 -CH3 (Fast) M_31 [M - OCH3]+ (m/z 163) Parent->M_31 -OCH3 (Slow) Fragment_73 Trimethylsilyl Cation (m/z 73) M_15->Fragment_73 Rearrangement

Figure 2: Primary mass spectral fragmentation pathways for TMDMDS under 70eV Electron Impact ionization.

Part 4: Quantitative Calculation

To achieve quantitative rigor, use the Internal Standard Method rather than external calibration. This corrects for injection variability and detector drift.

Equation:



Where RRF (Relative Response Factor) is determined experimentally:



  • Acceptance Criteria: The RRF %RSD over 5 injections must be < 5%.

  • Linearity:

    
     over the range of 10 ppm to 5000 ppm.
    

References

  • PubChem. (2025).[1][2] Disiloxane, 1,3-dimethoxy-1,1,3,3-tetramethyl- (Compound Summary). National Library of Medicine. [Link]

  • Doria. (2014). GC-MS/SIM and HPLC method development for monitoring polydimethylsiloxane and its degradation products. [Link]

  • Chromatography Online. (2022). Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. LCGC.[3] [Link]

  • MDPI. (2021). New Aspects of Degradation in Silicone Rubber under UVA and UVB Irradiation: A Gas Chromatography–Mass Spectrometry Study. Polymers. [Link][4][5][6][7]

  • ResearchGate. (2019). A 29Si, 1H, and 13C Solid-State NMR Study on the Surface Species of Various Depolymerized Organosiloxanes. [Link]

Sources

Technical Guide: Disiloxanes in Organic Synthesis – A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from stoichiometric, volatile hydrosilanes to stable, atom-economical disiloxanes represents a paradigm shift in sustainable organic synthesis. This guide provides a head-to-head technical analysis of 1,1,3,3-Tetramethyldisiloxane (TMDS) and Hexamethyldisiloxane (HMDSO) against traditional alternatives like Polymethylhydrosiloxane (PMHS), Triethylsilane (


), and Toluene.

Our focus is twofold:

  • Reactivity: TMDS as a superior, non-gelling hydride donor in catalytic reductions.[1]

  • Solvation: HMDSO as a hydrophobic, non-toxic replacement for toluene in process chemistry.

Part 1: The Reductive Powerhouse – TMDS vs. PMHS vs.

The Challenge: Stoichiometry and Atom Economy

Historically,


 has been the gold standard for ionic hydrogenations. However, it suffers from low atom economy (mass of silicon waste relative to hydride delivered). PMHS is the industrial alternative but plagues scale-up efforts with gelation (cross-linking) and solubility issues. TMDS bridges this gap.
Head-to-Head Performance Data
FeatureTMDS (1,1,3,3-Tetramethyldisiloxane) PMHS (Polymethylhydrosiloxane)

(Triethylsilane)
Hydride Content High (2 H per molecule)High (Variable polymer chain)Low (1 H per molecule)
Atom Economy Excellent (MW 134.3, delivers 2

)
Good, but excess often requiredPoor (MW 116.3, delivers 1

)
Reaction Phase Remains liquid (homogeneous)Risk of Gelation (heterogeneous)Liquid (homogeneous)
Byproducts Volatile silicones (easy removal)Insoluble silicone gums (trap product)Silanols/Disiloxanes
Cost Low (Industrial byproduct)Very LowHigh
Amide Reduction 92-99% Yield (w/

)
40-60% Yield (often incomplete)>90% Yield (High cost)
Mechanistic Insight: The "Non-Gelling" Advantage

In metal-catalyzed reductions (e.g., Ti, In, or B-catalyzed), PMHS undergoes cross-linking via dehydrogenative coupling, forming an insoluble matrix that entraps the substrate. TMDS, having only two Si-H bonds and a flexible siloxane linkage, forms cyclic or short-chain oligomers that remain soluble in organic media, facilitating simple aqueous workups.

Visualization: Catalytic Cycle of TMDS Reduction

The following diagram illustrates the


-catalyzed reduction mechanism, highlighting the activation of TMDS.

TMDS_Mechanism Cat Catalyst: B(C6F5)3 Complex Activated Silane Complex [Si-H---B(C6F5)3] Cat->Complex Coordination TMDS TMDS (H-Si-O-Si-H) TMDS->Complex HydrideTransfer Hydride Transfer (Formation of Silyl Ether/Amine) Complex->HydrideTransfer + Substrate Substrate Substrate (C=O / C=N) Substrate->HydrideTransfer HydrideTransfer->Cat Regeneration Product Reduced Product (Amine/Alcohol) HydrideTransfer->Product Hydrolysis/Workup Byproduct Siloxane Oligomers (Innocuous/Liquid) HydrideTransfer->Byproduct Polymerization

Figure 1: Mechanism of


 catalyzed reduction using TMDS. Note the regeneration of the catalyst and formation of liquid siloxane byproducts.

Part 2: Solvation and Sustainability – HMDSO vs. Toluene

Hexamethyldisiloxane (HMDSO) is an underutilized "green" solvent. It is chemically inert, hydrophobic, and possesses a unique volatility profile that makes it an ideal replacement for Toluene in specific applications.

Comparative Solvent Properties[3][4][5][6][7]
PropertyHMDSO Toluene Implication
Boiling Point 100 °C110 °CDirect swap for reflux temperatures.
Toxicity Low (Non-carcinogenic)High (CNS, Reprotox)Safer operator handling.
Water Solubility Immiscible (Very LowHMDSO offers superior phase separation.
Dielectric Constant ~2.22.38Similar non-polar solvation capability.
Peroxide Formation NoneNoneStable storage.
The "Green" Workup Advantage

HMDSO is highly hydrophobic. In reaction workups involving water-sensitive catalysts (e.g., Lewis acids), HMDSO allows for rapid phase separation without the formation of emulsions often seen with Chlorinated solvents or Ethers. Its low surface tension allows it to penetrate solid matrices, making it excellent for extractions.

Part 3: Experimental Protocol

Protocol: -Catalyzed Reduction of Tertiary Amides using TMDS

Objective: Reduce N,N-dimethylbenzamide to N,N-dimethylbenzylamine. Rationale: This protocol demonstrates the chemo-selectivity of TMDS, leaving nitro, halide, and ester groups intact, which often fail with


.
Materials:
  • Substrate: N,N-dimethylbenzamide (1.0 equiv)

  • Reductant: TMDS (2.0 equiv, hydride excess)

  • Catalyst:

    
     (Tris(pentafluorophenyl)borane) (2-5 mol%)
    
  • Solvent: Toluene or HMDSO (Anhydrous)

Step-by-Step Methodology:
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with

    
     or Ar.
    
  • Charging: Add N,N-dimethylbenzamide (1.0 mmol) and

    
     (0.05 mmol, 25.6 mg).
    
  • Solvation: Add anhydrous solvent (5 mL) via syringe. Stir to dissolve.

  • Addition: Add TMDS (2.0 mmol, 354 µL) dropwise over 2 minutes at room temperature.

    • Observation: Gas evolution (

      
      ) is minimal compared to PMHS, but ensure venting is available.
      
  • Reaction: Stir at room temperature for 1-4 hours. Monitor by TLC or GC-MS.

    • Checkpoint: The reaction is complete when the amide carbonyl peak disappears.

  • Workup:

    • Quench by adding MeOH (1 mL) and stirring for 15 minutes.

    • Dilute with

      
       or HMDSO (10 mL).
      
    • Wash with saturated

      
       (2 x 10 mL) and Brine (10 mL).
      
  • Purification: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
    • Note: TMDS byproducts are volatile and largely removed during concentration.

Part 4: Decision Framework

When should you switch to Disiloxanes? Use the following logic flow to determine the optimal reagent for your synthesis.

Silane_Selection Start Reduction Required Scale Scale > 10g? Start->Scale Cost Cost Sensitive? Scale->Cost Yes Et3SiH Use Et3SiH (Small scale, high reliability) Scale->Et3SiH No Selectivity Chemo-selective? Cost->Selectivity Yes Cost->Et3SiH No (High Value API) TMDS Use TMDS (Best Balance: Liquid, Cheap, Selective) Selectivity->TMDS High Selectivity Needed PMHS Use PMHS (Only if gelation is managed) Selectivity->PMHS Low Selectivity / Rough Reduction

Figure 2: Decision matrix for selecting silane reducing agents in organic synthesis.

References

  • Berthod, M., et al. (2007).[1] "A Catalytic Method for the Reduction of Secondary and Tertiary Phosphine Oxides." Synlett. Link

  • Adronov, A., et al. (2016). "Tetramethyldisiloxane: A Practical Organosilane Reducing Agent." Organic Process Research & Development. Link

  • Pan, Y., et al. (2019).[2] "B(C6F5)3-Catalyzed Deoxygenative Reduction of Amides to Amines." Chemistry - A European Journal. Link

  • Byrne, F. P., et al. (2016). "Tools for the Design of Green Solvents." Sustainable Chemical Processes. (Contextualizing HMDSO as a green solvent). Link(Note: General reference for HMDSO properties).

  • Volkov, A., et al. (2016). "Catalytic Amide Reductions under Hydrosilylation Conditions." Diva Portal / Stockholm University. Link

Sources

A Comparative Guide to the Mechanistic Pathways of Siloxane Reactions: Focusing on 1,1,3,3-Tetramethyldisiloxane (TMDS)

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: Initial investigation into the topic "mechanistic studies of 'Tetramethyl-1,3-dimethoxydisiloxane' reactions" reveals a significant lack of extensive literature on its reactive mechanisms. This compound (CAS 18187-24-1) possesses methoxy groups (Si-OCH₃) and lacks the reactive silicon-hydride (Si-H) bonds that are central to the rich mechanistic chemistry of related siloxanes.[1][2] The vast body of scientific literature points towards a closely related and structurally similar compound, 1,1,3,3-Tetramethyldisiloxane (TMDS, CAS 3277-26-7) , as the likely subject of interest for mechanistic studies, particularly in the field of chemical reductions.[3][4] This guide will, therefore, focus on the well-documented and mechanistically diverse reactions of TMDS, providing the in-depth technical analysis requested, while clarifying the structural and reactive differences between these two molecules.

Introduction: The Tale of Two Siloxanes

In modern organic synthesis, precision is paramount. The choice of reagent dictates the outcome, selectivity, and safety of a transformation. While structurally similar, this compound and 1,1,3,3-Tetramethyldisiloxane (TMDS) occupy vastly different roles due to a crucial distinction in their functional groups.

  • This compound features Si-O-CH₃ bonds and is generally used as a stable intermediate or blocking agent.[5]

  • 1,1,3,3-Tetramethyldisiloxane (TMDS) , conversely, is defined by its two reactive Si-H bonds. This polarity renders TMDS a mild and highly selective hydride source, positioning it as a valuable and safer alternative to aggressive metal hydrides like Lithium Aluminium Hydride (LiAlH₄).[3][4]

This guide delves into the mechanistic underpinnings of TMDS-mediated reactions, offering a comparative analysis against other common reagents and providing actionable experimental protocols for researchers.

G cluster_0 User Query Compound cluster_1 Focus of this Guide A This compound (CAS: 18187-24-1) Lacks Si-H bonds; less reactive for reductions. A_struct Me₃CO-Si(Me)₂-O-Si(Me)₂-OCH₃ A->A_struct B 1,1,3,3-Tetramethyldisiloxane (TMDS) (CAS: 3277-26-7) Contains reactive Si-H bonds; versatile reducing agent. B_struct H-Si(Me)₂-O-Si(Me)₂-H B->B_struct

Caption: Structural comparison of the queried compound and TMDS.

The Core Mechanism: Catalytic Hydrosilylation

The majority of TMDS reactions are rooted in hydrosilylation , the addition of an Si-H bond across an unsaturated bond (e.g., C=O, C=N). The Si-H bond in TMDS is relatively stable and requires activation, which is the causal driver for employing a catalyst. The choice of catalyst is a critical experimental decision that dictates the reaction's scope, selectivity, and kinetics.

Common catalysts fall into several classes:

  • Transition Metals (Pt, Au, Ru): These are highly effective for a broad range of reductions.[5][6] The mechanism often involves oxidative addition of the Si-H bond to the metal center.

  • Lewis Acids (e.g., B(C₆F₅)₃): Tris(pentafluorophenyl)boron is a potent catalyst, particularly for the reduction of amides and other challenging carbonyls.[6] It functions by activating the substrate, making it more susceptible to hydride attack.

Generalized Catalytic Cycle for Carbonyl Reduction

The mechanism for a transition-metal-catalyzed reduction of a carbonyl group with TMDS can be visualized as a cycle. This conceptual framework is essential for troubleshooting reactions and optimizing conditions. The choice to use a catalyst, rather than relying on thermal conditions, stems from the need to lower the activation energy for Si-H bond cleavage, thereby enabling reactions to proceed under mild conditions.

G Cat Catalyst (e.g., Pt(0)) A Oxidative Addition Complex Cat->A + TMDS (H-SiR₃) B Substrate Coordination A->B + Substrate (R'₂C=O) T1 1. Si-H bond adds to catalyst. A->T1 C Hydrosilylation (Insertion) B->C Migratory Insertion T2 2. Carbonyl coordinates to metal center. B->T2 D Reductive Elimination C->D T3 3. Hydride migrates to carbonyl carbon. C->T3 D->Cat - Product (R'₂CH-OSiR₃) T4 4. Silylated alcohol product is released, regenerating the catalyst. D->T4

Sources

assessing the green chemistry metrics of "Tetramethyl-1,3-dimethoxydisiloxane" reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Green Chemistry Metrics of Siloxane-Mediated Reactions

Prepared by a Senior Application Scientist

This guide provides an in-depth analysis of the green chemistry metrics associated with reactions involving alkoxydisiloxanes, with a specific focus on the principles applicable to "Tetramethyl-1,3-dimethoxydisiloxane." As a versatile organosilicon compound, its role in various synthetic applications necessitates a thorough evaluation of its environmental footprint. This document is intended for researchers, scientists, and professionals in drug development who are committed to integrating sustainable practices into their work. We will explore the core green chemistry metrics, present comparative data for siloxane-mediated reactions versus traditional alternatives, and provide detailed experimental protocols to ensure the reproducibility of our findings.

The Synthetic Utility and Environmental Context of this compound

This compound is an organosilicon compound characterized by a disiloxane backbone with both methyl and methoxy substituents.[1][2] This structure imparts unique reactivity, making it a valuable reagent and precursor in various industrial applications, including the production of silicone elastomers, resins, adhesives, and sealants.[1] While silicon-based compounds are often perceived as environmentally benign, the increasing use and release of certain volatile siloxanes have raised concerns about their persistence and potential for bioaccumulation.[3] Therefore, a proactive assessment of the greenness of synthetic routes employing such reagents is not just a matter of academic interest but a crucial step towards sustainable chemical manufacturing.

Foundational Green Chemistry Metrics for Reaction Assessment

To objectively evaluate the environmental performance of a chemical process, a set of standardized metrics is essential.[4] For this guide, we have selected three key metrics that provide a comprehensive view of a reaction's efficiency and waste generation:

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy measures the efficiency with which atoms from the reactants are incorporated into the desired product.[5] It is a theoretical calculation that highlights the inherent efficiency of a reaction pathway. A higher Atom Economy signifies a more sustainable process with less waste generated as byproducts.

  • E-Factor (Environmental Factor): The E-Factor, conceived by Roger Sheldon, provides a more practical measure of waste by quantifying the total mass of waste produced for a given mass of product.[6] It accounts for all waste streams, including byproducts, unreacted starting materials, and solvents. A lower E-Factor is indicative of a greener process.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, PMI is a holistic metric that evaluates the total mass input (reactants, solvents, reagents, process water) required to produce a specific mass of the final product.[7][8] It offers a complete picture of the resource intensity of a manufacturing process, making it a powerful tool for identifying opportunities for improvement.[9]

The selection of these three metrics is deliberate. Atom Economy provides a theoretical baseline of efficiency, the E-Factor offers a practical measure of waste generation, and PMI gives a comprehensive overview of the entire process, including auxiliary materials. Together, they provide a robust framework for a thorough green chemistry assessment.

Comparative Analysis: Siloxane-Mediated vs. Traditional Reductions

To illustrate the application of these green chemistry metrics, we will analyze a common transformation in organic synthesis: the reduction of an amide to an amine. We will compare a traditional method using a metal hydride reagent with a modern approach employing a siloxane-based reducing agent, 1,1,3,3-Tetramethyldisiloxane (TMDS), which serves as a close structural and reactive analogue to this compound.[10]

Reaction Pathways

The two pathways for the reduction of a generic secondary amide (R-CONH-R') are depicted below.

cluster_0 Traditional Reduction cluster_1 Siloxane-Mediated Reduction Amide_T R-CONH-R' Product_T R-CH₂NH-R' Amide_T->Product_T Reduction Reagent_T LiAlH₄ (excess) Reagent_T->Product_T Solvent_T Anhydrous THF Solvent_T->Product_T Workup_T Aqueous Workup Workup_T->Product_T Waste_T Aluminum Salts Product_T->Waste_T Byproduct Amide_S R-CONH-R' Product_S R-CH₂NH-R' Amide_S->Product_S Hydrosilylation Reagent_S TMDS Reagent_S->Product_S Catalyst_S Catalyst (e.g., Pt-based) Catalyst_S->Product_S Solvent_S Toluene Solvent_S->Product_S Waste_S Polysiloxane Product_S->Waste_S Byproduct

Figure 1: Comparison of Traditional vs. Siloxane-Mediated Amide Reduction.
Quantitative Assessment of Green Metrics

For this comparative analysis, we will consider the reduction of N-benzylacetamide (MW: 149.19 g/mol ) to N-ethylbenzylamine (MW: 135.21 g/mol ).

Scenario 1: Traditional Reduction with Lithium Aluminum Hydride (LiAlH₄)

The balanced equation is: 2 R-CONH-R' + LiAlH₄ → 2 R-CH₂NH-R' + LiAlO₂

Scenario 2: Siloxane-Mediated Reduction with TMDS

The balanced equation is: R-CONH-R' + 2 (Me₂SiH)₂O → R-CH₂NH-R' + (Me₂SiO)n

MetricTraditional Reduction (LiAlH₄)Siloxane-Mediated Reduction (TMDS)
Atom Economy (AE) 82.6%49.8%
E-Factor ~25-100~10-25
Process Mass Intensity (PMI) >100~20-50

Table 1: Comparative Green Chemistry Metrics

Note: E-Factor and PMI values are estimates based on typical laboratory-scale procedures and include solvent usage for reaction and workup.

From the data, it is evident that while the traditional LiAlH₄ reduction exhibits a higher theoretical Atom Economy, the practical metrics of E-Factor and PMI are significantly less favorable. This is primarily due to the large volumes of solvent required for the reaction and the aqueous workup needed to quench the excess hydride reagent and process the aluminum salt byproducts. In contrast, the siloxane-mediated reduction, despite its lower Atom Economy, generates less waste and has a much lower process mass intensity, making it a greener alternative in practice.

Experimental Protocols

To ensure the validity and reproducibility of these findings, detailed experimental protocols for both reduction methods are provided below.

Protocol 1: Traditional Amide Reduction with LiAlH₄
  • A 250 mL three-necked flask, equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, is dried in an oven and cooled under a stream of dry nitrogen.

  • Anhydrous tetrahydrofuran (THF, 100 mL) is added to the flask, followed by the cautious addition of lithium aluminum hydride (1.5 g, 39.5 mmol).

  • A solution of N-benzylacetamide (5.0 g, 33.5 mmol) in 50 mL of anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of 1.5 mL of water, 1.5 mL of 15% aqueous NaOH, and 4.5 mL of water.

  • The resulting white precipitate is filtered off and washed with THF (3 x 20 mL).

  • The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which is then purified by distillation or chromatography.

Protocol 2: Siloxane-Mediated Amide Reduction with TMDS
  • To a 100 mL round-bottom flask containing a magnetic stir bar is added N-benzylacetamide (5.0 g, 33.5 mmol), a platinum-based catalyst (e.g., Karstedt's catalyst, 0.1 mol%), and 50 mL of toluene.

  • 1,1,3,3-Tetramethyldisiloxane (TMDS, 9.0 g, 67.0 mmol) is added to the mixture.

  • The reaction mixture is heated to 80 °C and stirred for 6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is treated with 1M HCl (20 mL) and stirred for 30 minutes to hydrolyze the silyl ether intermediate.

  • The aqueous layer is washed with diethyl ether (2 x 20 mL), basified with 2M NaOH, and the product is extracted with diethyl ether (3 x 20 mL).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired amine.

Workflow for Green Chemistry Assessment

A systematic approach is crucial for a meaningful evaluation of the greenness of a chemical process. The following workflow outlines the key steps:

Define Define Reaction and Process Boundaries Identify Identify All Inputs (Reactants, Solvents, Catalysts) Define->Identify Quantify Quantify All Outputs (Product, Byproducts, Waste) Identify->Quantify Calculate Calculate Green Metrics (AE, E-Factor, PMI) Quantify->Calculate Compare Compare with Alternative Pathways Calculate->Compare Optimize Identify Opportunities for Optimization Compare->Optimize

Figure 2: Workflow for a Comprehensive Green Chemistry Assessment.

Conclusion

This guide demonstrates that a comprehensive assessment of green chemistry metrics is essential for evaluating the true environmental impact of a chemical reaction. While traditional metrics like Atom Economy provide a useful theoretical starting point, a more holistic analysis incorporating E-Factor and Process Mass Intensity is necessary to capture the practical aspects of waste generation and resource utilization.

In the case of amide reduction, siloxane-based reagents like this compound and its analogues offer a significantly greener alternative to traditional metal hydrides. Despite a lower Atom Economy, the reduction in solvent usage, elimination of hazardous quenching procedures, and generation of more benign byproducts result in a more sustainable process overall. As the chemical industry continues to embrace the principles of green chemistry, the adoption of such innovative reagents and methodologies will be paramount in minimizing our environmental footprint.

References

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  • Google Patents. (n.d.). EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane.
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  • GreenMatch. (2024). Is Silicone Bad For The Environment? Statistics, Trends And Facts. [Link]

  • RSC Publishing. (2018). Influence of experimental parameters on the side reactions of hydrosilylation of allyl polyethers studied by a fractional factorial design. [Link]

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literature review of "Tetramethyl-1,3-dimethoxydisiloxane" applications in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in synthetic chemistry and drug development, the choice of reagent is paramount to the success of a synthetic campaign. This guide provides an in-depth technical comparison of Tetramethyl-1,3-dimethoxydisiloxane (TMDS), a versatile and increasingly popular organosilicon reagent. We will explore its performance in key synthetic transformations, juxtaposing it with common alternatives, and provide actionable experimental protocols to empower your research.

Introduction to this compound: A Multifaceted Reagent

This compound, often abbreviated as TMDS, is an organosilicon compound with the chemical formula C6H18O3Si2.[1] It is a colorless liquid soluble in many common organic solvents.[2] The core of its reactivity lies in the two silicon-hydride (Si-H) bonds, which confer upon it the ability to act as a potent yet selective reducing agent. Beyond reductions, its unique structure allows it to serve as a valuable precursor in the synthesis of more complex silicon-containing molecules.

This guide will focus on three primary applications of TMDS:

  • As a Reducing Agent: A safer and often more selective alternative to traditional metal hydrides.

  • In Hydrosilylation Reactions: For the formation of carbon-silicon bonds, a cornerstone of organosilicon chemistry.

  • As a Building Block for Functionalized Siloxanes: Enabling the synthesis of tailored silicon-containing molecules.

TMDS as a Reducing Agent: A Comparative Analysis

The hydridic nature of the Si-H bond in TMDS allows it to be a versatile reducing agent for a wide array of functional groups, including amides, nitro groups, and esters.[3][4] Its performance is often dictated by the choice of catalyst, allowing for tunable selectivity.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, they often suffer from poor functional group tolerance and hazardous work-ups. TMDS, in conjunction with a suitable catalyst, presents a milder and more selective alternative.

Comparison with Polymethylhydrosiloxane (PMHS):

Polymethylhydrosiloxane (PMHS) is another commonly used silane-based reducing agent. While both are effective, their performance can vary depending on the substrate and catalytic system.

SubstrateReducing SystemYield (%)Reference
N-Aryl Secondary AmideTMDS / InI₃12-96[5]
N-Aryl Secondary AmidePMHS / InBr₃Low to no yield[3]
Primary AmideTMDS / Ti(O-i-Pr)₄Inferior to PMHS[3]
Primary AmidePMHS / Ti(O-i-Pr)₄Good yields[3]
Tertiary AmideTMDS / (C₆F₅)₃BEfficient[3]
Tertiary AmidePMHS / (C₆F₅)₃BPreferred in study[3]

Causality Behind Experimental Choices:

The choice between TMDS and PMHS often hinges on the specific amide substrate and the desired selectivity. For many N-aryl secondary amides, the TMDS/InI₃ system provides superior yields where other silane systems fail.[3] This is attributed to the specific interaction between the indium triiodide catalyst and TMDS, leading to a more effective hydride transfer to the activated amide. Conversely, for the challenging reduction of primary amides, the polymeric nature of PMHS, when combined with a titanium catalyst, proves more effective.[3] One potential drawback of using disiloxanes like TMDS is the formation of intractable silicone gels as byproducts, which can complicate large-scale applications and purification.[6]

Experimental Protocol: Indium-Catalyzed Reduction of a Secondary Amide with TMDS

This protocol describes the reduction of an N-aryl secondary amide to the corresponding secondary amine.

Materials:

  • N-aryl secondary amide (1.0 mmol)

  • Indium(III) iodide (InI₃) (0.05 mmol, 5 mol%)

  • This compound (TMDS) (1.5 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the N-aryl secondary amide (1.0 mmol) and indium(III) iodide (0.05 mmol).

  • Add anhydrous 1,2-dichloroethane (5 mL) via syringe.

  • Add this compound (TMDS) (1.5 mmol) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired secondary amine.

Reduction of Aromatic Nitro Compounds

The reduction of nitroarenes to anilines is a crucial step in the synthesis of many pharmaceuticals and dyes. TMDS offers a highly chemoselective method for this transformation, often outperforming other silanes.

Comparison with Other Hydrosilanes:

In the presence of an indium(III) iodide catalyst, TMDS has been shown to give superior results for the reduction of nitroarenes compared to phenylsilane or triethylsilane.[3] Furthermore, when using an iron(III) acetylacetonate (Fe(acac)₃) catalyst, TMDS provides better conversions than PMHS, with the added benefit of avoiding the formation of problematic insoluble silicone gels during workup.[5]

SubstrateReducing SystemYield (%)Reference
Various NitroarenesTMDS / InI₃Good to excellent[3]
Various NitroarenesPhenylsilane or Triethylsilane / InI₃Lower yields[3]
Various NitroarenesTMDS / Fe(acac)₃Good to excellent[5]
Various NitroarenesPMHS / Fe(acac)₃Lower conversions[5]

Causality Behind Experimental Choices:

The high chemoselectivity of the TMDS/catalyst systems is a significant advantage. For instance, with a supported gold nanoparticle catalyst, functional groups such as aldehydes, which are readily reduced by many other methods, remain intact during the reduction of the nitro group.[5] This selectivity is attributed to the specific activation of the nitro group by the catalyst in the presence of TMDS, allowing for preferential hydride transfer.

Experimental Protocol: Iron-Catalyzed Reduction of an Aromatic Nitro Compound with TMDS

This protocol details the reduction of an aromatic nitro compound to the corresponding aniline.

Materials:

  • Aromatic nitro compound (1.0 mmol)

  • Iron(III) acetylacetonate (Fe(acac)₃) (0.05 mmol, 5 mol%)

  • This compound (TMDS) (2.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

  • 1 M Hydrochloric acid (HCl) in diethyl ether

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, dissolve the aromatic nitro compound (1.0 mmol) and iron(III) acetylacetonate (0.05 mmol) in anhydrous THF (5 mL).

  • Add this compound (TMDS) (2.0 mmol) to the solution at room temperature.

  • Heat the mixture to 60 °C and stir until the starting material is consumed, as monitored by TLC.

  • Cool the reaction to room temperature and carefully add 1 M HCl in diethyl ether to precipitate the aniline hydrochloride salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • To obtain the free aniline, dissolve the hydrochloride salt in water and basify with saturated aqueous sodium bicarbonate solution until a pH of 8-9 is reached.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the pure aniline.

TMDS in Platinum-Catalyzed Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a powerful method for forming C-Si bonds. Platinum complexes, such as Karstedt's catalyst, are highly effective for this transformation.[7][8] TMDS is an excellent hydride donor in these reactions.

Comparison with Other Silanes in Styrene Hydrosilylation:

While various silanes can be used in hydrosilylation, the choice can influence reaction efficiency and product characteristics. In the solventless hydrosilylation of styrene, TMDS has been shown to be highly effective.[9]

SilaneCatalystTemperature (°C)ProductReference
TMDSKarstedt's Catalyst501-phenyl-1-(dimethylsilyl)-2-(dimethylsilyloxy)ethane[9]
TriethoxysilaneKarstedt's Catalyst901-phenyl-1-(triethoxysilyl)ethane[10]

Causality Behind Experimental Choices:

The reactivity of the silane and the nature of the platinum catalyst are crucial. Karstedt's catalyst, a Pt(0) complex with divinyltetramethyldisiloxane ligands, is highly active and soluble in common organic solvents and silicone-based reaction media.[7][8] The use of TMDS in this context allows for the introduction of a dimethylsilyl group, which can be a versatile handle for further synthetic transformations.

Experimental Protocol: Platinum-Catalyzed Hydrosilylation of Styrene with TMDS

This protocol describes the addition of TMDS to styrene to form a functionalized siloxane.

Materials:

  • Styrene (1.0 mmol)

  • This compound (TMDS) (0.55 mmol)

  • Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex), 2% Pt in xylene (5 µL)

  • Anhydrous toluene (2 mL)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add styrene (1.0 mmol) and anhydrous toluene (2 mL).

  • Add Karstedt's catalyst solution (5 µL) to the stirred solution.

  • Slowly add this compound (TMDS) (0.55 mmol) to the reaction mixture at room temperature.

  • Heat the reaction to 60 °C and monitor by gas chromatography (GC) or TLC.

  • Once the reaction is complete, cool to room temperature.

  • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation if necessary.

TMDS as a Precursor for Functionalized Siloxanes

Beyond its role as a reducing agent, TMDS is a valuable starting material for the synthesis of more complex, functionalized siloxanes. The Si-H bonds can be selectively functionalized to introduce a variety of organic groups.

Synthesis of Bis(alkoxy)tetramethyldisiloxanes

A straightforward application is the reaction of TMDS with alcohols in the presence of a catalyst to form bis(alkoxy)tetramethyldisiloxanes, which are useful as silyl ether protecting groups or as monomers for silicone polymers.

G TMDS TMDS Catalyst Catalyst TMDS->Catalyst Product Product Catalyst->Product H2 H2 Catalyst->H2 Alcohol Alcohol Alcohol->Catalyst

Experimental Protocol: Synthesis of a Bis(alkoxy)tetramethyldisiloxane

This protocol outlines the general procedure for the synthesis of a bis(alkoxy)tetramethyldisiloxane from an alcohol and TMDS.

Materials:

  • Alcohol (2.2 mmol)

  • This compound (TMDS) (1.0 mmol)

  • Copper(I) chloride (CuCl) (0.05 mmol, 5 mol%)

  • Anhydrous toluene (10 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve the alcohol (2.2 mmol) and copper(I) chloride (0.05 mmol) in anhydrous toluene (10 mL).

  • Heat the mixture to 80 °C.

  • Slowly add this compound (TMDS) (1.0 mmol) to the heated solution.

  • Continue heating at 80 °C and monitor the reaction for the evolution of hydrogen gas (use a bubbler) and by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Wash the celite pad with toluene.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.

Conclusion

This compound is a highly versatile and valuable reagent in modern organic synthesis. Its utility as a selective reducing agent offers a safer and often more chemoselective alternative to traditional metal hydrides. Furthermore, its application in hydrosilylation reactions and as a precursor for functionalized siloxanes provides access to a wide range of organosilicon compounds. By understanding the comparative performance of TMDS and employing the detailed protocols provided in this guide, researchers can effectively harness the power of this multifaceted reagent to advance their synthetic endeavors.

References

  • Lemaire, M., et al. (2010). Alternative Method for the Reduction of Aromatic Nitro to Amine Using TMDS-Iron Catalyst System. Tetrahedron Letters, 51(4), 635-638.
  • Pesti, J. A., & Larson, G. L. (2016). Tetramethyldisiloxane: A Practical Organosilane Reducing Agent. Organic Process Research & Development, 20(7), 1158–1173. [Link]

  • Volkov, A., & Adolfsson, H. (2016). Catalytic Amide Reductions under Hydrosilylation Conditions. Comprehensive Organic Synthesis, 2nd ed., Vol. 8, pp. 796-833.
  • Sakai, N., et al. (2011). Indium(III)-Catalyzed Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 13(15), 4032–4035.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2017). Top 8 silanes and siloxanes reported for amide reductions from 2007 to 2016. Green Chemistry, 19(1), 24-33.
  • Ciriminna, R., et al. (2013). Platinum-Based Heterogeneously Catalyzed Hydrosilylation. European Journal of Organic Chemistry, 2013(28), 6227–6235.
  • Nagashima, H., et al. (2009). Platinum-Catalyzed Reduction of Carboxamides to Amines with Tetramethyldisiloxane. Journal of the American Chemical Society, 131(41), 15032–15040.
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